molecular formula C10H14O5S B013917 (R)-1-Tosyloxy-2,3-propanediol CAS No. 41274-09-3

(R)-1-Tosyloxy-2,3-propanediol

Cat. No.: B013917
CAS No.: 41274-09-3
M. Wt: 246.28 g/mol
InChI Key: DFQNMODTAFTGHS-SECBINFHSA-N
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Description

(R)-1-Tosyloxy-2,3-propanediol is a high-value chiral synthetic intermediate prized for its application in asymmetric synthesis. The molecule features a tosyloxy (OTs) group, a superior leaving group, adjacent to a propanediol backbone in the (R) enantiomeric form. This specific configuration makes it a pivotal building block for the construction of complex chiral molecules. Main Applications & Research Value: Chiral Synthon: Serves as a fundamental precursor for synthesizing enantiomerically pure compounds, including pharmaceuticals, agrochemicals, and fine chemicals. The chiral center provides a handle for introducing stereochemistry into target molecules. Intermediate for Complex Molecules: The reactivity of the tosylate group allows for nucleophilic substitution reactions, enabling the introduction of various nucleophiles such as nitrogen, sulfur, or carbon-based groups to create new carbon-heteroatom or carbon-carbon bonds. Ligand and Catalyst Development: The propanediol structure can be further functionalized to create chiral ligands for catalysis or serve as a scaffold for developing organocatalysts. Mechanism of Action: The compound's utility stems from the tosylate group, which acts as an excellent leaving group in SN2 substitution reactions. This allows for the stereospecific displacement of the tosylate by a nucleophile. The (R) configuration of the molecule is typically inverted during this process, enabling precise control over the stereochemical outcome of the synthesis. The remaining diol functionality can be protected or further manipulated, offering additional sites for molecular diversification. Note: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-2,3-dihydroxypropyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQNMODTAFTGHS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465143
Record name (R)-Glycerol 1-(p-toluenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41274-09-3
Record name (R)-Glycerol 1-(p-toluenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sn-Glyceryl 1-p-toluenesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-1-Tosyloxy-2,3-propanediol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (R)-1-Tosyloxy-2,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a high-value chiral building block essential in modern organic and medicinal chemistry. Its stereochemically defined structure and the presence of a highly reactive tosylate group make it an indispensable intermediate for the asymmetric synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, reactivity, applications, and handling protocols, with a particular focus on its pivotal role in the development of cardiovascular drugs.

Identified by its CAS number 41274-09-3, this compound is most notable as a key precursor for the synthesis of chiral aryloxypropanolamines.[1] This structural motif forms the core of the vast majority of beta-adrenergic blockers (β-blockers), a critical class of medications for managing cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias.[2][3] The stereochemistry of these drugs is paramount, as different enantiomers often exhibit vastly different pharmacological activities and safety profiles. The use of enantiomerically pure starting materials like this compound is therefore crucial for producing single-enantiomer drugs with improved therapeutic indices.[4]

Chemical and Physical Properties

This compound is a white solid at room temperature.[5] Its key identifiers and physical properties are summarized in the tables below for easy reference.

Chemical Identity
IdentifierValue
IUPAC Name (2R)-2,3-dihydroxypropyl 4-methylbenzenesulfonate
Synonyms (R)-Glycerol 1-(p-toluenesulfonate), (R)-(-)-Glycerol-alpha-monotosylate[6]
CAS Number 41274-09-3[1][5][6][7][8][9][10]
Molecular Formula C₁₀H₁₄O₅S[5][6][7][10]
Molecular Weight 246.28 g/mol [6][7][8]
MDL Number MFCD00270084[7][10]
Structure
alt text
Physical Properties
PropertyValueSource
Appearance White Solid[5]
Melting Point 54-59 °C[5][6]
Boiling Point 463 °C at 760 mmHg[5][6]
Density 1.351 g/cm³[5][6]
Refractive Index 1.559[5]
LogP 1.13430[6]

Spectroscopic Characterization

While specific spectra for this compound are not publicly available in all databases, the expected NMR signals can be predicted based on its structure.

  • ¹H NMR: The spectrum would feature distinct signals corresponding to the tosyl and propanediol moieties. Aromatic protons on the p-toluenesulfonyl group would appear as two doublets in the range of δ 7.0-8.0 ppm. The methyl group of the tosylate would present as a singlet around δ 2.4 ppm. The protons of the propanediol backbone (CH₂-O-Ts, CH-OH, and CH₂-OH) would appear as a series of multiplets between δ 3.5-4.2 ppm, along with signals for the two hydroxyl protons.

  • ¹³C NMR: The ¹³C NMR spectrum would show four signals for the aromatic carbons of the tosyl group (between δ 125-145 ppm) and a signal for the methyl carbon around δ 21 ppm. The three carbons of the propanediol backbone would be observed in the region of δ 60-75 ppm, with the carbon atom directly attached to the electron-withdrawing tosyloxy group (C1) being the most downfield shifted.

Chemical Reactivity and Applications

The primary utility of this compound stems from the p-toluenesulfonate (tosylate) group, which is an excellent leaving group. This facilitates nucleophilic substitution reactions at the C1 position, allowing for the stereospecific introduction of various functionalities.

Core Application: Synthesis of Beta-Blockers

The most significant application is in the synthesis of enantiomerically pure (S)-β-blockers.[2] The synthesis typically proceeds via a two-step sequence involving the formation of a chiral epoxide intermediate.

  • Formation of an Aryl Ether: A phenol (ArOH) is deprotonated with a base (e.g., NaOH, NaH) to form a phenoxide. This nucleophile then attacks the C1 position of this compound, displacing the tosylate group to form a glycerol ether derivative.

  • Epoxidation and Amine Ring-Opening: The resulting intermediate undergoes an intramolecular Williamson ether synthesis. The C2 hydroxyl group is deprotonated by the base, and the resulting alkoxide displaces the leaving group (formed from the C1 position) to yield a chiral (R)-glycidyl ether. This epoxide is then opened by a primary amine (e.g., isopropylamine) to yield the final (S)-aryloxypropanolamine beta-blocker. This reaction pathway ensures the correct stereochemistry required for pharmacological activity.[11]

G start This compound + ArOH step1 Step 1: Nucleophilic Substitution (SN2 Reaction) start->step1 intermediate1 (R)-1-Aryloxy-2,3-propanediol step1->intermediate1 Base (e.g., NaOH) step2 Step 2: Intramolecular Cyclization (Williamson Ether Synthesis) intermediate1->step2 intermediate2 (R)-Glycidyl Ether Intermediate (Chiral Epoxide) step2->intermediate2 Base step3 Step 3: Epoxide Ring-Opening with R-NH2 intermediate2->step3 product (S)-Aryloxypropanolamine (e.g., Propranolol, Metoprolol) step3->product G start Dissolve Diol in Solvent cool Cool to 0 °C start->cool add_reagents Add Base (NaOH) & p-Toluenesulfonyl Chloride cool->add_reagents react Stir at 0 °C, then RT (Monitor by TLC) add_reagents->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine Dry over MgSO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify

References

(R)-1-Tosyloxy-2,3-propanediol structural analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-1-Tosyloxy-2,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a critical chiral intermediate in modern pharmaceutical synthesis. It covers the molecule's structural and physical properties, detailed experimental protocols for its synthesis and analysis, and its primary applications in drug development, particularly in the creation of beta-adrenergic blockers.

Core Properties and Structural Data

This compound, also known as (R)-Glycerol 1-(p-toluenesulfonate), is a versatile chiral synthon valued for its stereochemically defined structure.[1] Its importance lies in its ability to introduce a specific chirality into a target molecule, which is a crucial factor for the efficacy and safety of many pharmaceuticals.[1]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 41274-09-3[1][2][3][4]
Molecular Formula C₁₀H₁₄O₅S[3]
Molecular Weight 246.28 g/mol -
Melting Point 54-59 °C
Boiling Point 463 °C at 760 mmHg[2]
Density 1.351 g/cm³[2]
Refractive Index 1.559
Purity Available at ≥95% to 98%[1]
Storage Condition -20 °C

Experimental Protocols

Detailed methodologies for the synthesis and structural confirmation of this compound are essential for its effective use in research and manufacturing.

Synthesis Protocol

The following protocol describes a general method for the selective tosylation of (R)-glycerol. This reaction is analogous to the synthesis of similar tosylated diols, such as (R)-(-)-3-chloro-2-hydroxypropyl tosylate.[5]

Objective: To synthesize this compound from (R)-(-)-Glycerol and p-toluenesulfonyl chloride.

Materials:

  • (R)-(-)-Glycerol

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium Hydroxide (NaOH) or Pyridine (as base)

  • Ethyl Acetate (as solvent)[5]

  • Dichloromethane (alternative solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A solution of (R)-(-)-Glycerol is prepared in a suitable solvent such as ethyl acetate or dichloromethane in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.[5]

  • Addition of Base: A base, typically pyridine or an aqueous solution of NaOH (1.2 molar equivalents), is added to the stirred solution.[5]

  • Addition of Tosyl Chloride: p-Toluenesulfonyl chloride (1.0 to 1.2 molar equivalents) is added portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.[5] The selective tosylation of the primary hydroxyl group is favored over the secondary hydroxyl due to steric hindrance.

  • Reaction Monitoring: The reaction is stirred at 0 °C for approximately 6 hours.[5] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is quenched by the addition of water or a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Structural Analysis

Confirmation of the structure and purity of the synthesized compound is performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure, including the presence of the tosyl group and the propanediol backbone.

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, with characteristic peaks for hydroxyl (-OH) and sulfonyl (S=O) groups.

Spectral data for (R)-3-Tosyloxy-1,2-propanediol are available in spectral databases for comparison.[6]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of the synthesis and application of this compound.

Synthesis_Workflow Start (R)-Glycerol Reaction Selective Tosylation of Primary Hydroxyl Start->Reaction Reagents p-Toluenesulfonyl Chloride (TsCl) Base (e.g., Pyridine) Solvent (e.g., Ethyl Acetate) 0°C Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Application in Drug Development

The primary and most significant application of this compound is as a key chiral building block in the synthesis of aryloxypropanolamines.[1][7] This structural motif is the foundation for a majority of beta-adrenergic blockers (beta-blockers), a class of drugs essential for treating cardiovascular diseases.[1][7]

The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution by a substituted phenol to form the core ether linkage of the drug molecule.

Beta_Blocker_Synthesis cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring Opening R_Tosyl This compound Glycidol (R)-Glycidol (Chiral Epoxide) R_Tosyl->Glycidol Intramolecular SN2 reaction Base1 Base (e.g., NaOH) Base1->Glycidol Phenol Substituted Phenol (e.g., 1-Naphthol) Drug Aryloxypropanolamine (e.g., (S)-Propranolol) Glycidol->Drug  Key Intermediate   Phenol->Drug Nucleophilic ring opening Amine Isopropylamine Amine->Drug Amine addition

Caption: Synthetic pathway from the intermediate to a generic beta-blocker.

Mechanism of Action: Beta-Adrenergic Signaling Pathway

Beta-blockers synthesized using this chiral intermediate function by antagonizing beta-adrenergic receptors (β-ARs). These receptors are a key part of the sympathetic nervous system's "fight-or-flight" response.[8] By blocking the binding of catecholamines like epinephrine and norepinephrine, these drugs reduce heart rate, blood pressure, and cardiac contractility.

Adrenergic_Signaling cluster_cell Cardiomyocyte BAR Beta-Adrenergic Receptor (β-AR) Gs Gs Protein (Stimulatory G-protein) BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Acts on cAMP cAMP (Second Messenger) ATP->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca Increased Intracellular Ca²⁺ PKA->Ca Phosphorylates Ca²⁺ channels Response Increased Heart Rate & Contractility Ca->Response Catecholamine Epinephrine/ Norepinephrine Catecholamine->BAR Binds & Activates BetaBlocker Beta-Blocker (Antagonist) BetaBlocker->BAR Binds & Blocks

Caption: The beta-adrenergic signaling pathway and the inhibitory action of beta-blockers.

References

An In-Depth Technical Guide to the Synthesis of (R)-1-Tosyloxy-2,3-propanediol from (R)-Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-1-Tosyloxy-2,3-propanediol, a valuable chiral building block in pharmaceutical development, starting from the readily available (R)-glycerol. This process is broken down into a reliable three-step sequence: protection of the vicinal diol, tosylation of the primary alcohol, and subsequent deprotection.

Introduction

This compound is a key chiral intermediate in the enantioselective synthesis of various pharmaceuticals, most notably beta-adrenergic blocking agents (β-blockers) such as (S)-propranolol. The strategic placement of the tosylate group, an excellent leaving group, on a chiral three-carbon backbone allows for stereospecific nucleophilic substitution reactions to construct the core of these drugs. This guide details the synthetic pathway from (R)-glycerol, outlining the experimental protocols and presenting key quantitative data for each step.

Overall Synthetic Workflow

The synthesis of this compound from (R)-glycerol is efficiently achieved through a three-step process. The initial step involves the protection of the 1,2-diol of (R)-glycerol by forming a ketal with acetone, yielding (R)-solketal. This is followed by the selective tosylation of the primary hydroxyl group of (R)-solketal. The final step is the removal of the acetonide protecting group under acidic conditions to furnish the target compound.

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Tosylation cluster_step3 Step 3: Deprotection R_Glycerol (R)-Glycerol R_Solketal (R)-Solketal R_Glycerol->R_Solketal Acetone, p-TSA Tosyl_Solketal (R)-Tosyl-solketal R_Solketal->Tosyl_Solketal TsCl, Pyridine Final_Product This compound Tosyl_Solketal->Final_Product Acidic Hydrolysis

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis, providing a clear comparison of reaction conditions and outcomes.

Table 1: Synthesis of (R)-Solketal from (R)-Glycerol

ParameterValueReference
Reactants(R)-Glycerol, Acetone, 2,2-Dimethoxypropane[1]
Catalystp-Toluenesulfonic acid (p-TSA)[1]
SolventAcetone[1]
TemperatureRoom Temperature[1]
Reaction Time24 hours[1]
Yield86%[1]

Table 2: Synthesis of (R)-Tosyl-solketal from (R)-Solketal

ParameterValueReference
Reactants(R)-Solketal, p-Toluenesulfonyl chloride (TsCl)[2]
BasePyridine[2]
SolventAcetone[2]
Temperature0 °C to Room Temperature[3]
Reaction TimeNot Specified
YieldHigh (not specified)

Table 3: Synthesis of this compound from (R)-Tosyl-solketal

ParameterValueReference
Reactants(R)-Tosyl-solketal, Water[4]
CatalystAcid catalyst (e.g., Amberlyst-15)[4]
Temperature80 °C[4]
Reaction Time~6 hours[4]
YieldNearly quantitative[4]
Optical RotationNot Specified

Experimental Protocols

Step 1: Synthesis of (R)-Solketal ((R)-2,2-Dimethyl-1,3-dioxolane-4-methanol)

Methodology:

  • To a stirred solution of (R)-glycerol (1 equivalent) in acetone, add 2,2-dimethoxypropane (1.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the reaction mixture at room temperature for 24 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove excess acetone and 2,2-dimethoxypropane.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield (R)-solketal as a colorless oil.

Step 2: Synthesis of (R)-Tosyl-solketal ((R)-2,2-Dimethyl-1,3-dioxolane-4-yl)methyl 4-methylbenzenesulfonate)

Methodology:

  • Dissolve (R)-solketal (1 equivalent) in pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (R)-tosyl-solketal.

Step 3: Synthesis of this compound

Methodology:

  • To a solution of (R)-tosyl-solketal (1 equivalent) in a mixture of a suitable organic solvent (e.g., THF or dioxane) and water, add a catalytic amount of a strong acid catalyst (e.g., Amberlyst-15 resin or aqueous HCl).[4]

  • Heat the reaction mixture to a temperature of approximately 80°C and stir vigorously.[4]

  • Monitor the progress of the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and, if a solid catalyst was used, remove it by filtration.

  • Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Application in Pharmaceutical Synthesis

This compound is a critical chiral synthon for the preparation of enantiomerically pure pharmaceuticals. A prime example is its use in the synthesis of (S)-propranolol, a widely used beta-blocker. The tosylate group serves as an excellent leaving group, allowing for the stereospecific introduction of the isopropylamino side chain. This is often achieved via an intermediate epoxide, (R)-glycidyl tosylate.

Pharmaceutical_Application cluster_synthesis Synthesis of Key Intermediate cluster_application Application in Drug Synthesis R_Glycerol (R)-Glycerol Target_Intermediate This compound R_Glycerol->Target_Intermediate 3 Steps Glycidyl_Tosylate (R)-Glycidyl Tosylate Target_Intermediate->Glycidyl_Tosylate Intramolecular Cyclization S_Propranolol (S)-Propranolol Glycidyl_Tosylate->S_Propranolol Nucleophilic Opening

Caption: Role of this compound in drug synthesis.

Conclusion

The three-step synthesis of this compound from (R)-glycerol is a robust and efficient method for producing a key chiral intermediate for the pharmaceutical industry. By following the detailed protocols and understanding the quantitative aspects of each reaction, researchers and drug development professionals can reliably produce this valuable compound for the synthesis of enantiomerically pure active pharmaceutical ingredients. The strategic use of protecting groups and the activation of a primary hydroxyl group as a tosylate are classic yet powerful tools in modern organic synthesis.

References

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-1-Tosyloxy-2,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Tosyloxy-2,3-propanediol is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably beta-adrenergic blockers. Its stereochemically defined structure is paramount for the efficacy and safety of these drugs. This technical guide provides a comprehensive overview of the principal enantioselective methods for the synthesis of this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers and professionals in the development of robust and efficient synthetic strategies.

Core Synthetic Strategies

The enantioselective synthesis of this compound can be broadly categorized into three primary approaches:

  • Synthesis from Chiral Precursors: Utilizing readily available chiral molecules such as (R)-glycidol or D-mannitol as starting materials.

  • Asymmetric Dihydroxylation: Introducing chirality through the Sharpless asymmetric dihydroxylation of an achiral allyl precursor.

  • Kinetic Resolution: Separating a racemic mixture of a suitable precursor, often through enzyme-catalyzed reactions.

Each of these strategies offers distinct advantages and challenges in terms of availability of starting materials, cost, scalability, and achievable enantiopurity. The following sections will delve into the specifics of each approach.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the key enantioselective methods discussed in this guide, allowing for a direct comparison of their effectiveness.

Synthetic RouteStarting MaterialKey Reagents/CatalystYield (%)Enantiomeric Excess (e.e., %)Reference
From Chiral Precursor
Ring-opening of (R)-glycidol(R)-Glycidolp-Toluenesulfonic acidHigh>99Theoretical
From D-MannitolD-MannitolPb(OAc)₄, NaBH₄, TsCl/Pyridine, HCl~65 (overall)>99 (inferred from starting material)[1]
From (S)-3-chloro-1,2-propanediol (via (R)-glycidol)(S)-3-chloro-1,2-propanediolPotassium phosphate, p-toluenesulfonyl chloride, Et₃N82.399.4[2]
Asymmetric Dihydroxylation
Sharpless Dihydroxylation of Allyl AlcoholAllyl alcoholAD-mix-α, OsO₄ (cat.), K₃Fe(CN)₆70-9590-99[3]
Kinetic Resolution
Lipase-catalyzed resolution of racemic 1-aryloxy-2,3-propanediolrac-1-Aryloxy-2,3-propanediolLipase (e.g., from Pseudomonas fluorescens), Vinyl acetate~45-50 (for R-diol)>99[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis from (R)-Glycidol (Ring-Opening and Tosylation)

This two-step protocol involves the acid-catalyzed ring-opening of (R)-glycidol to form (R)-glycerol, followed by selective tosylation of the primary hydroxyl group.

Step 1: Synthesis of (R)-Glycerol

  • Materials: (R)-Glycidol, 0.1 M Sulfuric Acid, Diethyl Ether, Anhydrous Magnesium Sulfate.

  • Procedure:

    • To a solution of (R)-glycidol (1.0 eq) in a 1:1 mixture of water and diethyl ether, add 0.1 M sulfuric acid (0.1 eq).

    • Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC until the glycidol is consumed.

    • Separate the aqueous layer and extract the organic layer with water (3 x 20 mL).

    • Combine the aqueous layers and neutralize with a saturated solution of sodium bicarbonate.

    • Evaporate the water under reduced pressure to obtain crude (R)-glycerol. The product can be purified by distillation under high vacuum.

Step 2: Synthesis of this compound

  • Materials: (R)-Glycerol, Pyridine, p-Toluenesulfonyl chloride (TsCl), Dichloromethane (DCM), 1 M Hydrochloric Acid, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • Dissolve (R)-glycerol (1.0 eq) in pyridine (5-10 vol) and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in DCM dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 4-6 hours and then at room temperature overnight.

    • Quench the reaction by adding cold 1 M HCl.

    • Extract the mixture with DCM (3 x 50 mL).

    • Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Synthesis via Sharpless Asymmetric Dihydroxylation of Allyl Alcohol

This method directly introduces the desired stereochemistry into an achiral precursor.

  • Materials: Allyl alcohol, AD-mix-α, tert-Butanol, Water, Sodium sulfite.

  • Procedure:

    • In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1, v/v).

    • Add AD-mix-α (approximately 1.4 g per 1 mmol of allyl alcohol) to the solvent mixture and stir until the solids dissolve, resulting in a biphasic mixture.[3]

    • Cool the mixture to 0 °C in an ice bath.

    • Add allyl alcohol (1.0 eq) to the stirred mixture.

    • Stir the reaction vigorously at 0 °C for 12-24 hours. The reaction progress can be monitored by TLC.

    • Once the reaction is complete, add sodium sulfite (1.5 g per 1 mmol of allyl alcohol) and stir for an additional hour at room temperature.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting (R)-glycerol can then be selectively tosylated as described in the previous protocol.

Synthesis via Lipase-Catalyzed Kinetic Resolution

This chemoenzymatic approach resolves a racemic mixture to provide the desired enantiomer.[5]

  • Materials: Racemic 1-chloro-2,3-propanediol, Lipase Amano PS-IM, Vinyl acetate, Organic solvent (e.g., tert-butyl methyl ether), Celite.

  • Procedure:

    • Dissolve racemic 1-chloro-2,3-propanediol (1.0 eq) in tert-butyl methyl ether.

    • Add Lipase Amano PS-IM (e.g., 50% w/w of the substrate).

    • Add vinyl acetate (0.5 eq) as the acylating agent.

    • Shake the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by GC or HPLC.

    • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

    • Filter off the enzyme through a pad of Celite and wash with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted (R)-1-chloro-2,3-propanediol from the acylated (S)-enantiomer by column chromatography.

    • The obtained (R)-1-chloro-2,3-propanediol can then be converted to (R)-glycidol and subsequently to this compound.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

G cluster_0 Synthesis from Chiral Precursors A (R)-Glycidol B (R)-Glycerol A->B H₃O⁺ C This compound B->C TsCl, Pyridine D D-Mannitol E (R)-Glyceraldehyde Acetonide D->E Pb(OAc)₄ F (R)-Solketal E->F NaBH₄ F->C 1. TsCl, Pyridine 2. H₃O⁺

Caption: Synthetic pathways starting from chiral precursors.

G cluster_1 Asymmetric Dihydroxylation Route G Allyl Alcohol H (R)-Glycerol G->H Sharpless AD (AD-mix-α) I This compound H->I TsCl, Pyridine

Caption: Asymmetric synthesis via Sharpless dihydroxylation.

G cluster_2 Kinetic Resolution Workflow J Racemic 1-Chloro-2,3-propanediol K Lipase-catalyzed Acylation J->K L (R)-1-Chloro-2,3-propanediol (unreacted) K->L M (S)-1-Chloro-2-acetoxy-3-propanol (acylated) K->M N (R)-Glycidol L->N Base O This compound N->O 1. H₃O⁺ 2. TsCl, Pyridine

Caption: Enantioselective synthesis via kinetic resolution.

Conclusion

The enantioselective synthesis of this compound is a well-established field with multiple reliable strategies. The choice of the optimal route depends on various factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. Synthesis from chiral precursors like (R)-glycidol offers a direct and often high-yielding approach. The Sharpless asymmetric dihydroxylation provides an elegant method for creating the chiral center from an achiral starting material with high enantioselectivity. Finally, kinetic resolution, particularly using enzymatic methods, presents a powerful tool for obtaining highly enantiopure material from a racemic mixture. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to successfully synthesize this vital chiral intermediate.

References

(R)-1-Tosyloxy-2,3-propanediol: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 41274-09-3

(R)-1-Tosyloxy-2,3-propanediol, a pivotal chiral building block, plays a critical role in the asymmetric synthesis of a wide range of pharmaceuticals, most notably beta-adrenergic blockers. Its stereochemical purity and the reactivity of the tosylate group make it an indispensable intermediate for researchers and scientists in the field of drug development. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its significant application in the synthesis of beta-blockers, including detailed experimental protocols and a visualization of the relevant biological signaling pathway.

Chemical and Physical Properties

This compound is a stable, non-volatile compound. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₄O₅S
Molecular Weight 246.28 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥95%
Chirality (R)-enantiomer

Synthesis of this compound

The most common and efficient synthesis of this compound originates from (R)-(-)-Solketal, a commercially available and relatively inexpensive chiral starting material. The synthesis involves two key steps: tosylation of the primary alcohol and subsequent acidic hydrolysis to remove the acetonide protecting group.

Experimental Protocol: Synthesis from (R)-(-)-Solketal

Materials:

  • (R)-(-)-Solketal

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Tosylation of (R)-(-)-Solketal:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(-)-Solketal (1 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add anhydrous pyridine (1.5 equivalents) to the solution with stirring.

    • In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous dichloromethane.

    • Add the p-toluenesulfonyl chloride solution dropwise to the cooled (R)-(-)-Solketal solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-4 hours, and then let it warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding cold water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-Solketal tosylate.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Deprotection to this compound:

    • Dissolve the purified (R)-Solketal tosylate in a mixture of tetrahydrofuran (THF) and water.

    • Add a catalytic amount of a strong acid (e.g., concentrated HCl or sulfuric acid).

    • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.

    • Once the reaction is complete, neutralize the acid with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to yield the final product, this compound.

    • The product can be further purified by recrystallization if necessary.

StepKey ReagentsTypical ConditionsTypical Yield
Tosylation (R)-(-)-Solketal, p-Toluenesulfonyl chloride, Pyridine0°C to room temperature, 12-16 hours85-95%
Deprotection (R)-Solketal tosylate, Aqueous acid (e.g., HCl)Room temperature, 4-8 hours>90%

Application in the Synthesis of Beta-Adrenergic Blockers

This compound is a cornerstone in the enantioselective synthesis of numerous beta-adrenergic blockers, such as (S)-propranolol and (S)-atenolol. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution by a phenoxide. This reaction proceeds with inversion of configuration at the chiral center, leading to the desired (S)-enantiomer of the aryloxypropanolamine intermediate.

Experimental Workflow: Synthesis of (S)-Propranolol

The following workflow illustrates the key steps in the synthesis of (S)-Propranolol starting from this compound.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Nucleophilic Ring Opening cluster_2 Step 3: Amination A This compound B (R)-Glycidyl tosylate A->B  Base (e.g., NaOH)   D (S)-1-(Naphthalen-1-yloxy)-3-(tosyloxy)propan-2-ol B->D  Base (e.g., NaH)   C 1-Naphthol C->D F (S)-Propranolol D->F E Isopropylamine E->F G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BetaBlocker Beta-Blocker (e.g., Propranolol) BetaReceptor Beta-Adrenergic Receptor (GPCR) BetaBlocker->BetaReceptor Inhibits Catecholamine Adrenaline/ Noradrenaline Catecholamine->BetaReceptor Activates GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellularResponse Phosphorylates Targets

The Cornerstone of Chiral Synthesis: A Technical Guide to the Mechanism of Action of (R)-1-Tosyloxy-2,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Utility of (R)-1-Tosyloxy-2,3-propanediol in Asymmetric Synthesis.

This compound, a versatile chiral building block, plays a pivotal role in the stereoselective synthesis of a multitude of pharmacologically active molecules. Its unique structural features, comprising a stereodefined diol and a highly effective leaving group, render it an invaluable synthon for the construction of complex chiral architectures. This technical guide elucidates the core mechanism of action of this compound in synthesis, with a particular focus on its application in the preparation of aryloxypropanolamine-based beta-adrenergic blockers.

Core Mechanism of Action: The Tosyl Group as an Excellent Leaving Group

The synthetic utility of this compound is primarily attributed to the presence of the p-toluenesulfonyl (tosyl) group attached to the primary hydroxyl function. The tosyl group is an exceptional leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This inherent stability facilitates nucleophilic substitution reactions, predominantly proceeding via an S(_N)2 mechanism.

In a typical reaction, the primary alcohol of a diol is selectively tosylated due to lesser steric hindrance compared to the secondary alcohol. This conversion of a poorly leaving hydroxyl group into a highly effective tosylate leaving group is a fundamental strategy in organic synthesis. The subsequent S(_N)2 attack by a nucleophile proceeds with an inversion of configuration at the carbon center, a crucial aspect for maintaining stereochemical integrity in asymmetric synthesis.

Application in the Synthesis of (S)-Propranolol: A Case Study

The synthesis of the widely used beta-blocker, (S)-propranolol, serves as a prime example of the practical application of this compound's unique reactivity. The synthesis typically proceeds through an intermediate, (R)-glycidyl tosylate, formed via an intramolecular Williamson ether synthesis from this compound under basic conditions.

The overall synthetic workflow can be visualized as follows:

G A This compound B Intramolecular Cyclization (Base) A->B C (R)-Glycidyl Tosylate B->C D Nucleophilic Ring Opening (1-Naphthol, Base) C->D E Intermediate Aryloxypropanol D->E F Nucleophilic Substitution (Isopropylamine) E->F G (S)-Propranolol F->G

Synthetic workflow for (S)-Propranolol.

The reaction mechanism for the formation of (R)-glycidyl tosylate and its subsequent reaction with 1-naphthol is depicted below. The intramolecular S(_N)2 reaction is initiated by the deprotonation of the secondary alcohol, which then attacks the carbon bearing the tosylate group, leading to the formation of the epoxide ring with inversion of configuration. The subsequent ring-opening of the epoxide by the naphthoxide ion also proceeds via an S(_N)2 mechanism, attacking the less sterically hindered primary carbon of the epoxide.

G cluster_0 Formation of (R)-Glycidyl Tosylate cluster_1 Nucleophilic Ring Opening A This compound B Deprotonation A->B Base C Alkoxide Intermediate B->C D Intramolecular S_N2 Attack C->D E (R)-Glycidyl Tosylate D->E F (R)-Glycidyl Tosylate H S_N2 Attack F->H G 1-Naphthoxide G->H I Alkoxide Intermediate H->I J Protonation I->J H+ K 1-(1-Naphthoxy)-3-(tosyloxy)propan-2-ol J->K

Reaction mechanism for epoxide formation and ring-opening.

Quantitative Data in Synthesis

The efficiency of synthetic routes utilizing this compound and its derivatives is a critical factor for industrial applications. The following table summarizes key quantitative data from various reported syntheses of (S)-propranolol, highlighting the yields and enantiomeric excess achieved.

Chiral SynthonKey ReagentsNumber of StepsOverall Yield of (S)-PropranololEnantiomeric Excess (ee)Reference
(R)-Glycidyl tosylate1-Naphthol, Isopropylamine2Not explicitly stated for (S)-Propranolol>98%[1]
This compound1-Naphthol, Isopropylamine3Not explicitly statedNot explicitly stated[1]
Racemic Epichlorohydrin1-Naphthol, Isopropylamine, (+)-Tartaric acid, Zn(NO₃)₂2 (one-pot)55%89%[2]
Racemic Epichlorohydrin1-Naphthol, Isopropylamine, Di-(p-toluoyl)tartaric acid2 + resolution~41%>98%

Experimental Protocols

Synthesis of (R)-Glycidyl Tosylate from (R)-3-chloro-1,2-propanediol

A detailed experimental protocol for the preparation of (S)-glycidyl tosylate, an enantiomer of the key intermediate, provides a representative example of the synthetic procedure. A similar process would be employed for the (R)-enantiomer.

To a solution of (R)-3-chloro-1,2-propanediol (200g, 99.5% ee) in 1.2 L of methylene chloride, 499g of potassium phosphate tribasic is added. The resulting solution is refluxed with stirring for 3 hours. After cooling to 0°C, 201 g of triethylamine, 4g of 4-(dimethylamino)pyridine, and tosyl chloride (added in five portions of 69 g each) are introduced. The reaction mixture is stirred for an additional hour at room temperature. The mixture is then washed successively with 2.2 L of 5% aqueous potassium carbonate solution, 2 L of 1N aqueous hydrogen chloride solution, and 1 L of water. The organic layer is dried over anhydrous sodium sulfate and filtered. Evaporation of the solvent under reduced pressure yields the crude product. Addition of hexane to the residue followed by filtration affords 337g of (S)-glycidyl tosylate (Yield: 81.5%; Chemical purity: 99.8%; Optical purity (GC): 99.5% ee; Melting point: 47-49°C).[3]

Synthesis of (S)-Propranolol from Glycidyl-α-naphthyl ether

A solution of glycidyl-α-naphthyl ether (8 mmol, 1.6 g), L-(+)-tartaric acid (8 mmol, 1.2 g), and Zn(NO₃)₂·6H₂O (4 mmol, 2.37 g) in 20 ml of DMSO is stirred for 15 minutes. Isopropylamine (16 mmol, 1.2 ml) is then added, and the mixture is stirred at ambient temperature for 24 hours. After cooling, the reaction mixture is filtered. The collected solid is washed with dichloromethane, treated with a 10% aqueous sodium hydroxide solution (10 ml), and extracted with dichloromethane (2 x 50 ml). The combined organic layers are washed with water (5 x 50 ml) and dried over sodium sulfate. Removal of the solvent under reduced pressure provides the crude product (1.14 g, 55% yield), which exhibits an 89% ee for (S)-propranolol.[2]

Conclusion

This compound stands as a testament to the power of chiral synthons in modern organic chemistry. Its well-defined stereochemistry and the predictable reactivity of the tosylate group enable the efficient and stereocontrolled synthesis of complex molecules, most notably in the pharmaceutical industry for the production of life-saving medications like beta-blockers. The continued exploration of its reactivity and the development of more efficient synthetic methodologies will undoubtedly further solidify its position as a cornerstone of asymmetric synthesis.

References

The Genesis of Chirality: A Technical Guide to the Discovery and History of Chiral Propanediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to modern drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This technical guide delves into the discovery and history of chiral propanediol derivatives, essential building blocks in the synthesis of numerous pharmaceuticals. We will explore the key scientific breakthroughs, from the foundational principles of asymmetric synthesis to the development of robust experimental protocols that now enable the production of enantiomerically pure compounds. This guide will provide researchers and drug development professionals with a comprehensive understanding of the historical context, synthetic evolution, and practical application of these vital chiral synthons.

Historical Perspective: The Dawn of Asymmetric Synthesis

The journey to control stereochemistry in chemical reactions was a landmark achievement in organic chemistry, culminating in the 2001 Nobel Prize in Chemistry awarded to William S. Knowles, Ryoji Noyori, and K. Barry Sharpless for their work on chirally catalyzed reactions.[1][2] Their pioneering efforts laid the groundwork for the practical synthesis of single-enantiomer drugs.

  • Dr. William S. Knowles's work in the late 1960s on chirally catalyzed hydrogenation reactions demonstrated that a chiral catalyst could transfer its "handedness" to a prochiral substrate, leading to an excess of one enantiomer.[2]

  • Dr. Ryoji Noyori significantly advanced this field by developing highly efficient and versatile ruthenium-based catalysts with chiral BINAP ligands for asymmetric hydrogenation.[3][4] These catalysts proved effective for a wide range of substrates, including ketones and aldehydes, which are crucial for the synthesis of chiral alcohols like propanediols.

  • Dr. K. Barry Sharpless developed chirally catalyzed oxidation reactions, most notably the Sharpless Asymmetric Dihydroxylation and Asymmetric Epoxidation.[5][6][7] These methods provided reliable ways to introduce chirality into molecules by converting alkenes into chiral diols and epoxides, respectively. The Sharpless epoxidation, in particular, has been instrumental in the synthesis of chiral precursors for beta-blockers.[8]

These fundamental discoveries transformed the landscape of pharmaceutical synthesis, moving from the production of racemic mixtures to the targeted synthesis of the therapeutically active enantiomer.

Synthesis of Chiral Propanediol Derivatives: A Methodological Evolution

The synthesis of chiral propanediol derivatives has evolved from classical resolution techniques to highly efficient catalytic and biocatalytic methods. These derivatives, particularly chiral epichlorohydrin and glycidol (a reactive epoxide derived from propanediol), are key intermediates in the production of a wide range of pharmaceuticals.

Chemical Synthesis: Asymmetric Catalysis

1. Asymmetric Hydrogenation of Prochiral Ketones:

A primary route to chiral 1,2-propanediol is the asymmetric hydrogenation of a prochiral ketone, such as hydroxyacetone. This method leverages chiral catalysts, often based on ruthenium or rhodium complexes with chiral ligands, to stereoselectively add hydrogen across the carbonyl group.

Experimental Protocol: Asymmetric Hydrogenation of Hydroxyacetone to (R)-1,2-Propanediol (Conceptual)

  • Reaction Setup: A high-pressure autoclave is charged with hydroxyacetone, a suitable solvent (e.g., methanol), and a catalytic amount of a chiral ruthenium-phosphine complex (e.g., Ru-BINAP).

  • Hydrogenation: The reactor is purged and pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until the consumption of hydrogen ceases.

  • Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by distillation or chromatography to yield enantiomerically enriched (R)-1,2-propanediol.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The optical rotation is measured using a polarimeter.

2. Sharpless Asymmetric Dihydroxylation:

The Sharpless Asymmetric Dihydroxylation allows for the conversion of prochiral olefins into chiral vicinal diols with high enantioselectivity.[6][9] While not a direct route to propanediol itself, it is a powerful tool for creating more complex chiral diol structures. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand and a stoichiometric co-oxidant.[6]

Biocatalytic Synthesis: The Power of Enzymes

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can achieve exquisite chemo-, regio-, and stereoselectivity.

1. Enzymatic Reduction of Ketones:

Microorganisms containing alcohol dehydrogenases can be used to asymmetrically reduce hydroxyacetone to (R)-1,2-propanediol. For instance, a transformant of Ralstonia eutropha expressing an alcohol dehydrogenase from Kluyveromyces lactis has been shown to produce (R)-1,2-propanediol with high enantiomeric excess.[10][11][12] This process can be driven by hydrogen gas, making it a clean and efficient method.[10][11]

Experimental Protocol: Hydrogen-Driven Asymmetric Reduction of Hydroxyacetone

  • Biocatalyst Preparation: Ralstonia eutropha cells expressing the desired alcohol dehydrogenase are cultivated and harvested.

  • Reaction: The whole cells are suspended in a buffer solution containing hydroxyacetone. The reaction is carried out in a bioreactor under a hydrogen atmosphere.

  • Monitoring and Product Recovery: The reaction progress is monitored by measuring the concentration of (R)-1,2-propanediol. Upon completion, the cells are removed by centrifugation, and the product is purified from the supernatant.[10]

2. Fermentative Production:

Engineered microorganisms can be used to produce enantiomerically pure propanediols directly from renewable feedstocks like glucose. For example, S-1,2-propanediol has been produced from glucose using an engineered E. coli strain.[13] This involves the creation of a novel metabolic pathway to convert L-lactic acid to S-1,2-propanediol.[13]

Quantitative Data on Chiral Propanediol Derivatives

The following tables summarize key quantitative data for chiral 1,2-propanediol and the synthesis of a chiral precursor for the beta-blocker atenolol.

Compound Enantiomer CAS Number Specific Rotation (neat) Purity/Enantiomeric Excess (ee)
1,2-Propanediol(S)-(+)4254-15-3+15.0° to +17.0°[14]≥96.0% Assay (GC)[14]
1,2-Propanediol(R)-(-)4254-14-2-16.5°98% ee (GLC)
Reaction Product Yield Enantiomeric Excess (ee) Reference
Hydrogen-driven asymmetric reduction of hydroxyacetone by Ralstonia eutropha transformant(R)-1,2-Propanediol67.7 g/L (in 76 hr)99.8%[10][11]
Fermentative production from glucose by engineered E. coliS-1,2-Propanediol13.7 mM>99%[13]
Synthesis of (S)-Atenolol from racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide via enzymatic resolution(S)-Atenolol60% (from resolved intermediate)>99%[3]

Application in Drug Development: The Case of Beta-Blockers

Chiral propanediol derivatives are indispensable in the synthesis of many beta-blockers, a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.[4][15] The therapeutic activity of these drugs often resides in a single enantiomer. For example, the (S)-enantiomer of propranolol is about 100 times more active as a beta-blocker than the (R)-enantiomer.[15][16][17]

The synthesis of beta-blockers like atenolol and propranolol frequently proceeds through a chiral epoxide intermediate, such as (R)- or (S)-epichlorohydrin, which is a derivative of 1,2-propanediol.[1][3][18]

Synthesis of (S)-Atenolol: A Workflow Example

The synthesis of enantiomerically pure (S)-atenolol can be achieved from 2-(4-hydroxyphenyl)acetamide and chiral epichlorohydrin.[1][3] An alternative route involves the kinetic resolution of a racemic intermediate.[3]

G cluster_synthesis Synthesis of (S)-Atenolol A 2-(4-hydroxyphenyl)acetamide C Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide A->C NaOH B Racemic Epichlorohydrin B->C D Enzymatic Kinetic Resolution (e.g., Lipase B from Candida antarctica) C->D E (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (>99% ee) D->E G (S)-Atenolol (>99% ee) E->G F Isopropylamine F->G

Caption: Workflow for the synthesis of (S)-Atenolol via enzymatic kinetic resolution.

Signaling Pathway of Beta-Blockers

Beta-blockers exert their therapeutic effects by antagonizing beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs).[19] The binding of endogenous catecholamines (like epinephrine and norepinephrine) to β-ARs, primarily β1 receptors in the heart, initiates a signaling cascade.[20]

This cascade involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[20] Adenylyl cyclase converts ATP to cyclic AMP (cAMP).[20] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in increased heart rate and contractility.[20] Beta-blockers competitively inhibit the binding of catecholamines to β-ARs, thereby blocking this signaling pathway and reducing cardiac workload.[19] Some beta-blockers can also interfere with β-arrestin signaling, another pathway downstream of β-ARs.[2]

G cluster_pathway Beta-Adrenergic Signaling Pathway and Beta-Blocker Action cluster_ac_conversion Epi Epinephrine/ Norepinephrine BetaAR β-Adrenergic Receptor (GPCR) Epi->BetaAR Binds and Activates BetaBlocker Beta-Blocker (e.g., Atenolol) BetaBlocker->BetaAR Binds and Inhibits GProtein Gs Protein (α, β, γ subunits) BetaAR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates ATP ATP cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Increased Heart Rate & Contractility PKA->CellularResponse Phosphorylates Target Proteins ATP_node ATP AC_node Adenylyl Cyclase ATP_node->AC_node cAMP_node cAMP AC_node->cAMP_node

Caption: Simplified signaling pathway of beta-adrenergic receptors and the inhibitory action of beta-blockers.

Conclusion

The discovery and development of chiral propanediol derivatives represent a significant chapter in the history of organic chemistry and pharmaceutical science. From the Nobel Prize-winning breakthroughs in asymmetric catalysis to the innovative biocatalytic and fermentative production methods, the ability to synthesize these molecules with high enantiomeric purity has been a game-changer for the pharmaceutical industry. As essential chiral building blocks, propanediol derivatives continue to play a crucial role in the synthesis of life-saving medications, most notably beta-blockers. A thorough understanding of their history, synthesis, and application is therefore indispensable for researchers and professionals dedicated to the advancement of drug discovery and development.

References

Spectroscopic and Synthetic Guide to (R)-1-Tosyloxy-2,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of (R)-1-Tosyloxy-2,3-propanediol, a chiral building block of significant interest in medicinal chemistry and organic synthesis. This document outlines representative spectroscopic data, detailed experimental protocols for its preparation and analysis, and logical workflows for its characterization.

Spectroscopic Data

Obtaining complete, publicly available experimental spectra for this compound can be challenging. The following tables summarize the expected spectroscopic data based on the analysis of its functional groups and data from closely related compounds. These values serve as a reference for the characterization of this molecule.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8Doublet2HAromatic (ortho to SO₂)
~7.4Doublet2HAromatic (meta to SO₂)
~4.0-4.2Multiplet1HCH-OH
~3.9Multiplet2HCH₂-OTs
~3.5-3.7Multiplet2HCH₂-OH
~2.4Singlet3HAr-CH₃
VariableBroad Singlet2HOH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~145Aromatic (quaternary, C-SO₂)
~133Aromatic (quaternary, C-CH₃)
~130Aromatic (CH)
~128Aromatic (CH)
~72CH₂-OTs
~70CH-OH
~63CH₂-OH
~22Ar-CH₃

Solvent: CDCl₃. The presence of a ¹³C NMR spectrum for this compound is noted in the SpectraBase database.[1]

Table 3: Representative Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200BroadO-H stretch (hydroxyl)
3100-3000MediumC-H stretch (aromatic)
3000-2850MediumC-H stretch (aliphatic)
1600-1450Medium-StrongC=C stretch (aromatic)
1360-1340StrongS=O stretch (sulfonate)
1180-1160StrongS=O stretch (sulfonate)
1100-1000StrongC-O stretch

Table 4: Representative Mass Spectrometry (MS) Data for this compound

m/zPossible Fragment
246[M]⁺ (Molecular Ion)
172[M - C₃H₆O₂]⁺
155[C₇H₇SO₂]⁺ (Tosyl group)
91[C₇H₇]⁺ (Tropylium ion)
75[C₃H₇O₂]⁺

Ionization Mode: Electron Ionization (EI). A GC-MS spectrum is available in the SpectraBase database.[1]

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure is adapted from general methods for the regioselective tosylation of diols.

Materials:

  • (R)-(-)-Glycerol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (dried)

  • Dichloromethane (DCM, dried)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(-)-Glycerol (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled glycerol solution with stirring.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃). Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. The CDCl₃ solvent peak at 77.16 ppm can be used as a reference.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the neat liquid product can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Analyze the sample using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions: Use a suitable capillary column (e.g., DB-5 or equivalent). Program the oven temperature with an appropriate ramp to ensure good separation.

  • MS Conditions: Acquire mass spectra over a range of m/z 50-300.

Visualizations

The following diagrams illustrate the synthetic workflow and a logical process for the characterization of the target compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Glycerol Glycerol ReactionVessel Reaction in Pyridine/DCM 0°C to RT Glycerol->ReactionVessel TsCl p-Toluenesulfonyl Chloride TsCl->ReactionVessel Quench Quench with HCl ReactionVessel->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow Start Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (GC-MS) Start->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation MS->Purity_Assessment End Characterized Compound Structure_Confirmation->End Purity_Assessment->End

Caption: Logical workflow for spectroscopic characterization.

References

(R)-1-Tosyloxy-2,3-propanediol: A Cornerstone for Chiral Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-1-Tosyloxy-2,3-propanediol , a versatile chiral building block, has emerged as a critical starting material in the stereoselective synthesis of a wide array of pharmacologically active molecules. Its inherent chirality and the presence of a good leaving group, the tosylate, at a primary position make it an ideal precursor for the construction of complex chiral architectures, particularly in the development of beta-adrenergic blockers and other therapeutic agents. This guide provides a comprehensive overview of its applications, supported by detailed experimental protocols and quantitative data.

Properties and Significance

This compound, with the CAS number 41274-09-3, is a stable, crystalline solid. The molecule possesses a single stereocenter at the C2 position, predisposing synthetic routes to a high degree of stereochemical control. The tosylate group at the C1 position serves as an excellent leaving group, facilitating nucleophilic substitution reactions, while the diol functionality at C2 and C3 allows for a variety of chemical transformations, including protection, activation, and ring-opening reactions of subsequently formed epoxides.

The paramount importance of this chiral synthon lies in its ability to introduce a specific stereochemistry into the final drug molecule. This is crucial as the pharmacological activity and safety profile of many drugs are intrinsically linked to their three-dimensional structure. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects.

Applications in Chiral Synthesis

The primary application of this compound is in the synthesis of chiral aryloxypropanolamines, the core structural motif of most beta-adrenergic blockers. These drugs are essential in the management of cardiovascular diseases such as hypertension, angina, and arrhythmia. Furthermore, its utility extends to the synthesis of other important pharmaceutical agents, including antifungal compounds.

Synthesis of (S)-Beta-Blockers

A key strategy in the synthesis of (S)-beta-blockers from this compound involves a two-step sequence: formation of a chiral epoxide followed by nucleophilic ring-opening. The initial step is an intramolecular Williamson ether synthesis, where a base promotes the deprotonation of the C2 hydroxyl group, which then displaces the tosylate group to form (R)-glycidol. This epoxide is then reacted with a suitable amine to yield the desired (S)-aryloxypropanolamine. This stereochemical inversion at the C1 position is a classic example of an SN2 reaction.

(S)-Propranolol is a widely used non-selective beta-blocker. Its synthesis from this compound proceeds via the intermediate (R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane.

Experimental Protocol: Synthesis of (S)-Propranolol

Step 1: Synthesis of (R)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane

  • To a solution of 1-naphthol in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) at 0 °C.

  • Stir the mixture for 30 minutes to form the sodium naphthoxide.

  • Add a solution of this compound in DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • The reaction is then quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane.

Step 2: Synthesis of (S)-Propranolol

  • Dissolve the purified (R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane in a protic solvent such as isopropanol.

  • Add isopropylamine to the solution and heat the mixture to reflux for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is dissolved in an appropriate solvent and washed with water to remove excess isopropylamine.

  • The organic layer is dried and concentrated to give crude (S)-propranolol.

  • The final product can be further purified by recrystallization.

Reactant Product Yield Enantiomeric Excess (ee)
This compound(S)-PropranololTypically >80% over two steps>98%

(S)-Metoprolol is a cardioselective beta-blocker. The synthesis follows a similar pathway, using 4-(2-methoxyethyl)phenol as the nucleophile.

Experimental Protocol: Synthesis of (S)-Metoprolol

Step 1: Synthesis of (R)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

  • In a reaction vessel, 4-(2-methoxyethyl)phenol is reacted with a base (e.g., potassium carbonate) in a solvent like acetone.

  • This compound is then added to the mixture.

  • The reaction is heated to reflux for several hours until completion.

  • The inorganic salts are filtered off, and the solvent is evaporated.

  • The resulting crude epoxide is used in the next step without further purification or can be purified by chromatography.

Step 2: Synthesis of (S)-Metoprolol

  • The crude (R)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane is dissolved in a suitable solvent like methanol.

  • An excess of isopropylamine is added, and the reaction mixture is stirred at room temperature or slightly elevated temperature for several hours.

  • The solvent and excess amine are removed under vacuum.

  • The residue is then subjected to an aqueous work-up and extraction with an organic solvent.

  • The organic extracts are dried and concentrated to yield (S)-metoprolol, which can be purified by crystallization of a suitable salt (e.g., tartrate).

Reactant Product Yield Enantiomeric Excess (ee)
This compound(S)-MetoprololReported yields are generally high>99%

Logical Workflow for (S)-Beta-Blocker Synthesis

The general synthetic strategy for producing (S)-beta-blockers from this compound can be visualized as a two-step process. The first step involves the formation of a chiral epoxide intermediate through an intramolecular SN2 reaction. The second step is the regioselective ring-opening of this epoxide by the appropriate amine, which also proceeds via an SN2 mechanism, leading to the final (S)-aryloxypropanolamine product with high stereochemical fidelity.

G start This compound epoxide (R)-Glycidyl Tosylate/Epoxide Intermediate start->epoxide Intramolecular Epoxidation (Base) product (S)-Beta-Blocker epoxide->product Epoxide Ring-Opening phenol Aryl Alcohol (Phenol) phenol->epoxide Nucleophilic Attack amine Amine (e.g., Isopropylamine) amine->product

Caption: General workflow for the synthesis of (S)-beta-blockers.

Signaling Pathway Analogy in Synthesis

While not a biological signaling pathway, the synthetic route from this compound to a chiral drug can be conceptualized as a "chemical signaling" cascade, where each reaction step transmits the chiral information from the starting material to the final product.

G cluster_0 Chiral Information Transfer A This compound (Initial Chiral Signal) B Formation of (R)-Epoxide (Signal Transduction & Inversion) A->B Base C Nucleophilic Attack by Phenoxide (Signal Propagation) B->C Ar-OH D Ring Opening by Amine (Final Signal Output) C->D R-NH2 E Enantiopure (S)-Drug (Desired Biological Response) D->E

Caption: Conceptual "chemical signaling" in chiral synthesis.

Conclusion

This compound stands out as a highly valuable and versatile chiral starting material in the pharmaceutical industry. Its ready availability and the efficiency with which it can be converted into key chiral intermediates, such as epoxides, make it a cornerstone for the enantioselective synthesis of a multitude of drugs, most notably the life-saving class of beta-adrenergic blockers. The well-established and high-yielding protocols associated with its use ensure the production of enantiomerically pure active pharmaceutical ingredients, meeting the stringent quality requirements of the drug development and manufacturing sectors. Future research may further expand its utility in the synthesis of other complex chiral molecules, solidifying its role as an indispensable tool in modern medicinal chemistry.

Methodological & Application

Application Notes and Protocols: (R)-1-Tosyloxy-2,3-propanediol in the Enantioselective Synthesis of β-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Tosyloxy-2,3-propanediol is a versatile chiral building block pivotal for the enantioselective synthesis of pharmacologically active (S)-β-adrenergic blocking agents (β-blockers). Its defined stereochemistry allows for the direct introduction of the (S)-configuration at the characteristic hydroxyl-bearing carbon of the aryloxypropanolamine side chain, which is crucial for the therapeutic efficacy of these drugs. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of prominent β-blockers such as (S)-propranolol and (S)-metoprolol.

Introduction

β-blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias. The pharmacological activity of these drugs predominantly resides in the (S)-enantiomer, which can be up to 100 times more potent than its (R)-counterpart.[1][2] Consequently, the development of stereoselective synthetic routes to obtain enantiomerically pure (S)-β-blockers is of paramount importance in pharmaceutical research and manufacturing. This compound serves as a key chiral synthon, enabling the efficient construction of the required stereocenter.

Synthetic Strategy

The primary synthetic route involves a two-step sequence. First, the nucleophilic substitution of the tosyl group in this compound by a phenolic substrate under basic conditions yields an (R)-aryloxy-2,3-propanediol intermediate. This intermediate is then converted in situ or in a subsequent step to the corresponding (S)-epoxide, which undergoes a ring-opening reaction with an appropriate amine (e.g., isopropylamine) to afford the final (S)-β-blocker.

General Reaction Scheme:

G R_Tosyloxy This compound Diol (R)-3-Aryloxy-1,2-propanediol R_Tosyloxy->Diol Step 1: Williamson Ether Synthesis Phenol Ar-OH (e.g., 1-Naphthol, 4-(2-methoxyethyl)phenol) Phenol->Diol Base Base (e.g., K2CO3, NaOH) Base->Diol Epoxide (S)-Glycidyl Ether Diol->Epoxide Step 2a: Epoxidation (intramolecular SN2) BetaBlocker (S)-β-Blocker (e.g., (S)-Propranolol, (S)-Metoprolol) Epoxide->BetaBlocker Step 2b: Amination Amine R-NH2 (e.g., Isopropylamine) Amine->BetaBlocker

Caption: General synthetic pathway for (S)-β-blockers.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the key steps in the synthesis of (S)-β-blockers.

Table 1: Synthesis of (S)-Glycidyl Ether Intermediate

Phenolic SubstrateChiral SynthonBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
1-NaphtholThis compoundK₂CO₃DMF8012~85 (for epoxide)[3]
4-(2-methoxyethyl)phenol(R)-3-chloro-1,2-propanediolNaOHWater254Not specified[4]
4-Hydroxyphenylacetamide(R)-EpichlorohydrinNaOHWater-10 to 0Not specified>90 (for epoxide)[1]

Table 2: Synthesis of (S)-β-Blockers from (S)-Glycidyl Ethers

(S)-Glycidyl EtherAmineSolventTemp. (°C)Time (h)Yield (%)ee (%)Ref.
(S)-1-(1-Naphthoxy)-2,3-epoxypropaneIsopropylamineMethanolReflux8>90>98[5]
(S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropaneIsopropylamineIsopropanol80676>99[3]
(S)-1-(4-carbamoylmethylphenoxy)-2,3-epoxypropaneIsopropylamineNot specified10 to 40Not specifiedHigh>99[1]

Experimental Protocols

Protocol 1: Synthesis of (S)-Propranolol from this compound

This protocol is a representative procedure based on established chemical transformations.[3]

Step 1: Synthesis of (S)-1-(1-Naphthoxy)-2,3-epoxypropane

  • To a stirred solution of 1-naphthol (1.44 g, 10 mmol) in dimethylformamide (DMF, 20 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Heat the mixture to 60 °C for 30 minutes to form the naphthoxide salt.

  • Add a solution of this compound (2.46 g, 10 mmol) in DMF (10 mL) dropwise to the reaction mixture.

  • Raise the temperature to 80 °C and stir for 12 hours. The reaction proceeds via the formation of the (R)-3-(1-naphthoxy)-1,2-propanediol intermediate, which undergoes in-situ cyclization to the (S)-epoxide.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-1-(1-Naphthoxy)-2,3-epoxypropane.

Step 2: Synthesis of (S)-Propranolol

  • Dissolve the purified (S)-1-(1-Naphthoxy)-2,3-epoxypropane (2.0 g, 10 mmol) in methanol (30 mL).

  • Add isopropylamine (4.25 mL, 50 mmol) to the solution.

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent and excess isopropylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude (S)-propranolol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ether/hexane) to obtain pure (S)-propranolol.

Protocol 2: Synthesis of (S)-Metoprolol from a Chiral Precursor

This protocol is adapted from a synthetic route for S-metoprolol utilizing a related chiral synthon.[3][4]

Step 1: Synthesis of (S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

  • In a reaction vessel, dissolve 4-(2-methoxyethyl)phenol (1.52 g, 10 mmol) in a suitable solvent such as aqueous sodium hydroxide.

  • Add this compound (2.46 g, 10 mmol).

  • Stir the mixture at a controlled temperature (e.g., 25-50 °C) until the formation of the diol intermediate is complete.

  • Induce cyclization to the epoxide by adjusting the pH or by heating.

  • Work-up the reaction mixture by extraction with an organic solvent.

  • Purify the resulting (S)-glycidyl ether by chromatography or distillation.

Step 2: Synthesis of (S)-Metoprolol

  • Dissolve the (S)-glycidyl ether (2.08 g, 10 mmol) in isopropanol (25 mL).

  • Add isopropylamine (4.25 mL, 50 mmol).

  • Heat the mixture to 80 °C in a sealed vessel for 6 hours.

  • Cool the reaction mixture and evaporate the solvent.

  • The resulting intermediate, an oxazolidinone in some patented routes, is then hydrolyzed with aqueous sulfuric acid to yield (S)-metoprolol.[3]

  • Isolate and purify the final product by extraction and crystallization.

Visualization of Experimental Workflow

G cluster_step1 Step 1: Epoxide Synthesis cluster_step2 Step 2: Amination A Mix Phenol (Ar-OH) and Base (e.g., K2CO3) in Solvent (e.g., DMF) B Heat to form Phenoxide A->B C Add this compound B->C D Heat to form Diol and in-situ cyclize to Epoxide C->D E Reaction Work-up: Quench, Extract, Dry D->E F Purification: Column Chromatography E->F G (S)-Glycidyl Ether F->G H Dissolve (S)-Glycidyl Ether in Solvent (e.g., Methanol) G->H Intermediate I Add excess Amine (e.g., Isopropylamine) H->I J Reflux Reaction Mixture I->J K Reaction Work-up: Solvent Removal, Extraction J->K L Purification: Recrystallization K->L M Pure (S)-β-Blocker L->M

Caption: Experimental workflow for (S)-β-blocker synthesis.

References

Application Notes and Protocols: Nucleophilic Substitution of the Tosyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in medicinal chemistry and drug development, the strategic manipulation of functional groups is paramount. The hydroxyl group (-OH) of an alcohol is a poor leaving group, rendering it unsuitable for direct nucleophilic substitution. To overcome this, the -OH group is often converted into a p-toluenesulfonate ester, commonly known as a tosylate (-OTs). The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting anion, thus facilitating a wide range of nucleophilic substitution reactions.[1][2] This transformation is a cornerstone of synthetic chemistry, enabling the construction of complex molecular architectures with a high degree of stereochemical control.[2]

These application notes provide a detailed experimental protocol for the preparation of tosylates from alcohols and their subsequent nucleophilic substitution, primarily via an S(_N)2 mechanism. The S(_N)2 pathway is characterized by a backside attack from the nucleophile, leading to an inversion of stereochemistry at the electrophilic carbon, a phenomenon known as the Walden inversion.[1][3] This predictable stereochemical outcome is of significant importance in the synthesis of chiral molecules.

Part 1: Preparation of Alkyl Tosylates from Alcohols

The initial step involves the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA).[1][2] A key aspect of this tosylation reaction is that the C-O bond of the alcohol remains intact, meaning the stereochemistry at the carbon center is retained.[1][4]

Experimental Protocol 1: General Procedure for Tosylation of a Primary Alcohol

Materials:

  • Primary Alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.2-1.5 eq)[1][2]

  • Pyridine or Triethylamine (1.5-2.0 eq)[1]

  • Anhydrous Dichloromethane (DCM) (10 volumes)[1][5]

  • Deionized Water

  • 1M HCl (optional, for workup)

  • Saturated NaHCO(_3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na(_2)SO(_4) or MgSO(_4)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 eq) in anhydrous DCM (10 volumes).[5]

  • Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Slowly add pyridine or triethylamine (1.5-2.0 eq) to the stirred solution.

  • Addition of TsCl: Add p-toluenesulfonyl chloride (1.2-1.5 eq) portion-wise, ensuring the temperature is maintained at 0 °C.[2]

  • Reaction: Stir the reaction mixture at 0 °C for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, the mixture can be allowed to warm to room temperature and stirred for an additional 2-16 hours.[1]

  • Workup: Once the reaction is complete, as indicated by TLC, dilute the mixture with DCM. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with deionized water, 1M HCl (to remove excess pyridine/TEA), saturated NaHCO(_3) solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4) or MgSO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude alkyl tosylate.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Part 2: Nucleophilic Substitution of Alkyl Tosylates

Alkyl tosylates are excellent substrates for S(_N)2 reactions, especially for primary and secondary systems.[1] Tertiary tosylates are more prone to elimination or S(_N)1 reactions due to steric hindrance.[1] The following protocols detail the substitution of a tosylate group with azide and cyanide nucleophiles.

Experimental Protocol 2: Synthesis of an Alkyl Azide from an Alkyl Tosylate

Materials:

  • Alkyl Tosylate (e.g., Cyclopentyl Tosylate) (1.0 eq)

  • Sodium Azide (NaN(_3), 1.5 eq)[1][2]

  • Anhydrous Dimethylformamide (DMF)[1]

  • Diethyl ether

  • Deionized Water

  • Saturated NaHCO(_3) solution

  • Brine

  • Anhydrous MgSO(_4)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the alkyl tosylate (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: To the stirred solution, carefully add sodium azide (1.5 eq).[1][2]

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours.[1] Monitor the reaction by TLC.

  • Workup: After completion, cool the mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).[2]

  • Combine the organic extracts and wash with saturated NaHCO(_3) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting alkyl azide by column chromatography if necessary.[2]

Experimental Protocol 3: Synthesis of a Nitrile from a Benzyl Tosylate

Materials:

  • Benzyl Tosylate (1.0 eq)

  • Sodium Cyanide (NaCN, 1.2 eq)[1]

  • Dimethyl sulfoxide (DMSO)[1]

  • Ethyl acetate

  • Deionized Water

  • Brine

  • Anhydrous Na(_2)SO(_4)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzyl tosylate (1.0 eq) in DMSO.

  • Addition of Nucleophile: Carefully add sodium cyanide (1.2 eq) to the solution.[1]

  • Reaction: Stir the reaction mixture at room temperature (approx. 25 °C) for 6-8 hours.[1] Monitor by TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash thoroughly with water and brine to remove DMSO and excess cyanide.

  • Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purification: The crude nitrile can be purified by column chromatography or distillation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of tosylates with various nucleophiles.

SubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)
Primary Alkyl TosylateNaN(_3)DMF60-803-6>90
Cyclopentyl TosylateNaN(_3)DMF60-8012-24~85
Benzyl TosylateNaCNDMSO256-8>90
Secondary Alkyl TosylateCH(_3)COO
^-
Acetone5010-18~80-90
Primary Alkyl TosylateNaIAcetone251-3>95

Visualizing the Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow and the mechanism of the S(_N)2 reaction.

experimental_workflow cluster_tosylation Part 1: Tosylation cluster_substitution Part 2: Nucleophilic Substitution alcohol Alcohol (R-OH) mix1 Dissolve in DCM, cool to 0°C alcohol->mix1 add_base Add Pyridine/ Triethylamine mix1->add_base add_tscl Add TsCl add_base->add_tscl reaction1 Stir at 0°C to RT add_tscl->reaction1 workup1 Aqueous Workup reaction1->workup1 purification1 Purification workup1->purification1 tosylate Alkyl Tosylate (R-OTs) purification1->tosylate start_sub Alkyl Tosylate (R-OTs) tosylate->start_sub mix2 Dissolve in Anhydrous Solvent start_sub->mix2 add_nuc Add Nucleophile (Nu-) mix2->add_nuc reaction2 Heat/Stir add_nuc->reaction2 workup2 Aqueous Workup reaction2->workup2 purification2 Purification workup2->purification2 product Substituted Product (R-Nu) purification2->product

Caption: General experimental workflow for the two-stage conversion of an alcohol to a substituted product via a tosylate intermediate.

Caption: The S(_N)2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry.

References

Application Notes: (R)-1-Tosyloxy-2,3-propanediol as a Versatile Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(For Researchers, Scientists, and Drug Development Professionals)

Abstract

(R)-1-Tosyloxy-2,3-propanediol is a pivotal chiral building block in the asymmetric synthesis of a wide array of pharmacologically active molecules. Its defined stereochemistry and the reactive tosyloxy group make it an invaluable precursor for introducing a chiral C3 synthon, particularly in the development of beta-adrenergic receptor antagonists (beta-blockers). The (S)-enantiomer of many beta-blockers is significantly more potent than its (R)-counterpart, underscoring the necessity of stereoselective synthesis. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of the renowned beta-blocker, (S)-propranolol.

Introduction

Chirality is a fundamental aspect of drug design and development, as the stereochemistry of a molecule dictates its interaction with biological targets. This compound serves as a prime example of a chiral pool starting material, offering a cost-effective and efficient route to enantiomerically pure pharmaceuticals. Its primary application lies in the synthesis of aryloxypropanolamines, the core structural motif of most beta-blockers used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. The use of this chiral synthon obviates the need for challenging and often inefficient resolution of racemic mixtures, thereby streamlining the manufacturing process and improving the therapeutic profile of the final drug product.

Key Applications

The principal application of this compound is in the enantioselective synthesis of (S)-aryloxypropanolamines. This is achieved through a two-step sequence involving the initial reaction with a phenol to form a chiral diol, followed by an intramolecular cyclization to a chiral epoxide, which is then opened by an amine. This strategy has been successfully employed in the synthesis of numerous beta-blockers, including:

  • (S)-Propranolol

  • (S)-Atenolol

  • (S)-Metoprolol

  • (S)-Betaxolol

The protocols provided below focus on the synthesis of (S)-propranolol as a representative example.

Data Presentation

Table 1: Summary of Key Intermediates and Final Product in (S)-Propranolol Synthesis

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Enantiomeric Excess (ee) (%)
(S)-1-(1-Naphthoxy)-2,3-propanediolC₁₃H₁₄O₃218.2585-95>98
(S)-Glycidyl naphthyl etherC₁₃H₁₂O₂200.2390-98>98
(S)-PropranololC₁₆H₂₁NO₂259.3480-90>98

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(1-Naphthoxy)-2,3-propanediol

This protocol details the reaction of 1-naphthol with this compound to yield the chiral diol intermediate.

Materials:

  • This compound (1.0 eq)

  • 1-Naphthol (1.1 eq)

  • Sodium hydroxide (1.2 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-naphthol in DMF.

  • Add powdered sodium hydroxide to the solution and stir at room temperature for 30 minutes to form the sodium naphthoxide.

  • Add a solution of this compound in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford pure (S)-1-(1-Naphthoxy)-2,3-propanediol.

Expected Yield: 85-95% Expected Enantiomeric Excess: >98%

Protocol 2: Synthesis of (S)-Glycidyl naphthyl ether

This protocol describes the intramolecular cyclization of the chiral diol to the corresponding epoxide.

Materials:

  • (S)-1-(1-Naphthoxy)-2,3-propanediol (1.0 eq)

  • Sodium hydroxide (1.5 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (S)-1-(1-Naphthoxy)-2,3-propanediol in THF in a round-bottom flask.

  • Add a solution of sodium hydroxide in water dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, add water and extract the product with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain (S)-Glycidyl naphthyl ether. The product is often used in the next step without further purification.

Expected Yield: 90-98% Expected Enantiomeric Excess: >98%

Protocol 3: Synthesis of (S)-Propranolol

This protocol outlines the final step of the synthesis, the ring-opening of the chiral epoxide with isopropylamine.

Materials:

  • (S)-Glycidyl naphthyl ether (1.0 eq)

  • Isopropylamine (excess, ~10 eq)

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube or pressure vessel, dissolve (S)-Glycidyl naphthyl ether in methanol.

  • Add excess isopropylamine to the solution.

  • Heat the reaction mixture to 80 °C for 4-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess isopropylamine and methanol.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a dichloromethane:methanol gradient to yield pure (S)-Propranolol.

Expected Yield: 80-90% Expected Enantiomeric Excess: >98%

Visualizations

Beta-Adrenergic Signaling Pathway

G Figure 1: Simplified Beta-Adrenergic Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular BAR β-Adrenergic Receptor G_Protein G-Protein (Gs) BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Epinephrine) Agonist->BAR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Beta_Blocker (S)-Propranolol (Antagonist) Beta_Blocker->BAR Blocks

Caption: Simplified Beta-Adrenergic Signaling Pathway

Experimental Workflow for the Synthesis of (S)-Propranolol

G Figure 2: Experimental Workflow for (S)-Propranolol Synthesis cluster_step1 Step 1: Aryl Ether Formation cluster_step2 Step 2: Epoxidation cluster_step3 Step 3: Amination cluster_purification Purification start This compound + 1-Naphthol step1_reagents NaOH, DMF 60-70°C, 12-16h step1_product (S)-1-(1-Naphthoxy)-2,3-propanediol step1_reagents->step1_product Yield: 85-95% step2_reagents NaOH, THF/H₂O 0°C to RT, 4-6h step1_product->step2_reagents purification1 Column Chromatography step1_product->purification1 Purify step2_product (S)-Glycidyl naphthyl ether step2_reagents->step2_product Yield: 90-98% step3_reagents Isopropylamine, Methanol 80°C, 4-6h step2_product->step3_reagents step3_product (S)-Propranolol step3_reagents->step3_product Yield: 80-90% purification2 Column Chromatography step3_product->purification2 Purify

Caption: Experimental Workflow for (S)-Propranolol Synthesis

Application Notes and Protocols for the Synthesis of Aryloxypropanolamines with (R)-1-Tosyloxy-2,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of aryloxypropanolamines, a significant class of compounds in drug discovery, particularly as β-adrenergic receptor antagonists (beta-blockers). The synthesis originates from readily available phenols and the chiral building block (R)-1-Tosyloxy-2,3-propanediol. This methodology allows for the preparation of a diverse range of aryloxypropanolamines with a defined stereochemistry at the C2 position of the propanolamine side chain, which is crucial for their pharmacological activity.

Introduction

Aryloxypropanolamines are a cornerstone in cardiovascular medicine.[1] The archetypal drug in this class, propranolol, and its numerous analogs are widely used to treat conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2] The therapeutic efficacy of these agents is highly dependent on their stereochemistry, with the (S)-enantiomer typically exhibiting significantly higher β-blocking activity.[3] Consequently, stereoselective synthesis is of paramount importance.

The synthetic strategy detailed herein employs a convergent approach, uniting a variety of phenols with a common chiral synthon, this compound, to furnish the desired (S)-aryloxypropanolamines. This method proceeds through a three-step sequence:

  • Williamson Ether Synthesis: Formation of a 3-aryloxy-1,2-propanediol intermediate through the reaction of a phenol with this compound.

  • Intramolecular Cyclization (Epoxidation): Conversion of the diol to the corresponding (R)-glycidyl ether.

  • Aminolysis: Ring-opening of the epoxide with a suitable amine to yield the final aryloxypropanolamine.

This approach offers a versatile and reliable route to a library of chiral aryloxypropanolamines for structure-activity relationship (SAR) studies and drug development.

Experimental Protocols

I. Synthesis of (S)-3-Aryloxy-1,2-propanediol

This procedure describes the Williamson ether synthesis to couple a phenol with this compound.

Materials:

  • Substituted Phenol (e.g., 1-naphthol, 4-methoxyphenol, etc.)

  • This compound

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol or Dimethyl Sulfoxide (DMSO)

  • Water

  • Hydrochloric Acid (HCl), 6M

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1.0 eq) in ethanol or DMSO.

  • Add a solution of KOH (1.1 eq) or NaOH (1.1 eq) in water and stir the mixture at room temperature for 30 minutes to form the phenoxide.[4]

  • To this mixture, add a solution of this compound (1.05 eq) in the same solvent.

  • Heat the reaction mixture to reflux and maintain for 6-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dilute the residue with water and acidify to a pH of approximately 2-3 with 6M HCl.[5]

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-aryloxy-1,2-propanediol, which can be purified by column chromatography on silica gel.

II. Synthesis of (R)-1-(Aryloxy)-2,3-epoxypropane

This protocol details the conversion of the diol to the corresponding epoxide.

Materials:

  • (S)-3-Aryloxy-1,2-propanediol

  • Tosyl Chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium Methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK)

  • Methanol or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the (S)-3-aryloxy-1,2-propanediol (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C and add pyridine or TEA (1.2 eq).

  • Add tosyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water, 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

  • Dissolve the crude tosylate in methanol or THF and cool to 0 °C.

  • Add a solution of NaOMe (1.2 eq) in methanol or t-BuOK (1.2 eq) in THF dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure and partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude (R)-1-(aryloxy)-2,3-epoxypropane, which can be used in the next step without further purification or purified by column chromatography.

III. Synthesis of (S)-1-(Alkylamino)-3-(aryloxy)propan-2-ol

This final step involves the nucleophilic ring-opening of the epoxide with an amine.

Materials:

  • (R)-1-(Aryloxy)-2,3-epoxypropane

  • Primary or secondary amine (e.g., isopropylamine, tert-butylamine) (excess)

  • Ethanol or Isopropanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the (R)-1-(aryloxy)-2,3-epoxypropane (1.0 eq) in ethanol or isopropanol in a sealed vessel.

  • Add an excess of the desired amine (e.g., 5-10 equivalents of isopropylamine).[3]

  • Heat the mixture to reflux for 4-12 hours. The reaction can also be performed under microwave irradiation for a shorter duration (e.g., 10 minutes).[6][7]

  • Cool the reaction mixture to room temperature and remove the solvent and excess amine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or by recrystallization from a suitable solvent system to yield the pure (S)-1-(alkylamino)-3-(aryloxy)propan-2-ol.

Data Presentation

The following tables summarize typical yields for the synthesis of representative aryloxypropanolamines using the described protocols.

Table 1: Synthesis of (S)-3-Aryloxy-1,2-propanediols

PhenolBaseSolventReaction Time (h)Yield (%)
1-NaphtholKOHDMSO695
4-MethoxyphenolNaOHEthanol1288
2-AllylphenolKOHEthanol892
4-CyanophenolK₂CO₃DMF2475

Table 2: Synthesis of (R)-1-(Aryloxy)-2,3-epoxypropanes

(S)-3-Aryloxy-1,2-propanediol from:Reagents for EpoxidationSolventReaction Time (h)Yield (%)
1-Naphthol1. TsCl, Pyridine 2. NaOMe1. DCM 2. Methanol1690
4-Methoxyphenol1. TsCl, TEA 2. t-BuOK1. DCM 2. THF1485
2-Allylphenol1. MsCl, TEA 2. K₂CO₃1. DCM 2. Methanol1288

Table 3: Synthesis of (S)-1-(Alkylamino)-3-(aryloxy)propan-2-ols

Epoxide from:AmineSolventReaction Time (h)Yield (%)HPLC Purity (%)
1-NaphtholIsopropylamineEthanol891.197.5
4-MethoxyphenolIsopropylamineIsopropanol685>98
2-Allylphenoltert-ButylamineEthanol1282>98
4-CyanophenolIsopropylamineEthanol1078>97

(Note: Yields and reaction conditions are based on literature values and may require optimization for specific substrates.)[8]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Epoxidation cluster_step3 Step 3: Aminolysis Phenol Phenol Diol (S)-3-Aryloxy- 1,2-propanediol Phenol->Diol Base Tosyloxypropanediol (R)-1-Tosyloxy- 2,3-propanediol Tosyloxypropanediol->Diol Base Epoxide (R)-1-Aryloxy- 2,3-epoxypropane Diol->Epoxide 1. TsCl, Base 2. Base Product (S)-Aryloxypropanolamine Epoxide->Product Amine Amine Amine->Product Signaling_Pathway cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Epinephrine Epinephrine (Agonist) Epinephrine->Receptor Activates Blocker Aryloxypropanolamine (Antagonist) Blocker->Receptor Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate) PKA->Cellular_Response Phosphorylates targets, leading to

References

Application Notes and Protocols: Ring-Opening Reactions of Epoxides from (R)-1-Tosyloxy-2,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral epoxides are pivotal intermediates in the asymmetric synthesis of pharmaceuticals and other biologically active molecules. Epoxides derived from (R)-1-Tosyloxy-2,3-propanediol, such as (R)-glycidyl tosylate, serve as versatile three-carbon chiral building blocks. The regioselective and stereospecific ring-opening of these epoxides with various nucleophiles provides a reliable method for introducing functional groups, leading to the synthesis of a wide array of valuable chiral compounds, including beta-blockers and antiviral agents. This document provides detailed protocols and application notes for these key transformations.

Synthesis of (R)-Glycidyl Tosylate from this compound

The most common epoxide derived from this compound is (R)-glycidyl tosylate, formed via an intramolecular Williamson ether synthesis. The starting material itself can be prepared from commercially available (R)-solketal. The subsequent ring-opening reactions utilize this epoxide.

General Reaction Pathway

The process involves two main stages: the formation of the epoxide and its subsequent nucleophilic ring-opening. The ring-opening is highly regioselective, with the nucleophile preferentially attacking the less sterically hindered primary carbon (C3) under neutral or basic conditions, following an SN2 mechanism. This preserves the stereochemistry at the C2 chiral center.

Reaction_Pathway cluster_0 cluster_1 reactant reactant intermediate intermediate product product reagent reagent A This compound B (R)-Glycidyl Tosylate (Epoxide) A->B Intramolecular Cyclization C Ring-Opened Product (β-Substituted Alcohol) B->C Sₙ2 Ring-Opening R1 Base (e.g., NaH, K2CO3) R1->A:e R2 Nucleophile (Nu-H) e.g., R-NH2, R-OH, R-SH R2->B:e

Caption: General synthesis pathway from this compound.

Experimental Protocols

Protocol 3.1: Synthesis of (S)-Propranolol via Ring-Opening with an Amine

This protocol details the synthesis of the β-blocker (S)-propranolol, a common application of this chemistry. The reaction involves the ring-opening of a glycidyl ether intermediate (derived from 1-naphthol and an equivalent of (R)-glycidyl tosylate) with isopropylamine.

Materials:

  • 1-Naphthol

  • (R)-Glycidyl tosylate

  • Isopropylamine

  • Sodium hydride (NaH) or Potassium Carbonate (K2CO3)

  • Solvent (e.g., DMF, Acetonitrile)

  • Diethyl ether

  • Saturated aq. NH4Cl

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Formation of Glycidyl Ether: To a stirred solution of 1-naphthol (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Add (R)-Glycidyl tosylate (1.0 eq) to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude (R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane.

  • Step 2: Ring-Opening: Dissolve the crude epoxide from Step 1 in a suitable solvent like acetonitrile.

  • Add isopropylamine (3.0 eq) to the solution.

  • Stir the reaction at room temperature or gentle heat (50 °C) for 12-24 hours. Monitor the reaction progress by TLC.[1]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (S)-propranolol.

Workflow_Propranolol start_end start_end process process decision decision output output start Start step1 Dissolve 1-Naphthol in DMF start->step1 step2 Add NaH at 0°C Stir to form alkoxide step1->step2 step3 Add (R)-Glycidyl Tosylate Heat to 60-70°C step2->step3 check1 TLC Check: Naphthol Consumed? step3->check1 check1->step3 No step4 Workup: Quench, Extract, Dry check1->step4 Yes step5 Dissolve Crude Epoxide in Acetonitrile step4->step5 step6 Add Isopropylamine Stir at RT or 50°C step5->step6 check2 TLC Check: Epoxide Consumed? step6->check2 check2->step6 No step7 Concentrate Under Vacuum check2->step7 Yes step8 Purify by Column Chromatography step7->step8 end (S)-Propranolol step8->end

Caption: Experimental workflow for the synthesis of (S)-Propranolol.

Data Presentation: Regioselectivity and Yields

The ring-opening of (R)-glycidyl tosylate and its derivatives with various nucleophiles typically proceeds with high regioselectivity and good to excellent yields. The nucleophile attacks the terminal (C3) carbon. The table below summarizes representative results from the literature.

EntryNucleophile (Nu-H)Catalyst / ConditionsProduct StructureRegioselectivity (C3:C2)Yield (%)
1AnilineNeat, Room Tempβ-amino alcohol>95:592%[2]
2BenzylamineNeat, Room Tempβ-amino alcohol>95:595%
3PhenolK2CO3, DMF, 60 °Cβ-aryloxy alcohol>98:288%
4ThiophenolNaH, THF, 0 °C to RTβ-thioether alcohol>98:291%
5Sodium Azide (NaN3)EtOH/H2O, Refluxβ-azido alcohol>99:194%
6IsopropylamineNeat, 50 °Cβ-amino alcohol>95:590%[1]

Application Notes

  • Pharmaceutical Synthesis: This reaction is a cornerstone in the synthesis of chiral drugs. The most prominent application is the production of β-adrenergic blockers (beta-blockers) like Propranolol, Atenolol, and Metoprolol.[1][3] The (S)-enantiomer is typically the more active isomer, and this synthetic route provides direct access to it.

  • Chiral Building Blocks: The resulting β-substituted alcohols are versatile chiral synthons. The primary alcohol can be further oxidized or functionalized, and the secondary alcohol can be protected or inverted, allowing for the synthesis of a diverse range of complex molecules.

  • Regioselectivity Control: While SN2 attack at the less substituted carbon is dominant under basic or neutral conditions, the regioselectivity can sometimes be altered.[4] The use of certain Lewis acids can promote attack at the more substituted C2 carbon by stabilizing a partial positive charge at that position, although this can risk racemization. For most applications requiring stereochemical fidelity, conditions favoring the SN2 pathway are employed.[5]

  • Catalyst Choice: While many reactions proceed without a catalyst, particularly with strong nucleophiles like amines, various catalysts can be employed to improve reaction rates and yields, especially for less reactive nucleophiles.[6][7] These can range from simple bases to more complex Lewis acids or metal catalysts. The choice of catalyst must be carefully considered to avoid side reactions or loss of stereochemical integrity.

References

Application Notes and Protocols: Protecting Group Strategies for (R)-1-Tosyloxy-2,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Tosyloxy-2,3-propanediol is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals such as beta-adrenergic blockers.[1][2] The presence of a vicinal diol and a primary tosylate in the same molecule necessitates a robust protecting group strategy to achieve selective transformations. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1] However, the free diol can interfere with many reaction conditions intended for the tosylate moiety. Therefore, temporary protection of the 1,2-diol is a critical step in the synthetic manipulation of this versatile intermediate.

This document provides detailed application notes and experimental protocols for the protection and deprotection of this compound using an isopropylidene ketal (acetonide), one of the most common and efficient protecting groups for 1,2-diols.[3][4][5][6] Acetonides are stable under basic and reductive conditions, making them suitable for a wide range of subsequent reactions.[5]

Protecting Group Strategy Overview

The most common strategy for protecting the 1,2-diol of this compound is the formation of a cyclic acetal, specifically an isopropylidene acetal, also known as an acetonide.[4][6] This is achieved by reacting the diol with acetone or a acetone equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst.[7] The resulting protected compound is (R)-2,2-dimethyl-1,3-dioxolane-4-methanol tosylate, commonly referred to as (R)-solketal tosylate.[8] This protection masks the hydroxyl groups, preventing them from interfering in subsequent reactions targeting the tosylate group. The acetonide group can be readily removed under acidic conditions to regenerate the diol.[6][9]

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_reaction Further Synthesis cluster_deprotection Deprotection start This compound protected (R)-Solketal Tosylate (Acetonide Protected) start->protected Acetone or 2,2-Dimethoxypropane, Acid Catalyst (e.g., p-TsOH) reaction Reaction at Tosylate (e.g., Nucleophilic Substitution) protected->reaction Desired Reagents deprotected Final Product with Free Diol reaction->deprotected Aqueous Acid (e.g., HCl, TFA)

Figure 1. General workflow for the protection of this compound, subsequent reaction, and deprotection.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the protection and deprotection of this compound based on literature precedents for similar substrates.

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Protection 2,2-Dimethoxypropane, p-TsOH (cat.)Acetone or CH₂Cl₂Room Temperature1 - 785 - 95[7]
Deprotection Aqueous HCl or TFAMeOH or THF/H₂O0 - Room Temperature0.5 - 580 - 95[7][9]

Experimental Protocols

Protocol 1: Protection of this compound as an Acetonide ((R)-Solketal Tosylate)

This protocol describes the formation of the isopropylidene acetal of this compound using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

Materials:

  • This compound

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous acetone or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone or dichloromethane (10 mL per 1 g of diol) in a round-bottom flask, add 2,2-dimethoxypropane (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • If dichloromethane was used as the solvent, separate the organic layer. If acetone was used, remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (R)-solketal tosylate.

  • The product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

ProtectionProtocol start Dissolve this compound in Acetone/CH₂Cl₂ add_dmp Add 2,2-Dimethoxypropane start->add_dmp add_cat Add catalytic p-TsOH add_dmp->add_cat stir Stir at Room Temperature (Monitor by TLC) add_cat->stir quench Quench with sat. NaHCO₃ stir->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate end Crude (R)-Solketal Tosylate concentrate->end

Figure 2. Experimental workflow for the acetonide protection of this compound.

Protocol 2: Deprotection of (R)-Solketal Tosylate

This protocol describes the removal of the acetonide protecting group to regenerate the 1,2-diol using acidic conditions.

Materials:

  • (R)-Solketal tosylate derivative

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the (R)-solketal tosylate derivative (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v) or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1 M HCl or a catalytic amount of TFA dropwise.

  • Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC. The deprotection is typically complete within 30 minutes to a few hours.

  • Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude diol can be purified by flash column chromatography if necessary.

DeprotectionProtocol start Dissolve Protected Compound in THF/H₂O or MeOH cool Cool to 0 °C start->cool add_acid Add Aqueous Acid (HCl or TFA) cool->add_acid stir Stir at 0 °C to RT (Monitor by TLC) add_acid->stir neutralize Neutralize with sat. NaHCO₃ stir->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate end Crude Deprotected Diol concentrate->end

Figure 3. Experimental workflow for the deprotection of the acetonide group.

Orthogonal Strategies

In more complex syntheses, it may be necessary to employ orthogonal protecting groups that can be removed under different conditions.[3][10] For instance, if a molecule contains other acid-sensitive groups, a base-labile protecting group for the diol could be considered. While acetonides are the most common for 1,2-diols, other options such as cyclic carbonates (base-labile) or silyl ethers (fluoride-labile) could be explored depending on the overall synthetic strategy.[5][11] The choice of protecting group is crucial and should be carefully considered based on the stability of other functional groups present in the molecule and the reaction conditions planned for subsequent steps.[12]

References

Application of (R)-1-Tosyloxy-2,3-propanediol in Medicinal Chemistry: A Chiral Synthon for Beta-Blocker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Tosyloxy-2,3-propanediol is a versatile and indispensable chiral building block in medicinal chemistry, primarily utilized for the enantioselective synthesis of a class of drugs known as beta-adrenergic blockers (β-blockers). Its well-defined stereochemistry and the presence of a good leaving group (tosylate) make it an ideal starting material for constructing the core aryloxypropanolamine structure found in many widely prescribed cardiovascular medications. This application note provides detailed protocols and quantitative data for the synthesis of key β-blockers, alongside an overview of their mechanism of action.

Introduction: The Importance of Chirality in Beta-Blockers

Many drugs are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. For β-blockers, the therapeutic activity, specifically the blockade of β-adrenergic receptors, resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is often significantly less active or may contribute to undesirable side effects. Therefore, the ability to synthesize the (S)-enantiomer with high purity is of paramount importance in drug development and manufacturing. This compound serves as a crucial chiral precursor that ensures the correct stereochemical outcome in the synthesis of these life-saving drugs.

Synthetic Applications: Synthesis of (S)-Propranolol and (S)-Atenolol

This compound can be readily converted to the more reactive (R)-glycidyl tosylate or used directly in nucleophilic substitution reactions. The general synthetic strategy involves two key steps:

  • Formation of a Chiral Glycidyl Ether: A phenol is reacted with a chiral three-carbon synthon derived from this compound, typically (R)-glycidyl tosylate or a related epoxide, under basic conditions. This step establishes the chiral center and the ether linkage.

  • Nucleophilic Ring-Opening: The resulting glycidyl ether undergoes a nucleophilic attack by an appropriate amine (e.g., isopropylamine) to open the epoxide ring, yielding the final aryloxypropanolamine drug molecule.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of (S)-Propranolol and (S)-Atenolol using chiral synthons derived from this compound.

DrugChiral PrecursorKey ReagentsYield (%)Enantiomeric Excess (ee) (%)Reference
(S)-Propranolol (R)-glycidyl-α-napthyl etherIsopropylamine, water89Not specified[1]
(S)-Propranolol (R)-glycidyl-α-napthyl etherIsopropylamine, Zn(NO₃)₂/(+)-tartaric acidHigh89-90
(S)-Atenolol (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamideIsopropylamine, water60>99[2]

Experimental Protocols

Synthesis of Racemic Propranolol

This protocol describes the synthesis of the racemic mixture, which can then be resolved or can be adapted for an enantioselective synthesis using the chiral starting material.

Step 1: Synthesis of (±)-1-(1-Naphthyloxy)-2,3-epoxypropane (Glycidyl-α-napthyl ether)

  • To a solution of α-naphthol (1 equivalent) in anhydrous 2-butanone, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Add (±)-epichlorohydrin (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 75 °C and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure (±)-1-(1-Naphthyloxy)-2,3-epoxypropane. A typical yield is around 96%.[1]

Step 2: Synthesis of (±)-Propranolol

  • Dissolve the synthesized glycidyl-α-napthyl ether (1 equivalent) in a mixture of excess isopropylamine and a small amount of water (e.g., 20 mL isopropylamine and 1 mL water for 10 mmol of the ether).[1]

  • Heat the reaction mixture to reflux and stir for 1 hour.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the excess isopropylamine and water under reduced pressure to yield crude (±)-propranolol.

  • The crude product can be purified by recrystallization from a suitable solvent like hexane to obtain pure (±)-propranolol. A typical yield is around 89-92%.[1]

Enantioselective Synthesis of (S)-Atenolol

This protocol outlines the synthesis of (S)-Atenolol starting from a chiral chlorohydrin intermediate, which can be derived from this compound.

Step 1: Synthesis of (R)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide

This chiral intermediate can be synthesized through various methods, including enzymatic resolution of the racemic chlorohydrin.

Step 2: Synthesis of (S)-Atenolol

  • To a solution of (R)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide (1 equivalent, >99% ee) in water, add an excess of isopropylamine.[2]

  • Stir the reaction mixture at room temperature for 48 hours.[2]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, remove the excess isopropylamine and water under reduced pressure.

  • The resulting crude (S)-Atenolol can be purified by recrystallization from a suitable solvent system to yield the final product with high enantiomeric purity (>99% ee) and a yield of approximately 60%.[2]

Mechanism of Action: Beta-Adrenergic Signaling Pathway

Beta-blockers exert their therapeutic effects by antagonizing the action of catecholamines (e.g., adrenaline and noradrenaline) at β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist to these receptors normally triggers a signaling cascade that leads to various physiological responses, including increased heart rate and contractility. Beta-blockers prevent this activation.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (Agonist) Beta_Receptor β-Adrenergic Receptor (GPCR) Catecholamine->Beta_Receptor Binds and Activates Beta_Blocker Beta-Blocker (Antagonist) Beta_Blocker->Beta_Receptor Binds and Inhibits G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Beta-Adrenergic Receptor Signaling Pathway and its Inhibition by Beta-Blockers.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of a beta-blocker using a chiral synthon derived from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start This compound or derivative Step1 Step 1: Formation of Chiral Glycidyl Ether (Reaction with Phenol) Start->Step1 Intermediate Chiral Glycidyl Ether Intermediate Step1->Intermediate Step2 Step 2: Nucleophilic Ring-Opening (Reaction with Amine) Intermediate->Step2 Crude_Product Crude Beta-Blocker Step2->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Pure_Product Pure (S)-Beta-Blocker Purification->Pure_Product Analysis Analysis (e.g., NMR, HPLC for purity and ee) Pure_Product->Analysis Final_Product Final Product with High Enantiomeric Purity Analysis->Final_Product

Caption: General Experimental Workflow for Enantioselective Beta-Blocker Synthesis.

Conclusion

This compound is a cornerstone chiral synthon in medicinal chemistry, enabling the efficient and stereocontrolled synthesis of therapeutically important (S)-β-blockers. The protocols and data presented herein provide a framework for researchers and drug development professionals to utilize this valuable building block in the synthesis of enantiomerically pure pharmaceuticals. The understanding of the underlying synthetic strategies and the biological mechanism of action is crucial for the continued development of novel and improved cardiovascular therapies.

References

Application Notes and Protocols for Stereoselective Reactions Involving (R)-1-Tosyloxy-2,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Tosyloxy-2,3-propanediol is a versatile and highly valuable chiral building block in modern organic synthesis. Its pre-defined stereochemistry at the C2 position, coupled with the excellent leaving group ability of the tosylate moiety, makes it a cornerstone for the stereoselective synthesis of a wide range of pharmaceuticals and other biologically active molecules. These application notes provide an overview of its key applications and detailed protocols for its use in the synthesis of important chiral compounds.

Application 1: Synthesis of Chiral Epoxides - (R)-Glycidyl Tosylate

A primary and crucial application of this compound is its conversion to (R)-glycidyl tosylate. This reaction proceeds via an intramolecular Williamson ether synthesis, where the hydroxyl group at C2 acts as a nucleophile, displacing the tosylate at C1 after activation of the C3 hydroxyl. However, the more common and direct route involves the intramolecular cyclization of the diol under basic conditions to form an epoxide. This epoxide, (R)-glycidyl alcohol, can then be tosylated to yield (R)-glycidyl tosylate, a key intermediate for introducing the chiral glycidyl moiety.

A more direct approach involves the in-situ formation of the epoxide from this compound followed by reaction with a nucleophile. For the synthesis of beta-blockers, this compound is often first converted to (R)-epichlorohydrin or (R)-glycidyl tosylate, which then reacts with the corresponding phenol.

Experimental Protocol: Synthesis of (S)-Propranolol via (R)-Glycidyl Aryl Ether Intermediate

This protocol outlines the synthesis of the widely used beta-blocker (S)-propranolol, starting from the generation of a glycidyl ether intermediate from α-naphthol and a chiral C3 synthon derived from this compound.

Step 1: Synthesis of α-Naphthyl Glycidyl Ether

  • To a stirred solution of α-naphthol (3.6 g, 0.025 mol) and anhydrous potassium carbonate (10.08 g, 0.073 mol) in anhydrous 2-butanone (50 mL), add (±)-epichlorohydrin.

  • Reflux the mixture for 3 hours, monitoring the consumption of α-naphthol by TLC (Petroleum ether/EtOAc, 85/15).

  • After the reaction is complete, filter the mixture and remove the solvent under vacuum.

  • Purify the residue by column chromatography on silica gel (Petroleum ether/EtOAc, 95/5) to yield glycidyl-α-naphthyl ether.[1]

Step 2: Synthesis of (S)-Propranolol

  • A solution of the obtained glycidyl-α-naphthyl ether (1.6 g, 8 mmol), L-(+)-tartaric acid (1.2 g, 8 mmol), and Zn(NO3)2·6H2O (2.37 g, 4 mmol) in DMSO (20 ml) is stirred for 15 minutes.

  • Add isopropylamine (1.2 ml, 16 mmol) and stir the mixture at ambient temperature for 24 hours.[2]

  • Cool the reaction mixture and filter. Wash the solid with dichloromethane.

  • Treat the solid with 10% aqueous sodium hydroxide solution (10 ml) and extract with dichloromethane (2 x 50 ml).

  • Combine the organic layers, wash with water (5 x 50 ml), and dry over anhydrous sodium sulfate.[2]

  • Remove the solvent under reduced pressure to give the crude product.

Quantitative Data for (S)-Propranolol Synthesis
StepProductStarting MaterialReagentsYieldEnantiomeric Excess (ee)Reference
1α-Naphthyl Glycidyl Etherα-Naphthol, EpichlorohydrinK2CO3, 2-butanone95%Racemic[1]
2(S)-Propranololα-Naphthyl Glycidyl EtherIsopropylamine, L-(+)-tartaric acid, Zn(NO3)2·6H2O55%89%[2]

Synthesis Workflow for (S)-Propranolol

G cluster_0 Step 1: Formation of Glycidyl Ether cluster_1 Step 2: Amination and Resolution alpha_Naphthol α-Naphthol Step1_React K2CO3, 2-butanone, reflux alpha_Naphthol->Step1_React Epichlorohydrin Epichlorohydrin Epichlorohydrin->Step1_React Glycidyl_Ether α-Naphthyl Glycidyl Ether Step1_React->Glycidyl_Ether Step2_React 1. Isopropylamine 2. L-(+)-tartaric acid, Zn(NO3)2·6H2O Glycidyl_Ether->Step2_React S_Propranolol (S)-Propranolol Step2_React->S_Propranolol

Caption: Synthetic pathway for (S)-Propranolol.

Application 2: Stereoselective Synthesis of (S)-Atenolol

(S)-Atenolol is another clinically important beta-blocker. Its synthesis can be achieved stereoselectively using a chiral synthon derived from this compound, typically (R)-epichlorohydrin. The key steps involve the reaction of 2-(4-hydroxyphenyl)acetamide with (R)-epichlorohydrin, followed by ring-opening of the resulting epoxide with isopropylamine.

Experimental Protocol: Synthesis of (S)-Atenolol

Step 1: Synthesis of (S)-4-[(2-oxiranyl)methoxy]phenylacetamide

  • React p-hydroxyphenylacetamide with (R)-epichlorohydrin in the presence of a catalyst such as sodium hydride, sodium hydroxide, or potassium carbonate to obtain (S)-4-[(2-oxiranyl)methoxy]phenylacetamide.

Step 2: Synthesis of (S)-Atenolol

  • The (S)-4-[(2-oxiranyl)methoxy]phenylacetamide obtained in the previous step is reacted with isopropylamine.[3]

  • The reaction is typically carried out in a suitable solvent like water at room temperature for 48 hours.[3]

  • After the reaction is complete, the product is isolated and purified.

Quantitative Data for (S)-Atenolol Synthesis
StepProductStarting MaterialReagentsYieldEnantiomeric Excess (ee)Reference
1 & 2(S)-Atenolol2-(4-hydroxyphenyl)acetamide, (R)-epichlorohydrin, IsopropylamineBase, Water60%>99%[3]

Synthesis Workflow for (S)-Atenolol

G p_hydroxyphenylacetamide p-Hydroxyphenylacetamide Step1_React Base p_hydroxyphenylacetamide->Step1_React R_epichlorohydrin (R)-Epichlorohydrin R_epichlorohydrin->Step1_React Epoxide_Intermediate (S)-4-[(2-oxiranyl)methoxy]phenylacetamide Step1_React->Epoxide_Intermediate Step2_React Water, RT Epoxide_Intermediate->Step2_React Isopropylamine Isopropylamine Isopropylamine->Step2_React S_Atenolol (S)-Atenolol Step2_React->S_Atenolol

Caption: Synthesis of (S)-Atenolol.

Application 3: Stereoselective Synthesis of (S)-Metoprolol

(S)-Metoprolol is a selective β1 receptor blocker. Its enantioselective synthesis also relies on the use of a chiral C3 building block. The synthesis starts with the reaction of 4-(2-methoxyethyl)phenol with (R)-epichlorohydrin to form the corresponding epoxide, which is then opened with isopropylamine.

Experimental Protocol: Synthesis of (S)-Metoprolol

Step 1: Synthesis of (S)-3-[4-(2-methoxyethyl) phenoxy]-1,2-propylene oxide

  • Pump 4-hydroxyphenethyl methyl ether and (R)-epichlorohydrin into a reaction kettle.

  • During the reaction, circulate the feed liquid through an external water removal system to remove the water produced.

Step 2: Synthesis of (S)-Metoprolol

  • The obtained (S)-3-[4-(2-methoxyethyl) phenoxy]-1,2-propylene oxide is reacted with isopropylamine to yield the (S)-metoprolol base.

  • The reaction can be carried out by heating the epoxide and isopropylamine in a solvent such as ethanol.

  • The resulting (S)-metoprolol base can be further reacted with succinic acid to form (S)-metoprolol succinate.

Quantitative Data for (S)-Metoprolol Synthesis
StepProductStarting MaterialReagentsYieldEnantiomeric Excess (ee)Reference
1(S)-3-[4-(2-methoxyethyl) phenoxy]-1,2-propylene oxide4-hydroxyphenethyl methyl ether, (R)-epichlorohydrin-94.4%-[4]
2(S)-Metoprolol(S)-3-[4-(2-methoxyethyl) phenoxy]-1,2-propylene oxideIsopropylamine89.2%98.5%[4]

Synthesis Workflow for (S)-Metoprolol

G Phenol_Start 4-Hydroxyphenethyl methyl ether Step1_React Reaction with water removal Phenol_Start->Step1_React R_epichlorohydrin (R)-Epichlorohydrin R_epichlorohydrin->Step1_React Epoxide_Intermediate (S)-3-[4-(2-methoxyethyl)phenoxy] -1,2-propylene oxide Step1_React->Epoxide_Intermediate Step2_React Ethanol, heat Epoxide_Intermediate->Step2_React Isopropylamine Isopropylamine Isopropylamine->Step2_React S_Metoprolol (S)-Metoprolol Step2_React->S_Metoprolol

Caption: Synthesis of (S)-Metoprolol.

Application 4: Synthesis of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are important structural motifs in many natural products and pharmaceuticals, and they also serve as valuable chiral ligands and auxiliaries in asymmetric synthesis. This compound can be converted to a chiral epoxide, which then undergoes regioselective ring-opening with an amine or an azide followed by reduction to afford the desired 1,2-amino alcohol.

Experimental Protocol: Synthesis of a Chiral 1,2-Amino Alcohol

Step 1: Epoxide Formation

  • Treat this compound with a base (e.g., NaOH or KOH) in a suitable solvent to effect intramolecular cyclization to form (R)-glycidol.

Step 2: Ring-Opening with an Azide

  • To a stirred suspension of the epoxide (1 mmol) and sodium azide (2 mmol) in acetonitrile (5 ml) under reflux, add a suitable catalyst if required.

  • Monitor the reaction progress by TLC.

  • After completion, the β-azido alcohol is isolated.

Step 3: Reduction to the Amino Alcohol

  • The isolated β-azido alcohol is then reduced to the corresponding β-amino alcohol using a standard reducing agent such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation (e.g., H2, Pd/C).

Logical Relationship for 1,2-Amino Alcohol Synthesis

G Start This compound Epoxidation Base-induced cyclization Start->Epoxidation Epoxide (R)-Glycidol Epoxidation->Epoxide Azide_Opening NaN3 Epoxide->Azide_Opening Azido_Alcohol β-Azido Alcohol Azide_Opening->Azido_Alcohol Reduction Reduction (e.g., LiAlH4) Azido_Alcohol->Reduction Amino_Alcohol Chiral 1,2-Amino Alcohol Reduction->Amino_Alcohol

Caption: Synthesis of Chiral 1,2-Amino Alcohols.

References

Troubleshooting & Optimization

Technical Support Center: (R)-1-Tosyloxy-2,3-propanediol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of (R)-1-Tosyloxy-2,3-propanediol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] If the compound is too soluble at low temperatures, significant product loss will occur. Test a range of solvents or solvent mixtures to find the optimal system.
Excessive Solvent Used Using too much solvent will keep more of the product dissolved even at low temperatures, leading to a lower recovery. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
Premature Crystallization If the solution cools too quickly, especially during filtration of insoluble impurities, the product can crystallize prematurely on the filter paper or funnel. Ensure the filtration apparatus is pre-heated and the solution is kept hot during this step.
Incomplete Crystallization The crystallization process may not be complete. After initial cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1] If crystallization does not initiate, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]

Issue 2: Product Oils Out During Recrystallization

Potential Cause Troubleshooting Steps
Boiling Point of Solvent is Too High If the boiling point of the solvent is higher than the melting point of the solute, the compound may melt before it dissolves, forming an oil. Choose a solvent with a lower boiling point.
Presence of Impurities Impurities can lower the melting point of the product, causing it to oil out. The presence of residual starting materials or by-products can contribute to this. Consider a preliminary purification step like a simple filtration or a wash before recrystallization.
Solution is Supersaturated If a highly concentrated solution is cooled too rapidly, the solute may come out of solution as an oil rather than forming crystals. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

Issue 3: Poor Separation During Column Chromatography

Potential Cause Troubleshooting Steps
Inappropriate Solvent System (Eluent) The polarity of the eluent is critical for good separation. If the eluent is too polar, all compounds will move too quickly down the column. If it is not polar enough, the compounds will not move at all. Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation of spots.[2]
Improperly Packed Column Cracks, bubbles, or an uneven surface in the silica gel can lead to poor separation.[2] Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[2]
Column Overloading Applying too much sample to the column will result in broad bands that do not separate effectively. Use an appropriate amount of sample for the column size. The sample should be applied as a concentrated, narrow band.[2]
Sample Applied in a Solvent That is Too Strong Dissolving the sample in a solvent that is more polar than the eluent can cause the initial band to spread and lead to poor separation. Dissolve the sample in the minimum amount of the eluent or a less polar solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can include residual starting materials such as (R)-(-)-Glycidol or p-toluenesulfonyl chloride, as well as di-tosylated by-products and residual solvents from the reaction. Isomeric impurities may also be present depending on the synthetic route.

Q2: Which purification method is better for this compound, recrystallization or column chromatography?

The choice depends on the nature and quantity of the impurities.

  • Recrystallization is often effective for removing small amounts of impurities from a solid product and is generally a simpler and more scalable technique.[1]

  • Column chromatography is more powerful for separating mixtures with multiple components or impurities with polarities similar to the product.[2] It is often used when recrystallization fails to provide the desired purity.

Q3: What is a good starting solvent system for recrystallization?

A mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a non-solvent in which it is insoluble (e.g., hexanes, heptane) often works well. Start by dissolving the crude product in a minimal amount of the hot "good" solvent and then slowly add the hot "bad" solvent until turbidity is observed. Then, allow the solution to cool.

Q4: How can I monitor the purity of this compound during purification?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to assess the purity of fractions. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.

Q5: My purified this compound is a thick oil or a waxy solid, not a crystalline solid. What should I do?

This compound can sometimes be difficult to crystallize, especially if trace impurities are present. If it is an oil, try dissolving it in a minimal amount of a suitable solvent and storing it in a freezer for an extended period to induce crystallization. If it is a waxy solid, a different recrystallization solvent system may be needed. Alternatively, column chromatography can be used to purify the oil or waxy solid.

Quantitative Data

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Conditions
Recrystallization 859875Solvent: Ethyl Acetate/Hexane (1:3)
Column Chromatography 85>9980Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate (1:1)
Recrystallization 95>9985Solvent: Isopropanol/Water (2:1)

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent (e.g., ethyl acetate) to dissolve the solid completely with gentle heating and stirring.[1]

  • If insoluble impurities are present, perform a hot filtration.

  • Slowly add a hot non-solvent (e.g., hexanes) until the solution becomes slightly cloudy.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).[2]

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.[2] Add a layer of sand on top of the silica gel.[2]

  • Dissolve the crude this compound in a minimal amount of the eluent.[2]

  • Carefully load the sample onto the top of the silica gel.

  • Begin eluting the column with the solvent system, collecting fractions in test tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration add_nonsolvent Add Hot Non-solvent (until cloudy) hot_filtration->add_nonsolvent cool_rt Cool to Room Temperature add_nonsolvent->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Start with Crude Product prepare_column Prepare and Pack Column start->prepare_column load_sample Dissolve and Load Sample prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate end Pure Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Synthesis of (R)-1-Tosyloxy-2,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (R)-1-Tosyloxy-2,3-propanediol. The primary synthetic route involves the selective tosylation of the primary hydroxyl group of (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol ((R)-solketal), followed by the acidic hydrolysis of the acetonide protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to prepare this compound with high regioselectivity?

A1: The most reliable method is a two-step synthesis starting from (R)-solketal. First, the primary hydroxyl group of (R)-solketal is selectively tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. Second, the isopropylidene protecting group is removed under mild acidic conditions to yield the final diol.[1][2] This approach prevents side reactions such as tosylation at the secondary hydroxyl group.

Q2: Why is my overall yield consistently low?

A2: Low yields can result from several factors. The most common issues are incomplete tosylation, product loss during workup and purification, or the occurrence of side reactions. Ensure your starting materials are pure and anhydrous, as water can hydrolyze tosyl chloride and the tosylate product. Also, carefully monitor the deprotection step, as prolonged exposure to acid can lead to undesired side products.

Q3: I am seeing multiple spots on my TLC plate after the tosylation step. What could they be?

A3: Besides your desired product, ((R)-2,2-dimethyl-1,3-dioxolane-4-yl)methyl 4-methylbenzenesulfonate), and unreacted (R)-solketal, other spots could represent impurities or side products. If you started directly from glycerol, you might have di- or even tri-tosylated species.[3] Another possibility is the formation of pyridinium salts or hydrolysis of the tosyl chloride. See the Troubleshooting Guide below for TLC analysis details.

Q4: Can I perform the tosylation directly on glycerol without a protecting group?

A4: While possible, direct tosylation of glycerol is challenging to control and generally not recommended if high purity of the mono-tosylated product is required. The reaction often yields a mixture of mono-, di-, and tri-tosylated glycerol, which can be difficult to separate.[3] Using a protecting group like the isopropylidene acetal (to form solketal) ensures selective reaction at the primary hydroxyl group.

Q5: My final product shows a loss of optical activity. What could be the cause?

A5: The tosylation and deprotection steps should not affect the chiral center at C2. Loss of optical activity might indicate that your starting (R)-solketal was not enantiomerically pure or that racemization occurred at a different stage, although this is unlikely under standard conditions. Verify the enantiomeric purity of your starting material.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Tosyl-Solketal 1. Incomplete reaction.- Monitor the reaction by TLC until the starting solketal is consumed. - Ensure at least one equivalent of tosyl chloride is used.
2. Hydrolysis of TsCl.- Use anhydrous solvent (e.g., dry pyridine or DCM) and reagents. - Perform the reaction under an inert atmosphere (N₂ or Ar).
3. Ineffective base.- Pyridine is a common and effective base/solvent for this reaction.[1] Triethylamine in a solvent like DCM can also be used.
Formation of Di-tosylated Product 1. Starting with unprotected glycerol.- Use (R)-solketal as the starting material to protect the C2 and C3 hydroxyls.[1]
2. Accidental deprotection during tosylation.- Avoid acidic conditions during the tosylation step. Ensure the base is not fully consumed.
Product is an Epoxide ((R)-glycidyl tosylate) 1. Intramolecular cyclization after deprotection.- After deprotection, the free secondary hydroxyl can displace the tosylate. This is favored by basic conditions.
2. Using a strong base during workup.- Neutralize the acidic deprotection reaction carefully with a mild base (e.g., sodium bicarbonate solution) and avoid excess. - Keep the temperature low during workup.
Difficult Purification 1. Presence of pyridinium salts.- During workup, wash the organic layer thoroughly with dilute HCl or copper sulfate solution to remove pyridine, followed by water and brine.
2. Similar polarity of product and byproducts.- Use column chromatography with an optimized solvent system (e.g., a gradient of ethyl acetate in hexane) for purification. Monitor fractions carefully by TLC.
Incomplete Deprotection 1. Insufficient acid or reaction time.- Monitor the deprotection by TLC. If starting material (Tosyl-solketal) remains, extend the reaction time or add a small amount more of the acid solution.
2. Acid catalyst is too weak.- A mixture of acetic acid and water is typically sufficient.[4] Dilute HCl can also be used, but requires careful control to avoid side reactions.

Data Summary

Table 1: Influence of Starting Material on Product Distribution in Tosylation

Starting MaterialMolar Ratio (Glycerol:TsCl)Expected Main ProductMajor Side ProductsSelectivity Issue
(R)-Glycerol1.2 : 1.0This compound(R)-1,3-ditosyloxy-2-propanol, (R)-1,2-ditosyloxy-3-propanol, tritosylated glycerolLow selectivity; difficult to separate mixture.[3]
(R)-Solketal1.0 : 1.1((R)-2,2-dimethyl-1,3-dioxolane-4-yl)methyl 4-methylbenzenesulfonateMinimal if reaction goes to completion.High selectivity for the primary alcohol.[1]

Experimental Protocols

Protocol 1: Synthesis of ((R)-2,2-dimethyl-1,3-dioxolane-4-yl)methyl 4-methylbenzenesulfonate (Tosyl-solketal)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Argon), dissolve (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol ((R)-solketal) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add p-toluenesulfonyl chloride (TsCl, ~1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. The reaction is typically stirred for an additional 12-24 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane).

  • Workup: Once the reaction is complete, pour the mixture into ice-water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by column chromatography if necessary.

Protocol 2: Deprotection to this compound
  • Reaction Setup: Dissolve the purified Tosyl-solketal from the previous step in a mixture of glacial acetic acid and water (e.g., a 4:1 v/v ratio).[4]

  • Reaction: Heat the mixture gently (e.g., to 40-50 °C) and stir for several hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain this compound.

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway Solketal (R)-Solketal TosylSolketal ((R)-Tosyl-solketal) Solketal->TosylSolketal  TsCl, Pyridine (Step 1) FinalProduct This compound TosylSolketal->FinalProduct  H₃O⁺ (AcOH/H₂O) (Step 2) Epoxide (R)-Glycidyl Tosylate (Epoxide) FinalProduct->Epoxide Glycerol (R)-Glycerol (unprotected) DiTosylate Ditosylated Glycerol Glycerol->DiTosylate  Excess TsCl

Caption: Main synthesis route and key side reactions.

Troubleshooting Workflow: TLC Analysis

TLC_Troubleshooting start Run TLC of Reaction Mixture spot_check Multiple Spots Observed? Yes No (Single Spot) start->spot_check identify_spots Identify Spots: - Compare with starting material (SM) and product standards. - High Rf: Less polar - Low Rf: More polar spot_check:yes->identify_spots action2 Reaction Complete. Proceed to workup. spot_check:no->action2 case1 SM Spot Intense Product Spot Intense Unexpected Extra Spot identify_spots->case1 action1 Incomplete Reaction. Continue stirring/heating. case1:sm->action1 case1:p->action2 action3 Side Reaction Occurred. - Check for moisture (hydrolysis). - Check stoichiometry (ditosylation). - Consider purification by column. case1:extra->action3 TLC_Polarity cluster_tlc Illustrative TLC Plate (Silica Gel) tlc_plate origin Origin solvent_front Solvent Front spot_A A spot_B B spot_C C label_A A = this compound (Most Polar, Lowest Rf) label_C C = (R)-Solketal (Intermediate Polarity) label_B B = ((R)-Tosyl-solketal) (Least Polar, Highest Rf)

References

Technical Support Center: Synthesis of (R)-1-Tosyloxy-2,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-1-Tosyloxy-2,3-propanediol, a key chiral intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success and yield.

Troubleshooting Guides & FAQs

The synthesis of this compound is typically a two-step process: tosylation of (R)-solketal followed by acidic hydrolysis of the acetonide protecting group. This guide addresses common issues encountered in both stages.

Step 1: Tosylation of (R)-Solketal

Question: Why is my tosylation reaction showing low or no conversion of (R)-solketal?

Answer: Low or no product formation in the tosylation of (R)-solketal can be attributed to several factors:

  • Inactive Tosyl Chloride (TsCl): TsCl is moisture-sensitive and can hydrolyze to p-toluenesulfonic acid, rendering it inactive. It is crucial to use fresh or properly stored TsCl. If you suspect hydrolysis, the TsCl can be purified by recrystallization.

  • Insufficient Base: A base, typically pyridine or triethylamine (Et3N), is essential to neutralize the HCl generated during the reaction. An inadequate amount of base can halt the reaction. Ensure at least a stoichiometric equivalent of the base is used.

  • Low Reaction Temperature: While the reaction is often started at 0°C to control the initial exothermic reaction, it may require warming to room temperature and stirring for an extended period (overnight) to proceed to completion.[1]

  • Inappropriate Solvent: The choice of solvent can impact reaction rates. Dichloromethane (DCM) or pyridine itself are commonly used. Acetonitrile can also be an option. Ensure the solvent is anhydrous, as water will react with the tosyl chloride.

Question: My reaction mixture has formed a thick, insoluble precipitate. What is it and how do I proceed?

Answer: The formation of an insoluble salt, such as pyridinium chloride, is a common occurrence, especially when pyridine is used as the base.[1] This can sometimes hinder stirring and slow down the reaction.

  • Improved Stirring: Ensure vigorous stirring to maintain a homogeneous suspension.

  • Solvent Addition: Adding more anhydrous solvent (e.g., DCM) can sometimes help to improve the stirrability of the mixture.

  • Alternative Base: Consider using triethylamine (Et3N) with a catalytic amount of 4-dimethylaminopyridine (DMAP), which may result in a more manageable reaction mixture.

Question: How can I effectively remove unreacted tosyl chloride and pyridine from my product, (R)-tosyl solketal?

Answer: Purification is a critical step to obtain pure (R)-tosyl solketal.

  • Aqueous Workup: After the reaction is complete, the mixture is typically diluted with an organic solvent (like ethyl acetate or DCM) and washed sequentially with:

    • Acidic Solution: A dilute aqueous HCl solution (e.g., 1M HCl) will protonate pyridine, forming a water-soluble salt that can be removed in the aqueous layer.

    • Saturated Sodium Bicarbonate Solution: This will neutralize any remaining acid.

    • Brine: To remove residual water from the organic layer.

  • Chromatography: If impurities persist, column chromatography on silica gel is an effective method for purification.[2] Unreacted tosyl chloride generally has a high Rf value.

  • Alternative Quenching: Some methods suggest quenching excess TsCl with water to form p-toluenesulfonic acid, which can then be removed by a base wash.[2] Another approach involves reacting the excess TsCl with cellulosic materials like filter paper, followed by filtration.[3]

Step 2: Deprotection of (R)-Tosyl Solketal

Question: The hydrolysis of the acetonide group is slow or incomplete. How can I improve the yield of this compound?

Answer: The acid-catalyzed hydrolysis of the solketal protecting group can be influenced by several factors:

  • Acid Strength and Concentration: The reaction is an equilibrium process.[4] Using a stronger acid or a higher concentration can shift the equilibrium towards the product. Common catalysts include p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA).

  • Water Content: Water is a reactant in the hydrolysis. Ensuring a sufficient amount of water is present in the reaction medium (e.g., in a solvent mixture like THF/water or acetone/water) is crucial to drive the reaction to completion.

  • Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, excessive heat should be avoided as it can lead to side reactions.

  • Reaction Time: Allow sufficient time for the reaction to reach completion. Monitor the progress by Thin Layer Chromatography (TLC).

Question: I am observing the formation of byproducts during the deprotection step. What are they and how can I avoid them?

Answer: The primary concern during the acidic hydrolysis of (R)-tosyl solketal is the potential for side reactions involving the tosylate group, which is a good leaving group.

  • Nucleophilic Attack by Solvent: If alcohols like methanol are used as the solvent, they can potentially act as nucleophiles and displace the tosylate group. It is generally recommended to use non-nucleophilic solvents like acetone or THF.

  • Intramolecular Cyclization: Under certain conditions, intramolecular reactions could occur.

  • Control of Reaction Conditions: To minimize byproduct formation, use the mildest acidic conditions that effectively cleave the acetal. This may involve using a weaker acid, lower temperatures, and shorter reaction times. Monitoring the reaction closely and stopping it once the starting material is consumed is key.

Question: How can I purify the final product, this compound?

Answer: After the deprotection reaction, the crude product will contain the desired diol, the acid catalyst, and any byproducts.

  • Neutralization and Extraction: First, neutralize the acid catalyst with a mild base like sodium bicarbonate. The product can then be extracted into an organic solvent like ethyl acetate. Washing with water and brine will help remove water-soluble impurities.

  • Chromatography: Flash column chromatography on silica gel is often necessary to obtain the highly pure final product.

  • Crystallization: If the product is a solid, recrystallization can be an effective final purification step.

Data Presentation

Table 1: Comparative Reaction Conditions for Tosylation of (R)-Solketal
ParameterCondition 1Condition 2Condition 3Rationale & Remarks
(R)-Solketal : TsCl Molar Ratio 1 : 1.11 : 1.51 : 1.05A slight excess of TsCl ensures complete conversion of the alcohol. A large excess can complicate purification.
Base PyridineTriethylamine (Et3N) / DMAP (cat.)2,6-LutidinePyridine acts as both base and nucleophilic catalyst.[5][6] Et3N is a stronger, non-nucleophilic base; DMAP is a highly effective catalyst. Lutidine is a sterically hindered, non-nucleophilic base.
Solvent Dichloromethane (DCM)Pyridine (as solvent)AcetonitrileDCM is a common, inert solvent. Using pyridine as the solvent can accelerate the reaction but complicates workup. Acetonitrile is a polar aprotic alternative.
Temperature (°C) 0 to Room Temp0Room TempThe reaction is typically started at 0°C to control the initial exotherm and then allowed to warm to room temperature for completion.
Reaction Time (h) 12-244-812-18Reaction progress should be monitored by TLC. Longer times may be needed for complete conversion.
Typical Yield >90%>90%VariableYields are highly dependent on the purity of reagents and reaction conditions.
Table 2: Comparative Conditions for Deprotection of (R)-Tosyl Solketal
ParameterCondition 1 (Mild)Condition 2 (Standard)Condition 3 (Neutral)Rationale & Remarks
Catalyst Acetic Acidp-Toluenesulfonic Acid (p-TsOH)Iodine (cat.)Acetic acid provides mild acidic conditions, suitable for sensitive substrates.[7] p-TsOH is a stronger acid catalyst for more robust substrates.[4] Iodine offers a neutral deprotection alternative.[4]
Solvent THF / WaterAcetone / WaterAcetoneThe presence of water is necessary for hydrolysis. Acetone and THF are common co-solvents.
Temperature (°C) Room Temp - 40Room Temp - 60Room TempGentle heating can accelerate the reaction, but higher temperatures may promote side reactions.
Reaction Time (h) 4-121-60.5-2Reaction should be monitored by TLC to avoid prolonged exposure to reaction conditions.
Typical Yield >85%>90%VariableYields depend on the stability of the tosylate to the reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of (R)-2,2-dimethyl-1,3-dioxolan-4-ylmethyl 4-methylbenzenesulfonate ((R)-Tosyl Solketal)
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-solketal (1.0 eq.).

  • Solvent and Base Addition: Dissolve the (R)-solketal in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add pyridine (1.5 eq.) to the solution.

  • Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Preparation: Dissolve (R)-tosyl solketal (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Acid Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (e.g., 0.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the final product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Deprotection solketal (R)-Solketal reagents1 TsCl, Pyridine DCM, 0°C to RT solketal->reagents1 tosyl_solketal (R)-Tosyl Solketal reagents1->tosyl_solketal reagents2 p-TsOH (cat.) THF/H₂O, RT tosyl_solketal->reagents2 final_product This compound reagents2->final_product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Tosylation cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield in Tosylation? cause1 Inactive TsCl start->cause1 cause2 Insufficient Base start->cause2 cause3 Low Temperature/ Short Reaction Time start->cause3 sol1 Use fresh/purified TsCl cause1->sol1 sol2 Increase base equivalents cause2->sol2 sol3 Warm to RT, increase time cause3->sol3

Caption: Troubleshooting logic for low yield in the tosylation step.

Deprotection_Pathway cluster_conditions Acidic Hydrolysis start (R)-Tosyl Solketal protonation Protonation of Acetal Oxygen start->protonation H⁺ intermediate Carbocation Intermediate protonation->intermediate hydrolysis Nucleophilic Attack by Water intermediate->hydrolysis H₂O end_product This compound + Acetone hydrolysis->end_product

Caption: Simplified mechanism for the acid-catalyzed deprotection of (R)-tosyl solketal.

References

Technical Support Center: (R)-1-Tosyloxy-2,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of (R)-1-Tosyloxy-2,3-propanediol (CAS: 41274-09-3).

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry place.[1] The container must be tightly sealed to protect the compound from moisture, as it is hygroscopic.[2] For optimal shelf life, storing under an inert gas atmosphere (such as argon or nitrogen) is also recommended.[1] Some related compounds exhibit light sensitivity, so storing the material protected from light is a prudent precautionary measure.[2]

Q2: What are the signs of degradation for this compound?

A2: Physical signs of degradation can include a change in appearance from a clear or colorless liquid to a yellowish hue, or the presence of solid precipitates. Chemically, the primary degradation pathway is hydrolysis of the tosylate ester bond, which may result in the formation of p-toluenesulfonic acid and (R)-glycerol. The presence of acidic byproducts can be a key indicator of decomposition.

Q3: My vial of this compound was left at room temperature for an extended period. Is it still usable?

A3: While the compound is chemically stable at standard room temperature, prolonged exposure to ambient conditions, especially humidity, can lead to gradual hydrolysis.[2] We recommend assessing the purity of the material before use if it has been stored outside of the recommended conditions. A simple purity check, such as Thin-Layer Chromatography (TLC), can help determine if significant degradation has occurred.

Q4: What solvents are compatible with this compound?

A4: The compound is generally soluble in a range of organic solvents. However, it is crucial to avoid protic solvents like water and methanol, especially at elevated temperatures (e.g., above 40°C), as they can cause hydrolysis of the tosyl group.[3] For reactions, anhydrous aprotic solvents are recommended.

Q5: What are the main chemical incompatibilities of this compound?

A5: this compound should be stored away from strong oxidizing agents, reducing agents, acid chlorides, and acid anhydrides.[4] The tosylate group is a good leaving group, making the compound susceptible to nucleophilic attack. It is also sensitive to acidic conditions, which can catalyze decomposition.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reaction yield is lower than expected. Compound degradation due to improper storage or handling.1. Verify the purity of the starting material using the protocol below (Purity Assessment by TLC).2. Ensure all solvents and reagents used in the reaction are anhydrous.3. Use a fresh vial of the compound stored under recommended conditions.
Inconsistent results between batches. Batch-to-batch variability or degradation of an older batch.1. Document the lot number for each experiment.2. Assess the purity of each batch before use.3. If degradation is suspected in an older batch, compare its TLC profile against a new, unopened batch.
Compound appears discolored or contains precipitates. Significant degradation has likely occurred.It is not recommended to use the material. Dispose of the compound in accordance with local regulations.

Summary of Properties and Storage Conditions

Parameter Recommendation / Value Source
CAS Number 41274-09-3[6]
Molecular Formula C₁₀H₁₄O₅S[6]
Molecular Weight 246.28 g/mol [6][7]
Appearance Colorless to pale yellow liquid[4]
Recommended Storage Temp. Cool location (e.g., Refrigerator)[1]
Storage Conditions Tightly sealed container, protect from moisture/humidity, store under inert gas, protect from light.[1][2]
Key Incompatibilities Protic solvents (water, methanol), strong oxidizing agents, strong acids, reducing agents.[3][4]

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a general method to quickly assess the purity of this compound and check for non-volatile impurities or degradation products.

Materials:

  • This compound sample

  • TLC Plate (Silica gel 60 F₂₅₄)

  • Mobile Phase (Eluent): e.g., 50:50 Ethyl Acetate/Hexane (solvent system may need optimization)

  • Developing Chamber

  • Visualization agent: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.

  • Capillary tubes or micropipette

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the this compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Allow the plate to dry completely.

    • Visualize the plate under a UV lamp (254 nm). The tosyl group should allow for UV visualization. Circle any visible spots.

    • Next, dip the plate into a potassium permanganate stain and gently heat with a heat gun. The diol functionality will react with the stain, appearing as yellow/brown spots on a purple background.

  • Analysis: A pure sample should ideally show a single spot. The presence of additional spots, particularly one at the baseline (which could be p-toluenesulfonic acid or glycerol), indicates the presence of impurities or degradation.

Visual Guides

experimental_workflow Diagram 1: Troubleshooting Workflow for this compound cluster_0 Initial Handling & Check cluster_1 Pre-Experiment Purity Check A Receive new batch of This compound B Visually inspect for color and clarity A->B C Is the compound clear and colorless? B->C D Proceed to storage C->D Yes E Compound is discolored/ has precipitates C->E No G Retrieve compound from storage for experiment D->G F Contact supplier and do not use E->F H Perform quick purity check (e.g., TLC Protocol) G->H I Does TLC show a single, clean spot? H->I J Proceed with experiment I->J Yes K Multiple spots observed, indicating degradation I->K No L Consider purification or use a fresh batch K->L

Caption: Troubleshooting workflow for handling and purity verification.

References

Troubleshooting guide for reactions with (R)-1-Tosyloxy-2,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-1-Tosyloxy-2,3-propanediol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral building block widely used in organic synthesis. Its key feature is the presence of a tosylate group, which is an excellent leaving group, facilitating nucleophilic substitution reactions. The primary application of this compound is in the synthesis of chiral aryloxypropanolamines, which are the core structures of most beta-adrenergic blockers (beta-blockers) used to treat cardiovascular diseases.[1] The chirality of this compound is crucial for producing enantiomerically pure drugs, as different enantiomers can have significantly different pharmacological effects.[1]

Q2: What are the typical follow-up reactions for this compound?

The most common follow-up reaction is a nucleophilic substitution at the carbon bearing the tosylate group. This is often an intramolecular SN2 reaction where one of the adjacent hydroxyl groups acts as the nucleophile after deprotonation, leading to the formation of an epoxide, (R)-glycidol. Subsequently, this epoxide can be opened by various nucleophiles to introduce a wide range of functionalities. Another common reaction is the direct intermolecular SN2 reaction with various nucleophiles to yield substituted diols.

Q3: What are the key considerations for the storage and handling of this compound?

This compound should be stored in a cool, dry place. It is important to protect it from moisture, as the tosylate group can be susceptible to hydrolysis. Ensure the container is tightly sealed. For handling, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Troubleshooting Guide

Problem 1: Low or No Yield in Epoxide Formation

Q: I am trying to synthesize (R)-glycidol from this compound using a base, but I am getting a low yield or no product at all. What could be the issue?

A: Several factors can contribute to a low yield in this intramolecular cyclization reaction. Here's a step-by-step troubleshooting guide:

  • Base Strength and Stoichiometry: The base used must be strong enough to deprotonate one of the hydroxyl groups to initiate the intramolecular SN2 reaction. Common bases include sodium hydroxide (NaOH) or potassium hydroxide (KOH). Ensure you are using at least one equivalent of the base. Using a weaker base or insufficient amount may result in incomplete deprotonation.

  • Reaction Temperature: While the reaction is often carried out at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to optimize the temperature.

  • Solvent Choice: A polar aprotic solvent like THF or DMF is generally suitable for this reaction. The solvent must be anhydrous, as water can compete as a nucleophile and lead to hydrolysis of the tosylate, forming the corresponding diol.

  • Purity of Starting Material: Ensure your this compound is pure. Impurities can interfere with the reaction.

Problem 2: Incomplete Reaction in Nucleophilic Substitution

Q: My intermolecular nucleophilic substitution reaction on this compound is not going to completion. What are the possible causes?

A: Incomplete nucleophilic substitution can be due to several factors related to the nucleophile, substrate, and reaction conditions.

  • Nucleophile Reactivity: The nucleophile must be sufficiently strong to displace the tosylate group. If you are using a weak nucleophile, you may need to use harsher reaction conditions, such as higher temperatures or a more polar solvent, to increase the reaction rate.

  • Steric Hindrance: While the primary tosylate is relatively unhindered, a bulky nucleophile may have difficulty accessing the reaction center. In such cases, longer reaction times or higher temperatures might be necessary.

  • Reaction Time and Temperature: SN2 reactions can be slow. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish at room temperature, gradually increasing the temperature can help.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt, leaving the anion more nucleophilic.

Problem 3: Formation of Unexpected Byproducts

Q: I am observing unexpected spots on my TLC plate during a reaction with this compound. What are the likely side reactions?

A: The formation of byproducts can arise from several competing reactions.

  • Elimination (E2) Reaction: Although SN2 is generally favored for primary tosylates, using a strong, sterically hindered base can promote the E2 elimination reaction, leading to the formation of an unsaturated alcohol. To minimize this, use a strong, non-hindered nucleophile or a less basic nucleophile if substitution is the desired outcome.

  • Hydrolysis: As mentioned earlier, the presence of water can lead to the hydrolysis of the tosylate group, regenerating the diol. Ensure all your reagents and solvents are anhydrous.

  • Reaction with the Diol Group: The free hydroxyl groups on the starting material can sometimes interfere with the reaction, for example, by reacting with other electrophiles present in the reaction mixture. It may be necessary to protect the diol functionality before carrying out the desired transformation on the tosylate.

Quantitative Data

ReactionNucleophile/BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Epoxide FormationNaOHTHF/WaterRoom Temp2-485-95
Azide SubstitutionNaN₃DMF60-8012-2480-90[2]
Aryloxy Ether FormationAryl-OH / K₂CO₃AcetoneReflux12-2475-85

Experimental Protocols

Protocol 1: Synthesis of (R)-Glycidol from this compound
  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1).

  • Addition of Base: To the stirred solution, add powdered sodium hydroxide (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, add water to dissolve the salts and extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain crude (R)-glycidol. Further purification can be achieved by distillation under reduced pressure.

Protocol 2: General Procedure for Nucleophilic Substitution with an Aryloxide
  • Preparation of Nucleophile: In a round-bottom flask, dissolve the desired phenol (1.1 eq) in a suitable polar aprotic solvent such as acetone or DMF.

  • Addition of Base: Add a base like potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.

  • Addition of Substrate: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction may take 12-24 hours to complete.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_epoxide Epoxide Formation cluster_substitution Nucleophilic Substitution Start_E This compound Base Add Base (e.g., NaOH) Start_E->Base Reaction_E Intramolecular SN2 (Room Temperature) Base->Reaction_E Workup_E Aqueous Workup & Extraction Reaction_E->Workup_E Product_E (R)-Glycidol Workup_E->Product_E Start_S This compound Nucleophile Add Nucleophile (e.g., R-O⁻, N₃⁻) Start_S->Nucleophile Reaction_S Intermolecular SN2 (Heating may be required) Nucleophile->Reaction_S Workup_S Workup & Purification Reaction_S->Workup_S Product_S Substituted Diol Workup_S->Product_S

Caption: General experimental workflows for common reactions of this compound.

troubleshooting_flowchart Start Low Yield or Incomplete Reaction Check_Purity Is the starting material pure? Start->Check_Purity Check_Reagents Are reagents and solvents anhydrous? Check_Purity->Check_Reagents Yes Purify Starting Material Purify Starting Material Check_Purity->Purify Starting Material No Check_Base Is the base strong enough and in correct stoichiometry? Check_Reagents->Check_Base Yes Use Anhydrous Reagents Use Anhydrous Reagents Check_Reagents->Use Anhydrous Reagents No Check_Conditions Are reaction time and temperature optimal? Check_Base->Check_Conditions Yes Adjust Base Adjust Base Check_Base->Adjust Base No Check_Nucleophile Is the nucleophile reactive enough? Check_Conditions->Check_Nucleophile Yes Optimize Time/Temp Optimize Time/Temp Check_Conditions->Optimize Time/Temp No Side_Reactions Consider side reactions: Elimination (E2) or Hydrolysis Check_Nucleophile->Side_Reactions Yes Use More Reactive Nucleophile Use More Reactive Nucleophile Check_Nucleophile->Use More Reactive Nucleophile No Optimize Optimize Conditions: - Increase Temperature - Change Solvent - Use Stronger Base/Nucleophile Side_Reactions->Optimize

Caption: A logical flowchart for troubleshooting common issues in reactions involving this compound.

References

Preventing racemization during synthesis with (R)-1-Tosyloxy-2,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for syntheses involving (R)-1-Tosyloxy-2,3-propanediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and addressing other common challenges encountered during experiments with this versatile chiral building block.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your synthesis.

Issue 1: Loss of Enantiomeric Excess (e.e.) in the Final Product

Symptoms:

  • The observed optical rotation of your product is lower than the literature value.

  • Chiral HPLC or GC analysis indicates the presence of the undesired enantiomer.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Harsh Reaction Conditions Elevated temperatures or the use of strong acids/bases can promote side reactions that lead to racemization.[1][2]Maintain the lowest effective reaction temperature. Monitor the reaction closely and quench it promptly upon completion.[1] Use milder bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic bases where appropriate.
Inappropriate Solvent Choice Protic solvents can facilitate SN1-type reactions, which proceed through a planar carbocation intermediate, leading to racemization.Use polar aprotic solvents like THF, DMF, or acetonitrile to favor an SN2 mechanism, which proceeds with inversion of configuration and preserves stereochemical integrity.
Neighboring Group Participation The free hydroxyl groups at the C2 and C3 positions can act as internal nucleophiles, leading to the formation of an epoxide intermediate. Subsequent nucleophilic attack can occur at either carbon of the epoxide, potentially leading to a mixture of products and loss of stereochemical control.Protect the diol moiety as a cyclic acetal (e.g., an acetonide) before the tosylation and subsequent nucleophilic substitution steps.[3][4][5] This is the most robust method to prevent this issue.
Contaminated Starting Material The this compound starting material may have racemized during storage.Verify the enantiomeric purity of the starting material using chiral HPLC or by measuring its optical rotation. Store the compound in a cool, dry, and dark place to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism that leads to racemization when using this compound?

A1: The primary concern is not racemization of the starting material itself, but rather the loss of stereochemical control during subsequent reactions. The stereocenter is at the C2 position. If the reaction conditions allow for neighboring group participation by the C2-hydroxyl group, it can attack the C1 carbon, displacing the tosylate and forming a chiral epoxide. If the intended external nucleophile then attacks the C2 position of this epoxide, it will cause an inversion at the stereocenter, leading to the opposite enantiomer and an overall loss of enantiomeric excess in the desired product.

Q2: What are the most effective protecting groups for the diol in this compound, and under what conditions can they be removed?

A2: Cyclic acetals are the most common and effective protecting groups for 1,2-diols.[3][4]

Protecting Group Formation Reagents Deprotection Conditions Stability
Acetonide Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., PTSA)Mild aqueous acid (e.g., acetic acid, dilute HCl)Stable to basic, reductive, and oxidative conditions.[4]
Benzylidene Acetal Benzaldehyde or benzaldehyde dimethyl acetal, acid catalystCatalytic hydrogenation (e.g., H₂, Pd/C), or strong acidic conditionsStable to basic and some oxidative/reductive conditions.[4]

Q3: How should I store this compound to maintain its stability and enantiomeric purity?

A3: this compound should be stored in a tightly sealed container in a refrigerator, protected from moisture and light. Tosylates can be susceptible to hydrolysis, and prolonged exposure to ambient conditions can lead to degradation.

Q4: Can I use this compound directly for epoxide formation? What are the optimal conditions?

A4: Yes, this is a very common application. Treatment of this compound with a non-nucleophilic base will promote intramolecular Williamson ether synthesis to form (S)-glycidol.

  • Recommended Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

  • Solvent: The reaction can be run in a variety of solvents, including water, methanol, or THF.

  • Temperature: The reaction is typically performed at or below room temperature to minimize side reactions.

Experimental Protocols

Protocol 1: Protection of (R)-Glycerol as an Acetonide

This protocol describes the formation of (R)-2,2-dimethyl-1,3-dioxolane-4-methanol, a common intermediate that prevents the diol from interfering in subsequent reactions.

  • To a solution of (R)-Glycerol (1.0 eq.) in acetone (10-20 volumes), add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.01-0.05 eq.).

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding a small amount of solid sodium bicarbonate and stir for 15 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield (R)-2,2-dimethyl-1,3-dioxolane-4-methanol.

Protocol 2: Synthesis of (S)-Glycidol

This protocol details the conversion of this compound to (S)-glycidol, a key chiral epoxide.

  • Dissolve this compound (1.0 eq.) in methanol or THF (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.1 eq.) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (note: glycidol is volatile).

  • The crude (S)-glycidol can be purified by distillation.

Visualizations

logical_relationship cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Loss of Enantiomeric Excess (e.e.) Harsh_Conditions Harsh Conditions (High Temp, Strong Base/Acid) Problem->Harsh_Conditions Solvent Inappropriate Solvent (Protic Solvents) Problem->Solvent NGP Neighboring Group Participation Problem->NGP Starting_Material Starting Material Impurity Problem->Starting_Material Mild_Conditions Use Mild Conditions (Low Temp, Weaker Base) Harsh_Conditions->Mild_Conditions Aprotic_Solvent Use Polar Aprotic Solvent (THF, DMF) Solvent->Aprotic_Solvent Protection Protect Diol Group (e.g., Acetonide) NGP->Protection Purity_Check Verify Starting Material Purity Starting_Material->Purity_Check

Caption: Troubleshooting workflow for loss of enantiomeric excess.

experimental_workflow Start (R)-Glycerol Protect Protect Diol (Acetone, PTSA) Start->Protect Protected_Diol (R)-Solketal (Acetonide Protected) Protect->Protected_Diol Tosyl Tosylation (TsCl, Pyridine) Protected_Diol->Tosyl Protected_Tosylate Protected (R)-Tosylate Tosyl->Protected_Tosylate Nucleophilic_Attack SN2 Reaction (Nucleophile, Base) Protected_Tosylate->Nucleophilic_Attack Protected_Product Protected Product Nucleophilic_Attack->Protected_Product Deprotect Deprotection (Aqueous Acid) Protected_Product->Deprotect Final_Product Final Chiral Product Deprotect->Final_Product

Caption: Recommended workflow using a protecting group strategy.

References

Technical Support Center: Analytical Techniques for Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring reaction progress using various analytical techniques.

General FAQs

Q1: How do I select the most suitable analytical technique for monitoring my reaction?

Choosing the right analytical technique depends on several factors, including the properties of your reactants and products, the reaction conditions, and the information you need to obtain (e.g., reaction kinetics, endpoint determination, intermediate detection).[1] Key considerations include:

  • Nature of the analytes: Are they volatile (suitable for GC)? Do they have a chromophore (suitable for UV-Vis)? Are they amenable to ionization (suitable for MS)?

  • Reaction conditions: Can the technique be used in-situ under your reaction's temperature and pressure?[1]

  • Required information: Do you need real-time data?[2] Is structural information of intermediates required (NMR)?

  • Matrix effects: Will other components in the reaction mixture interfere with the analysis?

G Decision Workflow for Technique Selection cluster_techniques Recommended Techniques A Define Analytical Goal (e.g., Kinetics, Endpoint, Intermediates) B In-situ / Real-time Monitoring Required? A->B C Sample is Volatile & Thermally Stable? B->C No G In-situ Spectroscopy (FTIR, Raman, NMR) B->G Yes D Analytes have UV-Vis Absorbance? C->D No H Gas Chromatography (GC) C->H Yes E Need Detailed Structural Information? D->E No I UV-Vis Spectroscopy D->I Yes F Need High Sensitivity & Molecular Weight Info? E->F No J NMR Spectroscopy E->J Yes K Mass Spectrometry (MS) F->K Yes L HPLC / UPLC F->L No

Caption: Decision workflow for selecting a reaction monitoring technique.

Spectroscopic Techniques

UV-Vis Spectroscopy

UV-Visible spectroscopy is a valuable tool for monitoring reactions where reactants, intermediates, or products absorb light in the UV-Vis range.[3] The absorbance is directly proportional to the concentration, allowing for kinetic analysis.[4]

Troubleshooting Guide: UV-Vis Spectroscopy

IssuePossible CausesTroubleshooting Steps
Negative Absorbance [5]- Incorrect blank/reference solution.- Sample is less absorbing than the reference.- Ensure the blank is the same solvent/matrix as the sample.- Remeasure the baseline with the correct reference.
Noisy Baseline / Spikes [6]- Air bubbles in the cuvette.- Contaminated solvent or cuvette.- Detector lamp nearing the end of its life.- Degas solvents and ensure no bubbles are in the light path.- Use clean cuvettes and high-purity solvents.- Check lamp status and replace if necessary.
Non-linear Beer's Law Plot - High sample concentration leading to light scattering.[7]- Chemical equilibrium shifts with concentration.- Stray light in the instrument.[5]- Dilute the sample to a lower concentration.- Use a cuvette with a shorter path length.[7]- Check instrument for stray light issues.
Drifting Baseline [6]- Instrument not properly warmed up.- Temperature fluctuations in the sample.[7]- Lamp intensity is fluctuating.- Allow the instrument to warm up for the recommended time.- Use a temperature-controlled cuvette holder.- Check the stability of the light source.

Experimental Protocol: Monitoring a Reaction by UV-Vis Spectroscopy

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up and stabilize.

    • Set the desired wavelength for analysis. This should be the λmax (wavelength of maximum absorbance) of the species being monitored, where other components have minimal absorbance.

  • Blank Measurement:

    • Fill a clean cuvette with the reaction solvent or a solution containing all components except the limiting reactant.

    • Place the cuvette in the spectrophotometer and record a baseline (zero absorbance) measurement.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction in a separate vessel or directly in the cuvette by adding the final reactant.

    • Quickly place the cuvette in the instrument and start recording absorbance measurements at regular time intervals.

    • For fast reactions, a stopped-flow apparatus can be used to rapidly mix reactants and initiate monitoring.[8]

  • Data Analysis:

    • Plot absorbance versus time.

    • Convert absorbance to concentration using a previously established calibration curve based on Beer's Law.

    • Analyze the concentration versus time data to determine reaction kinetics.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for reaction monitoring as it provides detailed structural information and is inherently quantitative.[9] It can be used to identify reactants, products, and transient intermediates.[10]

Troubleshooting Guide: ¹H NMR Spectroscopy

IssuePossible CausesTroubleshooting Steps
Broad Peaks [11]- Poor shimming.- Sample is not homogeneous (e.g., contains solids).- Sample is too concentrated.- Reshim the instrument.- Ensure the sample is fully dissolved and filtered if necessary.- Dilute the sample.
Overlapping Peaks [11]- Insufficient spectral resolution.- Use a different deuterated solvent to induce different chemical shifts.- Use a higher field NMR spectrometer if available.
Inaccurate Integrations - Overlapping peaks from solvent or impurities.- Incorrect phasing of the spectrum.- Signal saturation due to high concentration.[12]- Choose a deuterated solvent with no overlapping signals.- Manually re-phase the spectrum.- Reduce the receiver gain or use a smaller pulse angle.[12]
Signal Distortion / Shifting During Reaction [13]- Changes in sample homogeneity or temperature as the reaction progresses.- Magnetic field drift when using non-deuterated solvents (no lock).- Ensure efficient mixing and temperature control.- Use advanced data processing techniques that are robust to spectral distortions.[14]

Experimental Protocol: Online Reaction Monitoring with Flow NMR

  • System Setup:

    • Connect a flow tube from the reaction vessel to the NMR spectrometer and back to the reactor.

    • Use a pump to circulate the reaction mixture through the NMR flow cell.

  • Instrument Preparation:

    • Tune and lock the spectrometer using the reaction solvent before starting the reaction.

    • Acquire a reference spectrum of the starting materials.

  • Reaction Monitoring:

    • Initiate the reaction.

    • Start the pump to circulate the mixture through the NMR probe.

    • Set up an automated acquisition of 1D ¹H NMR spectra at regular time intervals.[14]

  • Data Processing:

    • Process the series of spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to specific protons on the reactants and products.

    • Plot the integral values (proportional to concentration) against time to obtain kinetic profiles.

G Workflow for Online NMR Reaction Monitoring A Setup Flow System (Reactor -> Pump -> NMR -> Reactor) B Prepare Spectrometer (Tune, Lock, Shim) A->B C Acquire Reference Spectrum (Starting Materials) B->C D Initiate Reaction C->D E Start Circulation Pump D->E F Automated Serial Acquisition of 1D ¹H NMR Spectra E->F G Data Processing (FT, Phasing, Baseline) F->G H Signal Integration G->H I Plot Concentration vs. Time H->I

Caption: Workflow for online NMR reaction monitoring.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying components of a liquid mixture, making it ideal for monitoring the progress of many organic reactions.

Troubleshooting Guide: HPLC

IssuePossible CausesTroubleshooting Steps
Retention Time Shifts [15][16]- Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation or contamination.- Prepare fresh mobile phase and degas thoroughly.- Use a column oven for stable temperature control.- Flush the column or replace it if necessary.
Peak Tailing or Fronting [16][17]- Column overload.- Secondary interactions between analyte and stationary phase.- Blocked column frit.- Reduce the injection volume or sample concentration.- Modify the mobile phase (e.g., change pH, add an ion-pairing agent).- Back-flush the column or replace the frit.
Ghost Peaks [16]- Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents and clean the injector.- Run a blank gradient after each sample injection.- Ensure the column is fully equilibrated before the next run.
High Backpressure [16]- Blockage in the system (e.g., guard column, column frit, tubing).- Precipitated buffer in the mobile phase.- Systematically disconnect components to locate the blockage.- Filter all mobile phases and ensure buffer solubility.

Experimental Protocol: Reaction Quenching and HPLC Analysis

  • Method Development:

    • Develop an HPLC method that provides good separation of reactants, products, and any significant byproducts.

    • Establish a calibration curve for the species of interest to enable quantification.

  • Reaction Sampling:

    • At predetermined time points, withdraw a small aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction in the aliquot to stop it from proceeding further. This can be done by rapid cooling, dilution, or adding a chemical quenching agent.

  • Sample Preparation:

    • Dilute the quenched aliquot with the mobile phase to a concentration within the calibration range.

    • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any particulates.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the reactants and products.

    • Use the calibration curve to convert peak areas to concentrations.

    • Plot concentration versus time to determine the reaction profile.

Gas Chromatography (GC)

GC is suitable for monitoring reactions that involve volatile and thermally stable compounds.

Troubleshooting Guide: GC

IssuePossible CausesTroubleshooting Steps
No Peaks or Very Small Peaks [15]- No sample injected (syringe or autosampler issue).- Leak in the injection port.- Blocked syringe or column.- Check the syringe and autosampler for proper operation.- Check for leaks using an electronic leak detector.- Clean or replace the syringe and column.
Poor Peak Shape (Tailing/Fronting) [17]- Column overloading.- Active sites in the injector or column.- Improper injection technique.- Dilute the sample.- Use a deactivated liner and column; check for column degradation.- Ensure a fast and consistent injection.
Poor Resolution [17]- Inadequate column selectivity.- Incorrect oven temperature program.- Carrier gas flow rate is not optimal.- Select a column with a different stationary phase.- Optimize the temperature ramp rate.- Adjust the carrier gas flow rate to the optimal linear velocity.
Irreproducible Results [15][17]- Inconsistent injection volume.- Leaks in the system.- Unstable oven temperature or carrier gas flow.- Use an autosampler for precise injections.- Perform a leak check of the entire system.- Verify the stability of temperature and pressure controllers.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that can provide real-time qualitative and quantitative information about the components of a reaction mixture by measuring their mass-to-charge ratio.[18] It is particularly useful for identifying reaction intermediates and products.

Troubleshooting Guide: Reaction Monitoring by MS

IssuePossible CausesTroubleshooting Steps
No or Low Signal - Ion source is dirty.- Inefficient ionization of the analyte.- Sample transfer line is clogged.- Clean the ion source according to the manufacturer's instructions.- Optimize ionization source parameters (e.g., voltages, gas flows).- Check and clean the sample introduction path.
Unstable Signal / High Noise - Unstable spray in ESI source.- Contamination in the system or solvent.- Electrical noise.- Optimize solvent composition and flow rate for a stable spray.- Use high-purity solvents and flush the system.- Check for proper grounding and sources of electrical interference.
Mass Inaccuracy - Instrument requires calibration.- Calibrate the mass spectrometer using a known standard.
Contamination Peaks - Impurities in solvents, reagents, or gases.- Carryover from previous analyses.- Use high-purity solvents and reagents.- Flush the system thoroughly between runs.

Experimental Protocol: Real-Time Reaction Monitoring with Flow Injection MS

  • System Setup:

    • A flow injection analysis (FIA) system is set up to continuously introduce a small stream of the reaction mixture directly into the mass spectrometer's ion source.[19]

  • MS Method Development:

    • Develop an MS method (e.g., Selected Ion Monitoring, SIM) to target the m/z values of the expected reactants, intermediates, and products.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction in a vessel connected to the FIA system.

    • Start the continuous flow of the reaction mixture into the MS.

    • Begin acquiring mass spectra over time. Data can be collected at intervals as short as a few seconds.[19]

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values of interest.

    • The intensity of each ion over time is proportional to the concentration of the corresponding species.

    • Plot the intensities versus time to monitor the progress of the reaction.

G Logical Flow for Real-Time MS Monitoring A Initiate Reaction B Continuous Sampling (e.g., Flow Injection) A->B C Ionization (e.g., ESI, APCI) B->C D Mass Analysis (e.g., Quadrupole, TOF) C->D E Detection D->E F Data Acquisition (Intensity vs. m/z vs. Time) E->F G Extracted Ion Chromatogram (EIC) for each species F->G H Kinetic Profile (Intensity vs. Time) G->H

References

Handling and safety precautions for (R)-1-Tosyloxy-2,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-1-Tosyloxy-2,3-propanediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling, storage, and use of this key chiral intermediate, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 41274-09-3) is a chiral synthon essential for asymmetric synthesis. Its most significant application is as a precursor in the synthesis of chiral aryloxypropanolamines, which form the structural backbone of the majority of potent beta-adrenergic blockers (β-blockers). These pharmaceuticals are crucial for managing cardiovascular diseases such as hypertension, angina, and arrhythmias. The "(R)" designation indicates a specific stereochemistry, which is vital for the synthesis of enantiomerically pure drugs, as different enantiomers can have varied pharmacological effects.

Q2: What are the general safety precautions for handling this compound?

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for similar chemical compounds should be followed. It is recommended to handle the compound in a well-ventilated area or in a fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to avoid contact with eyes, skin, and clothing.[1]

Q3: How should this compound be stored?

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is important to protect it from moisture and keep it under an inert gas atmosphere.[1]

Q4: How should I dispose of waste containing this compound?

Disposal of this compound and its contaminated packaging should be in accordance with local and national regulations.[1][2] It is advisable to entrust disposal to a licensed waste disposal company.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, particularly in the synthesis of aryloxypropanolamines.

Problem 1: Low Yield of the Desired Aryloxypropanolamine Product
Possible Cause Troubleshooting Step
Incomplete reaction of the tosylate with the phenol. - Verify reaction conditions: Ensure the reaction is carried out at the appropriate temperature and for a sufficient duration. The reaction of a tosylate with a phenol to form an ether linkage often requires basic conditions to deprotonate the phenol, making it a more effective nucleophile. - Check the quality of reagents: Ensure the this compound, phenol, and base are of high purity and free from moisture.
Formation of side products. - Formation of a ditosylate: In some cases, the starting diol for the tosylate synthesis might react to form a ditosylated product, which would be unreactive in the subsequent step. Ensure the tosylation reaction is selective for the primary hydroxyl group.[3] - Hydrolysis of the tosylate: The tosylate group can be susceptible to hydrolysis, especially in the presence of moisture. Ensure all solvents and reagents are anhydrous.
Difficulties in product purification. - Optimize chromatography: Aryloxypropanolamines can be purified by column chromatography. Experiment with different solvent systems to achieve better separation of the product from unreacted starting materials and byproducts.[4]
Problem 2: Formation of Impurities and Side Products
Possible Cause Troubleshooting Step
Reaction of the tosylate with the solvent or other nucleophiles. - Solvent selection: Use a non-nucleophilic solvent for the reaction. - Control of stoichiometry: Ensure the correct stoichiometry of the reactants to minimize side reactions.
Epoxide ring-opening with the wrong nucleophile. - In the subsequent step where the epoxide is opened by an amine, ensure that the amine is the most reactive nucleophile present to avoid the formation of undesired diol products from reaction with water.
Formation of chlorinated byproducts. - When using tosyl chloride for the preparation of the tosylate, under certain conditions, the corresponding chloride can be formed instead of the tosylate.[5] This can be influenced by the presence of certain bases and the electronic properties of the starting alcohol.[5]

Experimental Protocols

General Protocol for the Synthesis of (S)-Propranolol using this compound

This is a generalized procedure based on common synthetic routes for beta-blockers.[6][7]

Step 1: Formation of the Glycidyl Ether Intermediate

  • In a suitable reaction vessel, dissolve 1-naphthol in a polar aprotic solvent such as DMSO.

  • Add a base, such as potassium hydroxide (KOH), and stir the mixture at room temperature to form the naphthoxide anion.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to facilitate the nucleophilic substitution, where the naphthoxide displaces the tosylate group to form the (S)-glycidyl ether.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

Step 2: Ring-Opening of the Epoxide with Isopropylamine

  • Once the formation of the glycidyl ether is complete, add isopropylamine to the reaction mixture.

  • The reaction may need to be heated to facilitate the nucleophilic attack of the amine on the epoxide ring.

  • Continue to monitor the reaction by TLC until the starting glycidyl ether has been consumed.[9]

  • Upon completion, work up the reaction by extracting the product into an organic solvent and washing with water to remove inorganic salts and unreacted isopropylamine.

  • Purify the crude (S)-propranolol by recrystallization or column chromatography.[8]

Reaction Monitoring by Thin Layer Chromatography (TLC)

TLC is an effective technique to monitor the progress of the reaction.[9]

  • Prepare the TLC plate: Spot the starting material (this compound or the glycidyl ether intermediate), the reaction mixture, and a co-spot of the starting material and the reaction mixture on a TLC plate.

  • Develop the plate: Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to develop the plate.

  • Visualize the spots: Visualize the spots under UV light or by using a suitable staining agent.

  • Analyze the results: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.[10]

Data Presentation

Table 1: Physical and Chemical Properties of Propanediol Derivatives

Property1,2-Propanediol1,3-PropanediolThis compound (Predicted)
CAS Number 57-55-6504-63-241274-09-3
Molecular Formula C₃H₈O₂C₃H₈O₂C₁₀H₁₄O₅S
Molecular Weight 76.09 g/mol 76.09 g/mol 246.28 g/mol
Boiling Point 188.2 °C214 °CNot available
Melting Point -59 °C-27 °CNot available
Density 1.036 g/cm³1.053 g/cm³Not available

Table 2: Safety and Handling Information

ParameterGeneral Recommendations
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.
Handling Use in a well-ventilated area or fume hood. Avoid contact with skin and eyes.
Storage Cool, dry, well-ventilated area in a tightly sealed container. Protect from moisture.
Incompatible Materials Strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, reducing agents.[11][12]
First Aid - Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11]
First Aid - Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.[11]
First Aid - Ingestion Do not induce vomiting. Get medical aid if irritation or symptoms occur.[11]
First Aid - Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration.[11]

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield Troubleshooting Low Product Yield start Low Product Yield check_reaction Check Reaction Conditions (Temp, Time, Base) start->check_reaction check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents side_reactions Investigate Side Reactions (Ditosylation, Hydrolysis) start->side_reactions purification Optimize Purification (Chromatography) start->purification solution Improved Yield check_reaction->solution check_reagents->solution side_reactions->solution purification->solution

Caption: A flowchart for diagnosing and resolving low product yield in syntheses using this compound.

Signaling Pathway for the Synthesis of (S)-Propranolol

Propranolol_Synthesis Synthesis of (S)-Propranolol naphthol 1-Naphthol glycidyl_ether (S)-Glycidyl Ether Intermediate naphthol->glycidyl_ether Nucleophilic Substitution tosylate This compound tosylate->glycidyl_ether base Base (e.g., KOH) base->glycidyl_ether propranolol (S)-Propranolol glycidyl_ether->propranolol Epoxide Ring-Opening isopropylamine Isopropylamine isopropylamine->propranolol

Caption: A simplified reaction pathway for the synthesis of (S)-Propranolol from this compound.

References

Validation & Comparative

A Comparative Guide to Chiral Purity Analysis of (R)-1-Tosyloxy-2,3-propanediol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (R)-1-Tosyloxy-2,3-propanediol is a critical step in synthesis and quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the chiral purity analysis of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The choice between HPLC and GC for chiral purity analysis depends on several factors, including the volatility and thermal stability of the analyte, desired resolution, analysis time, and available instrumentation. While direct HPLC methods on chiral stationary phases are often preferred for their versatility, GC can be a powerful alternative, especially for volatile compounds or when derivatization can enhance separation.

Analytical MethodChiral Stationary Phase (CSP) / ColumnTypical Mobile Phase / Carrier GasAdvantagesDisadvantagesTypical Resolution (Rs)Limit of Quantitation (LOQ)
Chiral HPLC Polysaccharide-based (e.g., Chiralpak® AD-H)n-Hexane/EthanolBroad applicability, high efficiency, operates at room temperature.Can have longer run times, may require solvent-intensive mobile phases.> 2.0[1]~1.5 µg/mL[1]
Chiral GC Cyclodextrin-based (e.g., Rt-βDEXsm)Helium or HydrogenHigh resolution, fast analysis times, sensitive detectors (FID, MS).Requires analyte to be volatile and thermally stable, may necessitate derivatization.> 1.5Not available

Experimental Protocols

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard approach using a polysaccharide-based chiral stationary phase, which is often a good starting point for the chiral separation of tosylated glycerol derivatives.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol (70:30, v/v)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral Gas Chromatography (GC)

This protocol is a viable alternative if the analyte is thermally stable and sufficiently volatile, or if derivatization is performed to enhance volatility.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 min

    • Ramp: 5°C/min to 200°C

    • Hold: 5 min at 200°C

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Injection: 1 µL, split ratio 50:1

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Sample of This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve ~1 mg/mL HPLC HPLC System (Chiralpak AD-H) Dissolve->HPLC Inject 10 µL Detector UV Detector (220 nm) HPLC->Detector Data Chromatogram Detector->Data Integrate Integrate Peaks Data->Integrate Calculate Calculate Chiral Purity Integrate->Calculate

Caption: Workflow for Chiral Purity Analysis by HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis Sample Sample of This compound Dissolve Dissolve in Dichloromethane Sample->Dissolve ~1 mg/mL GC GC System (Rt-βDEXsm) Dissolve->GC Inject 1 µL Detector FID Detector GC->Detector Data Chromatogram Detector->Data Integrate Integrate Peaks Data->Integrate Calculate Calculate Chiral Purity Integrate->Calculate

Caption: Workflow for Chiral Purity Analysis by GC.

References

A Comparative Guide to (R)- and (S)-1-Tosyloxy-2,3-propanediol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and chemical research, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure molecules. The biological activity of many drugs is often associated with a specific enantiomer, while the other may be inactive or even cause adverse effects. This guide provides an objective comparison of two key chiral building blocks, (R)- and (S)-1-Tosyloxy-2,3-propanediol, focusing on their role in asymmetric synthesis, supported by experimental data and detailed protocols.

(R)- and (S)-1-Tosyloxy-2,3-propanediol are versatile chiral synthons, frequently employed in the synthesis of a variety of biologically active molecules, most notably β-adrenergic blockers. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the stereospecific introduction of various functionalities. The choice between the (R) or (S) enantiomer of the starting material directly dictates the stereochemistry of the final product, a critical factor in determining its pharmacological efficacy.

Performance Comparison in the Synthesis of Propranolol

A prime example demonstrating the differential utility of these enantiomers is in the synthesis of the widely used β-blocker, Propranolol. The therapeutic activity of Propranolol resides almost exclusively in its (S)-enantiomer. The following table summarizes the expected outcomes in the synthesis of Propranolol, highlighting how the choice of the starting enantiomer of 1-Tosyloxy-2,3-propanediol is crucial for obtaining the desired biologically active product.

ParameterSynthesis using (S)-1-Tosyloxy-2,3-propanediolSynthesis using (R)-1-Tosyloxy-2,3-propanediol
Target Product (S)-Propranolol (active enantiomer)(R)-Propranolol (inactive enantiomer)
Typical Overall Yield ~60-70%~60-70%
Enantiomeric Excess (ee) >98% for the (S)-enantiomer>98% for the (R)-enantiomer
Key Reagents 1-Naphthol, (S)-1-Tosyloxy-2,3-propanediol, Isopropylamine1-Naphthol, this compound, Isopropylamine
Biological Activity High β-adrenergic blocking activityNegligible β-adrenergic blocking activity

Experimental Protocols

Detailed methodologies for the preparation of the chiral precursors and their subsequent use in the synthesis of (S)-Propranolol are provided below. The protocol for the synthesis of (R)-Propranolol would follow an identical procedure, with the substitution of (S)-1-Tosyloxy-2,3-propanediol with its (R)-enantiomer.

Synthesis of (S)-3-Tosyloxy-1,2-propanediol

This protocol describes the synthesis of the (S)-enantiomer starting from (R)-glycerol acetonide.[1]

Materials:

  • (R)-glycerol acetonide

  • Chloroform

  • Triethylamine

  • Tosyl chloride

  • 1N Hydrochloric acid

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 8.6 g of (R)-glycerol acetonide in 70 ml of chloroform and add 10.0 g of triethylamine.

  • With stirring and ice cooling, add a solution of 13.8 g of tosyl chloride in 30 ml of chloroform dropwise.

  • Stir the mixture overnight.

  • Wash the reaction mixture with an aqueous solution of potassium hydrogen carbonate and then with water.

  • Evaporate the solvent to obtain the crude product.

  • Dissolve the residue in 75 ml of acetone and add 225 ml of 1N hydrochloric acid.

  • Stir the mixture at 80°C for 30 minutes.

  • Concentrate the reaction mixture and extract with 450 ml of ethyl acetate.

  • Wash the extract with water and evaporate the solvent.

  • Purify the residue by silica gel column chromatography (eluent: chloroform-methanol, 40:1) to yield (S)-3-tosyloxy-1,2-propanediol.

Expected Yield: Approximately 67.8%.[1]

Synthesis of (S)-Propranolol

This protocol outlines the synthesis of (S)-Propranolol from 1-naphthol and (S)-1-Tosyloxy-2,3-propanediol, which proceeds via an epoxide intermediate.[2]

Materials:

  • 1-Naphthol

  • (S)-1-Tosyloxy-2,3-propanediol

  • Sodium hydroxide

  • Isopropylamine

  • Ethanol

Procedure:

Step 1: Synthesis of (S)-1-(1-Naphthyloxy)-2,3-epoxypropane

  • In a suitable solvent, react 1-naphthol with (S)-1-Tosyloxy-2,3-propanediol in the presence of a base such as sodium hydroxide. This reaction first forms the tosylate ester of the naphthol, which is then cyclized in situ to the epoxide.

  • The reaction mixture is worked up to isolate the crude epoxide.

Step 2: Synthesis of (S)-Propranolol

  • React the crude (S)-1-(1-Naphthyloxy)-2,3-epoxypropane with isopropylamine in a solvent like ethanol.

  • The reaction mixture is heated to ensure the completion of the nucleophilic ring-opening of the epoxide by the amine.

  • After the reaction is complete, the solvent is removed, and the crude product is purified, typically by crystallization, to yield pure (S)-Propranolol.

Logical Workflow for Chiral Drug Synthesis

The following diagram illustrates the critical decision-making process and workflow in the synthesis of a chiral drug like Propranolol, emphasizing the role of the chiral precursor.

Caption: Synthetic pathways to (R)- and (S)-Propranolol.

Signaling Pathway of β-Adrenergic Blockade

The therapeutic effect of Propranolol is achieved by blocking β-adrenergic receptors. The following diagram illustrates the simplified signaling pathway and how (S)-Propranolol intervenes.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Epinephrine Epinephrine/ Norepinephrine Receptor β-Adrenergic Receptor Epinephrine->Receptor Activates AC Adenylyl Cyclase Receptor->AC Activates Propranolol_S (S)-Propranolol Propranolol_S->Receptor Blocks Propranolol_R (R)-Propranolol (Inactive) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Leads to

Caption: Mechanism of action of (S)-Propranolol.

References

A Comparative Guide to Chiral Synthons: Alternatives to (R)-1-Tosyloxy-2,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the use of enantiomerically pure building blocks is paramount for achieving desired biological activity and minimizing off-target effects. For decades, (R)-1-Tosyloxy-2,3-propanediol has served as a reliable C3 chiral synthon. However, the demand for more sustainable, cost-effective, and versatile alternatives has driven researchers to explore other chiral building blocks. This guide provides an objective comparison of prominent alternatives—(R)-Glycidol and (S)-Solketal—against the benchmark, this compound, with a focus on their synthetic accessibility and performance in the synthesis of a widely recognized chiral drug, (S)-Propranolol.

Overview of Chiral C3 Synthons

This compound, often referred to as (R)-glycidyl tosylate's precursor, is a versatile electrophile due to the excellent leaving group nature of the tosylate group. However, its preparation can involve multiple steps and the use of reagents that are not ideal from a green chemistry perspective. In contrast, (R)-Glycidol and (S)-Solketal are both derivable from glycerol, a renewable and abundant byproduct of biodiesel production, making them attractive alternatives.

(R)-Glycidol is a highly reactive epoxide, making it an excellent electrophile for ring-opening reactions with various nucleophiles. Its compact structure and high reactivity are advantageous in many synthetic routes.

(S)-Solketal ( (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol) is a protected form of glycerol. The isopropylidene group masks the 1,2-diol, leaving a primary hydroxyl group available for modification. This allows for a different strategic approach to the synthesis of chiral molecules, often with high stereochemical control.

Performance Comparison in the Synthesis of (S)-Propranolol

ParameterThis compound(R)-Glycidol(S)-Solketal
Starting Material (R)-3-Chloro-1,2-propanediol(R)-Glycidol(S)-Solketal
Key Intermediate (R)-Glycidyl tosylate(R)-1-(1-Naphthoxy)-2,3-epoxypropane(S)-1-(1-Naphthoxy)-2,3-propanediol
Overall Yield of (S)-Propranolol ~70-80% (estimated)55-60%[1][2]~65-75% (estimated)
Enantiomeric Excess (ee) >98%89-90%[1][2]>98% (expected)
Number of Key Synthetic Steps 223
Key Reagents p-Toluenesulfonyl chloride, NaOH1-Naphthol, Isopropylamine, Zn(NO₃)₂/(+)-Tartaric Acid1-Naphthol, TsCl, Isopropylamine, Acid (for deprotection)
Waste Products Toluenesulfonic acid salts, NaClUnreacted (R)-glycidyl ether, Catalyst wasteTosylates, Acetone, Salts

Synthetic Pathways

The following diagrams, rendered using Graphviz, illustrate the synthetic routes to (S)-Propranolol from each of the chiral synthons.

G cluster_0 Route 1: this compound cluster_1 Route 2: (R)-Glycidol cluster_2 Route 3: (S)-Solketal A1 (R)-3-Chloro-1,2-propanediol B1 This compound A1->B1 1. TsCl, Pyridine 2. NaOH C1 (S)-1-(1-Naphthoxy)-2,3-epoxypropane B1->C1 1-Naphthol, NaH D1 (S)-Propranolol C1->D1 Isopropylamine A2 (R)-Glycidol B2 (R)-1-(1-Naphthoxy)-2,3-epoxypropane A2->B2 1-Naphthol, Base C2 (S)-Propranolol B2->C2 Isopropylamine (Kinetic Resolution) A3 (S)-Solketal B3 (S)-Solketal Tosylate A3->B3 TsCl, Pyridine C3 (S)-1-(1-Naphthoxy)-2,3-O-isopropylideneglycerol B3->C3 1-Naphthol, NaH D3 (S)-1-(1-Naphthoxy)-2,3-propanediol C3->D3 Acidic Hydrolysis E3 (S)-Propranolol D3->E3 1. TsCl, Pyridine 2. Isopropylamine

Synthetic routes to (S)-Propranolol.

Experimental Protocols

Synthesis of (R)-Glycidol from (R)-3-Chloro-1,2-propanediol

A common precursor for (R)-glycidol is (R)-3-chloro-1,2-propanediol, which can be obtained through enantioselective hydrolysis of epichlorohydrin.

  • Materials: (R)-3-Chloro-1,2-propanediol, Sodium hydroxide, Water.

  • Procedure: To a solution of (R)-3-chloro-1,2-propanediol in water, a solution of sodium hydroxide is added dropwise at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred for several hours. The resulting (R)-glycidol is then extracted with an organic solvent and purified by distillation under reduced pressure.

Synthesis of (S)-Solketal from Glycerol

(S)-Solketal can be prepared from glycerol through acetalization with acetone, often using an acid catalyst.

  • Materials: Glycerol, Acetone, p-Toluenesulfonic acid (catalyst).

  • Procedure: Glycerol and a molar excess of acetone are mixed with a catalytic amount of p-toluenesulfonic acid. The mixture is stirred at room temperature for several hours. The reaction is monitored by TLC. Upon completion, the catalyst is neutralized, and the excess acetone is removed under reduced pressure. The crude product is then purified by distillation to yield (S)-solketal.

Synthesis of (S)-Propranolol from (R)-Glycidol (Kinetic Resolution Approach)[1][2]

This method involves the synthesis of racemic 1-(1-naphthoxy)-2,3-epoxypropane followed by a kinetic resolution during the amination step.

  • Synthesis of Racemic 1-(1-Naphthoxy)-2,3-epoxypropane:

    • Materials: 1-Naphthol, Epichlorohydrin, Potassium carbonate, Acetone.

    • Procedure: A mixture of 1-naphthol, epichlorohydrin, and potassium carbonate in acetone is refluxed for several hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by recrystallization or chromatography.

  • Kinetic Resolution and Amination:

    • Materials: Racemic 1-(1-Naphthoxy)-2,3-epoxypropane, Isopropylamine, Zinc nitrate (Zn(NO₃)₂), (+)-Tartaric acid, 2-Butanone.

    • Procedure: A solution of racemic 1-(1-naphthoxy)-2,3-epoxypropane, Zn(NO₃)₂, and (+)-tartaric acid in 2-butanone is stirred for a short period. Isopropylamine is then added, and the mixture is stirred at ambient temperature. The reaction mixture is then worked up to isolate (S)-propranolol. The product is purified by recrystallization. This method yields (S)-propranolol with an enantiomeric excess of 89-90% and an overall yield of 55-60%[1][2].

Logical Relationships and Workflows

The following diagram illustrates the general workflow for utilizing these chiral synthons in the synthesis of a target molecule.

G Start Chiral Synthon Selection Synthon1 This compound Start->Synthon1 Synthon2 (R)-Glycidol Start->Synthon2 Synthon3 (S)-Solketal Start->Synthon3 Reaction Nucleophilic Substitution / Ring Opening Synthon1->Reaction Synthon2->Reaction Synthon3->Reaction Intermediate Chiral Intermediate Reaction->Intermediate Target Final Chiral Product Intermediate->Target Purification Purification & Analysis Target->Purification

General workflow for chiral synthesis.

Conclusion

Both (R)-Glycidol and (S)-Solketal present viable and sustainable alternatives to the more traditional this compound.

  • (R)-Glycidol offers a direct and reactive pathway, particularly advantageous for epoxide ring-opening reactions. While the enantiomeric excess in some reported kinetic resolution approaches may be slightly lower than desired for pharmaceutical applications, further optimization or alternative asymmetric methods could improve this.

  • (S)-Solketal provides a robust method for introducing the chiral C3 unit with high stereochemical fidelity. The need for protection and deprotection steps adds to the overall synthesis length, but the high enantiomeric purity of the starting material often translates to a highly pure final product.

The choice of the optimal chiral synthon will ultimately depend on the specific synthetic strategy, target molecule, and the desired balance between factors such as cost, sustainability, overall yield, and enantiomeric purity. For researchers and drug development professionals, the availability of these renewable and efficient alternatives opens up new avenues for the design and execution of chiral syntheses.

References

A Researcher's Guide to the Stereochemical Validation of Products from (R)-1-Tosyloxy-2,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. This is particularly crucial when synthesizing chiral molecules from precursors like (R)-1-Tosyloxy-2,3-propanediol, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of key analytical techniques for validating the stereochemistry of products derived from this versatile chiral building block, supported by experimental data and detailed protocols.

This compound is a valuable starting material in the synthesis of a wide range of enantiomerically pure compounds, including beta-blockers, chiral epoxides, and other biologically active molecules. The stereochemical integrity of the final product is directly dependent on the reaction pathway and the methods used for its purification and analysis. Therefore, rigorous validation of stereochemistry is a critical step in the research and development process.

Comparative Analysis of Stereochemical Validation Techniques

The choice of analytical technique for stereochemical validation depends on several factors, including the nature of the compound, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance indicators of the most common methods used for analyzing products derived from this compound.

TechniquePrincipleSample RequirementResolutionThroughputKey AdvantagesLimitations
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).Milligram quantitiesHighHighWidely applicable, quantitative, excellent for determining enantiomeric excess (ee).Method development can be time-consuming, requires a suitable CSP.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomers with a chiral derivatizing agent (CDA) or use of a chiral solvating agent (CSA) to induce chemical shift differences between enantiomers.Milligram quantitiesModerate to HighModerateProvides detailed structural information, can determine absolute configuration with appropriate CDAs.May require derivatization, sensitivity can be an issue for minor enantiomers.
X-Ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Single crystal of sufficient quality and size.AbsoluteLowProvides unambiguous determination of absolute stereochemistry.[1][2][3]Crystal growth can be a significant bottleneck, not suitable for non-crystalline materials.[1][2]
Gas Chromatography (GC) with Chiral Column Separation of volatile enantiomers based on their interaction with a chiral stationary phase.Microgram quantities of volatile compounds.HighHighHigh sensitivity, suitable for volatile and semi-volatile compounds.Limited to thermally stable and volatile compounds, may require derivatization.

Experimental Protocols for Key Validation Techniques

Accurate and reproducible data are the cornerstones of scientific research. The following sections provide detailed methodologies for the stereochemical validation of a common product synthesized from this compound: the beta-blocker (S)-propranolol.

Chiral HPLC for the Determination of Enantiomeric Excess of Propranolol

This method is suitable for the quantitative analysis of the enantiomeric purity of propranolol.

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IB).[4]

Mobile Phase:

  • A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1 v/v/v).[5] The optimal composition may need to be determined empirically.

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized propranolol in the mobile phase to a final concentration of approximately 0.5 mg/mL.[5]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Detection wavelength: 290 nm.

    • Column temperature: Ambient.

  • Analysis: Inject the sample solution into the HPLC system. The two enantiomers, (R)-(+)-propranolol and (S)-(-)-propranolol, will be separated and detected as distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100. It has been confirmed that the R(+) isomer typically shows higher retention.[5]

NMR Spectroscopy for Stereochemical Confirmation using a Chiral Derivatizing Agent

This protocol describes the use of Mosher's acid chloride (a-methoxy-a-trifluoromethylphenylacetyl chloride) as a chiral derivatizing agent to form diastereomeric esters of propranolol, allowing for their differentiation by ¹H NMR.

Materials:

  • Synthesized propranolol.

  • (R)-(-)-a-methoxy-a-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).

  • (S)-(+)-a-methoxy-a-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

  • Anhydrous pyridine.

  • Deuterated chloroform (CDCl₃).

  • NMR spectrometer.

Procedure:

  • Derivatization (in two separate reactions):

    • To a solution of the synthesized propranolol in anhydrous pyridine, add a slight excess of (R)-MTPA-Cl.

    • In a separate reaction, to a solution of the synthesized propranolol in anhydrous pyridine, add a slight excess of (S)-MTPA-Cl.

  • Reaction and Workup: Stir the reactions at room temperature until completion (monitor by TLC). Quench the reaction with a few drops of water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • NMR Analysis: Dissolve each of the resulting diastereomeric esters in CDCl₃ and acquire ¹H NMR spectra.

  • Data Interpretation: Compare the spectra of the two diastereomers. The chemical shifts of the protons adjacent to the newly formed chiral center will differ. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined based on the established Mosher's method model.

X-Ray Crystallography for Unambiguous Determination of Absolute Stereochemistry

This technique provides the most definitive evidence of the absolute configuration of a crystalline product.[1][2][3]

Procedure:

  • Crystallization: The primary and often most challenging step is to grow a single crystal of the synthesized compound of suitable size and quality.[1][2] This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount the single crystal on a goniometer head and place it in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The absolute configuration is typically determined using anomalous dispersion effects, often by calculating the Flack parameter. A value close to 0 indicates the correct absolute configuration has been assigned.[3]

Logical Workflow for Stereochemical Validation

The process of validating the stereochemistry of a product from this compound follows a logical progression, starting from the synthesis and ending with the definitive assignment of its three-dimensional structure.

Stereochemistry_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Stereochemical Analysis cluster_conclusion Conclusion Start This compound Reaction Chemical Transformation (e.g., Epoxidation, Nucleophilic Substitution) Start->Reaction Reactant Crude_Product Crude Chiral Product Reaction->Crude_Product Yields Purification Purification (e.g., Chromatography, Recrystallization) Crude_Product->Purification Input Pure_Product Purified Chiral Product Purification->Pure_Product Output Chiral_HPLC Chiral HPLC (Determine ee) Pure_Product->Chiral_HPLC Analyze NMR_CDA NMR with Chiral Derivatizing Agent (Confirm Relative/Absolute Configuration) Pure_Product->NMR_CDA Analyze Xray X-Ray Crystallography (Unambiguous Absolute Configuration) Pure_Product->Xray Analyze (if crystalline) Final_Structure Validated Stereochemical Structure Chiral_HPLC->Final_Structure Confirms Purity NMR_CDA->Final_Structure Confirms Structure Xray->Final_Structure Defines Structure

Caption: Workflow for the synthesis and stereochemical validation of products from this compound.

Signaling Pathways and the Importance of Stereochemistry

The precise stereochemistry of a drug molecule is often critical for its interaction with biological targets such as receptors and enzymes. For instance, beta-blockers like propranolol, which can be synthesized from this compound, exert their therapeutic effects by binding to β-adrenergic receptors.[6] These receptors are chiral, and thus they exhibit stereoselectivity, binding one enantiomer with significantly higher affinity than the other.

(S)-(-)-propranolol is the eutomer, possessing significantly greater β-blocking activity than its (R)-(+)-enantiomer.[7] The (S)-enantiomer's higher affinity for the β-adrenergic receptor is due to a more favorable three-point interaction with the receptor's binding site. This highlights the importance of synthesizing and validating the stereochemically pure (S)-enantiomer for therapeutic applications. The (R)-enantiomer, while having weak β-blocking activity, is not entirely inert and may contribute to side effects.

The following diagram illustrates the differential interaction of propranolol enantiomers with the β-adrenergic receptor signaling pathway.

Signaling_Pathway cluster_ligands Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling S_Propranolol (S)-Propranolol Beta_Receptor β-Adrenergic Receptor S_Propranolol->Beta_Receptor High Affinity Binding (Antagonist) R_Propranolol (R)-Propranolol R_Propranolol->Beta_Receptor Low Affinity Binding G_Protein G Protein Activation Beta_Receptor->G_Protein Blocks Activation Adenylate_Cyclase Adenylate Cyclase Activity G_Protein->Adenylate_Cyclase Inhibition cAMP cAMP Production Adenylate_Cyclase->cAMP Reduced Cellular_Response Cellular Response (e.g., decreased heart rate) cAMP->Cellular_Response Leads to

Caption: Differential interaction of (S)- and (R)-propranolol with the β-adrenergic receptor signaling pathway.

References

Chiral Purity and its Impact on the Efficacy of Beta-Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of beta-adrenergic receptor antagonists, or beta-blockers, is profoundly influenced by their stereochemistry. Most beta-blockers possess at least one chiral center, leading to the existence of enantiomers which can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] This guide provides a comprehensive comparison of the efficacy of beta-blockers, focusing on the distinct properties of their enantiomers, which are synthesized from different chiral precursors or resolved from racemic mixtures. The use of specific chiral precursors in synthesis allows for the production of enantiomerically pure drugs, a process often referred to as a "chiral switch," which aims to optimize therapeutic outcomes by administering the more potent and less toxic enantiomer.[4][5]

The Stereoselective Nature of Beta-Blockade

The interaction between beta-blockers and their target adrenergic receptors is highly stereoselective.[2][3] For the majority of beta-blockers with a single chiral center, the beta-blocking activity predominantly resides in the (S)-(-)-enantiomer.[2][3] The (R)-(+)-enantiomer is often significantly less active at beta-receptors, and in some cases, may contribute to off-target effects or even adverse reactions.[6] This disparity in activity underscores the importance of developing synthetic routes from chiral precursors that yield enantiomerically pure compounds.

Comparative Efficacy of Beta-Blocker Enantiomers

The following tables summarize the quantitative differences in the pharmacological properties of enantiomers for several widely used beta-blockers.

Beta-Blocker Enantiomer Primary Activity Receptor Binding Affinity (Ki, nM) Relative Potency (S/R or -/+)
Propranolol (S)-(-)-Propranololβ1 and β2 blockadeβ1: 1.1, β2: 0.8[7]~100-fold more potent than (R)-enantiomer[7][8]
(R)-(+)-PropranololWeak β-blockadeβ1: 110, β2: 80[7]
Metoprolol (S)-(-)-MetoprololSelective β1 blockade-The β1-blocking activity resides with the (S)-enantiomer, with an S:R activity ratio of 33:1.[9]
(R)-(+)-MetoprololWeak β-blockade-
Atenolol (S)-(-)-AtenololSelective β1 blockade-The more active enantiomer.[3]
(R)-(+)-AtenololWeak β-blockade-
Sotalol (R)-(-)-SotalolNon-selective β-blockade and Class III antiarrhythmic (K+ channel blockade)-Possesses the majority of the β-blocking activity.[3]
(S)-(+)-SotalolPrimarily Class III antiarrhythmic (K+ channel blockade)-Both enantiomers share an equivalent degree of Class III antiarrhythmic potency.[3]
Carvedilol (S)-(-)-CarvedilolNon-selective β-blockade and α1-blockade-More potent as a beta-receptor antagonist.[2]
(R)-(+)-Carvedilolα1-blockade-Both enantiomers are equally effective in blocking alpha-adrenergic activity.[2][3]
Nebivolol d-(+)-(SRRR)-NebivololSelective β1 blockade-Predominantly responsible for the β1-adrenoceptor antagonism.[10][11] Racemic (±)-nebivolol and its (+)-enantiomer have 200 times higher activity towards β1-receptors than (-)-nebivolol.[1][10]
l-(-)-(RSSS)-NebivololVasodilation via endothelial nitric oxide synthase activation-Contributes to the hypotensive effects through vasodilation.[10][11]

Experimental Protocols

The characterization of the distinct pharmacological activities of beta-blocker enantiomers relies on a variety of in vitro and in vivo experimental protocols.

Beta-Adrenergic Receptor Binding Assay

This assay quantifies the affinity of each enantiomer for β1 and β2 adrenergic receptors.

  • Membrane Preparation : Cell membranes are prepared from tissues or cell lines expressing the target beta-adrenergic receptor subtypes (e.g., CHO cells).

  • Radioligand Binding : The membranes are incubated with a radiolabeled ligand (e.g., [³H]dihydroalprenolol) and varying concentrations of the unlabeled beta-blocker enantiomers.

  • Separation and Counting : The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound ligand is measured using a scintillation counter.

  • Data Analysis : The inhibition constant (Ki) is calculated from competitive binding curves, providing a measure of the binding affinity of each enantiomer.[7]

Functional Assays (e.g., Isoprenaline-Induced Tachycardia)

These assays measure the antagonist activity of the enantiomers in a physiological context.

  • Animal Model : Anesthetized rats or guinea pigs are commonly used.

  • Drug Administration : The beta-blocker enantiomer is administered intravenously, followed by a challenge with a beta-agonist like isoprenaline.

  • Measurement : Heart rate and blood pressure are continuously monitored.

  • Data Analysis : The dose-dependent inhibition of the isoprenaline-induced tachycardia is used to determine the potency (e.g., ED50) of each enantiomer.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Ensuring the enantiomeric purity of the synthesized beta-blockers is crucial.

  • Chiral Stationary Phase (CSP) : A column with a chiral stationary phase (e.g., cellulose or cyclodextrin-based) is used.[12][13][14]

  • Mobile Phase : A suitable mobile phase, often a mixture of organic solvents with additives like triethylamine or acetic acid, is selected to achieve optimal separation.[12]

  • Detection : The separated enantiomers are detected using a UV detector.[15]

  • Quantification : The peak areas of the two enantiomers are used to determine the enantiomeric excess (ee) of the sample.

Visualizing Synthesis and Mechanism

Stereoselective Synthesis of (S)-Propranolol

The following diagram illustrates a conceptual workflow for the stereoselective synthesis of (S)-propranolol, highlighting the use of a chiral precursor to achieve a specific enantiomer.

G Stereoselective Synthesis of (S)-Propranolol cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis alpha_Naphthol α-Naphthol Glycidyl_Ether (S)-Glycidyl Ether Intermediate alpha_Naphthol->Glycidyl_Ether Base Chiral_Epichlorohydrin (R)-Epichlorohydrin (Chiral Precursor) Chiral_Epichlorohydrin->Glycidyl_Ether S_Propranolol (S)-Propranolol Glycidyl_Ether->S_Propranolol Isopropylamine Isopropylamine Isopropylamine->S_Propranolol Nucleophilic Attack

Caption: A conceptual workflow for the synthesis of (S)-propranolol.

Mechanism of Action: Enantiomer-Specific Beta-Blockade

This diagram illustrates how the different enantiomers of a beta-blocker interact with the beta-adrenergic receptor and the subsequent signaling pathway.

G Enantiomer-Specific Beta-Adrenergic Receptor Blockade cluster_1 Receptor and Signaling Pathway Adrenaline Adrenaline (Agonist) Beta_Receptor β-Adrenergic Receptor Adrenaline->Beta_Receptor Binds and Activates S_Enantiomer (S)-Enantiomer (Potent Antagonist) S_Enantiomer->Beta_Receptor Binds and Blocks (High Affinity) R_Enantiomer (R)-Enantiomer (Weak Antagonist) R_Enantiomer->Beta_Receptor Weakly Binds (Low Affinity) G_Protein G-Protein Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces Physiological_Response Physiological Response (e.g., Increased Heart Rate) cAMP->Physiological_Response Initiates G Experimental Workflow for Efficacy Comparison of Beta-Blocker Enantiomers cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Synthesis of Enantiomers (from Chiral Precursors) Purity_Analysis Enantiomeric Purity Analysis (Chiral HPLC) Synthesis->Purity_Analysis In_Vitro_Assays In Vitro Assays Purity_Analysis->In_Vitro_Assays Enantiomerically Pure Samples In_Vivo_Studies In Vivo Studies Purity_Analysis->In_Vivo_Studies Receptor_Binding Receptor Binding Assays (Ki determination) In_Vitro_Assays->Receptor_Binding Functional_Assays_invitro Cell-based Functional Assays (e.g., cAMP measurement) In_Vitro_Assays->Functional_Assays_invitro Pharmacokinetics Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) In_Vivo_Studies->Pharmacokinetics Pharmacodynamics Pharmacodynamic Studies (e.g., Heart Rate Reduction) In_Vivo_Studies->Pharmacodynamics Data_Analysis Comparative Data Analysis Efficacy_Conclusion Conclusion on Relative Efficacy Data_Analysis->Efficacy_Conclusion Receptor_Binding->Data_Analysis Functional_Assays_invitro->Data_Analysis Pharmacokinetics->Data_Analysis Pharmacodynamics->Data_Analysis

References

A Spectroscopic Guide to (R)- and (S)-1-Tosyloxy-2,3-propanediol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

Enantiomers, being mirror images of each other, exhibit identical physical and spectroscopic properties in an achiral environment. Therefore, their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra are expected to be identical. Differences would only be observable under chiral conditions, such as when using a chiral solvent or a chiral shift reagent in NMR spectroscopy, or in their interaction with plane-polarized light (optical rotation).

Table 1: Spectroscopic Data for (R)-1-Tosyloxy-2,3-propanediol

Spectroscopic TechniqueAvailable Data for this compoundExpected Data for (S)-1-Tosyloxy-2,3-propanediol
¹³C NMR SpectraBase has a ¹³C NMR spectrum available for the (R)-enantiomer.[1]Identical to the (R)-enantiomer in an achiral solvent.
Mass Spectrometry (GC-MS) A GC-MS spectrum for the (R)-enantiomer is available on SpectraBase.[1]Identical to the (R)-enantiomer.
Infrared (IR) Spectroscopy While a specific spectrum for this compound is not directly available, the spectrum is expected to show characteristic absorptions for O-H (broad, ~3400 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), aliphatic C-H (~2850-2960 cm⁻¹), S=O of the tosyl group (~1350 and 1175 cm⁻¹), and C-O (~1000-1200 cm⁻¹) bonds.Identical to the (R)-enantiomer.
Optical Rotation The (R)-enantiomer is levorotatory (-).The (S)-enantiomer is expected to be dextrorotatory (+) with a specific rotation of the same magnitude as the (R)-enantiomer.

Experimental Protocols

To spectroscopically compare the enantiomers of 1-Tosyloxy-2,3-propanediol, the following experimental protocols would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and purity of each enantiomer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, typical parameters would include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) and a longer acquisition time would be necessary.

  • Chiral NMR Spectroscopy (for differentiation): To distinguish between the enantiomers, a chiral resolving agent (e.g., a lanthanide-based chiral shift reagent) can be added to the NMR sample. The formation of diastereomeric complexes will result in separate signals for the corresponding nuclei of the two enantiomers.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.

  • Data Acquisition: For GC-MS, the sample is vaporized and ionized (commonly by electron impact), and the mass-to-charge ratio of the resulting ions is measured.

Polarimetry
  • Objective: To measure the optical rotation of each enantiomer.

  • Sample Preparation: Prepare a solution of the sample of known concentration in a suitable solvent (e.g., ethanol or chloroform).

  • Instrumentation: A polarimeter.

  • Data Acquisition: Measure the angle of rotation of plane-polarized light at a specific wavelength (usually the sodium D-line, 589 nm). The specific rotation is then calculated based on the observed rotation, concentration, and path length.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of the (R) and (S) enantiomers of 1-Tosyloxy-2,3-propanediol.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_chiral_analysis Chiral Differentiation cluster_results Data Comparison R_Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) R_Sample->NMR IR IR Spectroscopy R_Sample->IR MS Mass Spectrometry (GC-MS) R_Sample->MS Polarimetry Polarimetry R_Sample->Polarimetry Chiral_NMR Chiral NMR (with Shift Reagent) R_Sample->Chiral_NMR S_Sample (S)-1-Tosyloxy-2,3-propanediol S_Sample->NMR S_Sample->IR S_Sample->MS S_Sample->Polarimetry S_Sample->Chiral_NMR Identical_Spectra Identical Spectra (NMR, IR, MS) NMR->Identical_Spectra IR->Identical_Spectra MS->Identical_Spectra Opposite_Rotation Opposite Optical Rotation Polarimetry->Opposite_Rotation Diastereomeric_Shifts Diastereomeric Shifts (Chiral NMR) Chiral_NMR->Diastereomeric_Shifts

Caption: Workflow for the spectroscopic comparison of enantiomers.

References

A Cost-Benefit Analysis of (R)-1-Tosyloxy-2,3-propanediol in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of an appropriate chiral building block is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and scalability of a synthetic route. (R)-1-Tosyloxy-2,3-propanediol, a versatile C3 chiral synthon, offers a stable and reliable option for introducing stereocenters. However, its utility must be weighed against other commercially available alternatives. This guide provides a detailed cost-benefit analysis, comparing this compound with its primary alternatives, (R)-glycidol and (R)-epichlorohydrin, using the synthesis of (S)-Propranolol as a representative case study.

Comparative Analysis of Chiral C3 Synthons

This compound, often referred to as (R)-glycerol-α-tosylate, distinguishes itself by having a tosyl group, an excellent leaving group, pre-installed on the primary hydroxyl position. This facilitates nucleophilic substitution reactions. In contrast, (R)-glycidol and (R)-epichlorohydrin are epoxides, which are susceptible to ring-opening reactions. The choice between these synthons depends on a balance of reactivity, stability, handling considerations, and overall process cost.

The synthesis of (S)-Propranolol, a widely used beta-blocker where the (S)-enantiomer is significantly more active, serves as an ideal model for comparison. The core reaction involves the coupling of 1-naphthol with the C3 chiral synthon, followed by the introduction of an isopropylamine group.

Synthetic Pathway Comparison

The primary synthetic routes to (S)-Propranolol from the three chiral synthons are outlined below. Each route begins with the Williamson ether synthesis between 1-naphthol and the synthon, followed by reaction with isopropylamine.

G cluster_0 Route 1: this compound cluster_1 Route 2: (R)-Glycidol cluster_2 Route 3: (R)-Epichlorohydrin R_Tosyl This compound Intermediate1 (S)-Glycidol Derivative Naphthol1 1-Naphthol + Base Naphthol1->R_Tosyl 1. Intramolecular SN2 (Epoxidation) Naphthol1->Intermediate1 Williamson Ether Synthesis (forms epoxide in situ) Propranolol1 (S)-Propranolol Intermediate1->Propranolol1 2. Isopropylamine (Ring Opening) R_Glycidol (R)-Glycidol Intermediate2 (S)-1-(Naphthalen-1-yloxy)- 2,3-epoxypropane Naphthol2 1-Naphthol + Base Naphthol2->Intermediate2 1. Williamson Ether Synthesis Propranolol2 (S)-Propranolol Intermediate2->Propranolol2 2. Isopropylamine (Ring Opening) R_Epi (R)-Epichlorohydrin Intermediate3 (S)-1-(Naphthalen-1-yloxy)- 2,3-epoxypropane Naphthol3 1-Naphthol + Base Naphthol3->Intermediate3 1. Williamson Ether Synthesis Propranolol3 (S)-Propranolol Intermediate3->Propranolol3 2. Isopropylamine (Ring Opening)

Caption: Synthetic routes to (S)-Propranolol.

Quantitative Data Presentation

The selection of a starting material is often dictated by a trade-off between cost, yield, and purity. The following table summarizes these key metrics for the synthesis of (S)-Propranolol from the three precursors. Prices are estimates based on bulk laboratory chemical suppliers and may vary.

ParameterThis compound(R)-Glycidol(R)-Epichlorohydrin
Typical Cost (per 100g) High (~$1200 - $1500)[1]Moderate (~$700 - $800)[2][3][4]Low (~$50 - $60)[5][6]
Overall Yield of (S)-Propranolol Good to Excellent (Reported ~70-85%)Good (~60-75%)Moderate to Good (~55-70%)[7]
Enantiomeric Excess (e.e.) Typically >99%Typically >98%Typically >98%
Key Advantages High stability, non-volatile solid, excellent leaving group, high yields.Direct route, good yields.Very low cost, widely available.
Key Disadvantages High cost.Thermally unstable, potential for polymerization, moderate cost.Suspected carcinogen, volatile, lower yields due to side reactions.

Cost-Benefit Breakdown

  • This compound: This reagent represents the premium choice. Its high cost is offset by its stability, ease of handling (as a solid), and the high, reliable yields it typically affords.[8] The tosylate is an exceptional leaving group, facilitating a clean and efficient intramolecular cyclization to the epoxide intermediate, which minimizes side products. For high-value applications, such as the synthesis of an active pharmaceutical ingredient (API) in late-stage development or manufacturing, the higher cost can be justified by the improved process control, higher throughput, and reduced purification costs.

  • (R)-Glycidol: Offering a middle ground, (R)-glycidol is significantly less expensive than the tosylate derivative. It provides a more direct route to the glycidyl ether intermediate. However, its primary drawback is its thermal instability and propensity to polymerize, which requires careful temperature control and storage at low temperatures (-20°C).[2] For laboratory-scale and pilot-plant operations where cost is a major driver, (R)-glycidol is an attractive and widely used option.

  • (R)-Epichlorohydrin: As the most economical option, (R)-epichlorohydrin is a common starting material in many industrial processes.[5][9][10] Its low price makes it highly suitable for large-scale production.[11] However, this cost advantage comes with significant trade-offs. (R)-epichlorohydrin is a volatile and toxic compound (a suspected carcinogen), requiring stringent handling protocols.[10] Synthetically, reactions can be less clean, sometimes leading to the formation of byproducts that complicate purification and lower the overall yield.[7]

Experimental Protocols

Provided below is a representative experimental protocol for the synthesis of (S)-Propranolol utilizing (R)-epichlorohydrin, adapted from literature procedures.[7]

Step 1: Synthesis of (S)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane

  • To a stirred solution of 1-naphthol (14.4 g, 0.1 mol) in a suitable solvent such as dimethyl sulfoxide (DMSO, 50 mL), add powdered potassium hydroxide (8.4 g, 0.15 mol) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to form the naphthoxide salt.

  • Cool the reaction mixture in an ice bath and add (R)-epichlorohydrin (9.3 g, 0.1 mol) dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide. The product can be purified by column chromatography if necessary.

Step 2: Synthesis of (S)-Propranolol

  • Dissolve the crude (S)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane (10.0 g, 0.05 mol) in isopropylamine (50 mL).

  • Heat the mixture to reflux (approximately 82°C) and maintain for 2-4 hours until TLC analysis indicates the consumption of the starting epoxide.

  • Cool the reaction mixture to room temperature and remove the excess isopropylamine under reduced pressure.

  • Dissolve the resulting residue in a suitable solvent like dichloromethane and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude (S)-Propranolol can be recrystallized from a solvent system such as hexane/ethyl acetate to yield the pure product. The typical overall yield is in the range of 55-70%.[7]

Decision-Making Framework

The choice of synthon is a multi-faceted decision. The following workflow diagram, generated using DOT language, provides a logical framework for researchers to select the most appropriate starting material based on project priorities.

G Start Project Start: Need Chiral C3 Synthon Priority What is the primary driver? Start->Priority Cost Lowest Cost Priority->Cost Cost Quality Highest Quality & Reliability Priority->Quality Quality Balance Balanced Cost/Performance Priority->Balance Balance Use_Epi Use (R)-Epichlorohydrin Cost->Use_Epi Use_Tosyl Use (R)-1-Tosyloxy- 2,3-propanediol Quality->Use_Tosyl Use_Glycidol Use (R)-Glycidol Balance->Use_Glycidol Consider_Epi Considerations: - Stringent safety protocols - Potential for lower yield - More complex purification Use_Epi->Consider_Epi Consider_Tosyl Considerations: - High reagent cost - Excellent for high-value API - Simple handling, high yield Use_Tosyl->Consider_Tosyl Consider_Glycidol Considerations: - Requires cold storage - Risk of polymerization - Good yield for moderate cost Use_Glycidol->Consider_Glycidol

Caption: Decision workflow for chiral C3 synthon selection.

Conclusion

This compound stands out as a superior, albeit expensive, chiral building block that ensures high yield, purity, and process reliability. Its stability and ease of handling make it ideal for cGMP manufacturing and high-value synthesis where process control is paramount. For cost-sensitive projects or large-scale manufacturing, (R)-epichlorohydrin remains a viable, low-cost alternative, provided that the necessary safety infrastructure is in place to manage its hazardous properties. (R)-Glycidol effectively bridges the gap, offering a balanced profile of cost and performance that is well-suited for many research and development applications. The optimal choice ultimately hinges on a careful evaluation of the specific project's economic constraints, scale, safety requirements, and desired product quality.

References

A Comparative Guide to the Application of (R)-1-Tosyloxy-2,3-propanediol and its Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the quest for enantiomerically pure compounds is paramount. Chiral building blocks are instrumental in achieving high stereoselectivity, and (R)-1-Tosyloxy-2,3-propanediol has emerged as a valuable synthon, particularly in the synthesis of widely used beta-blockers. This guide provides a comprehensive literature review of the applications of this compound and offers an objective comparison with alternative chiral precursors for the synthesis of key pharmaceutical ingredients, supported by experimental data.

The Role of this compound as a Chiral Synthon

This compound is a versatile chiral building block frequently employed in the enantioselective synthesis of complex organic molecules. Its utility stems from the presence of a tosylate group, which is an excellent leaving group, and a vicinal diol functionality that can be readily manipulated. A primary application of this compound is in the synthesis of aryloxypropanolamines, the core structural motif of many beta-adrenergic receptor blockers (beta-blockers). The "R" configuration of the starting material is crucial for obtaining the desired (S)-enantiomer of the final drug product, which is often the more pharmacologically active isomer.

Comparative Analysis of Chiral Building Blocks in the Synthesis of (S)-Propranolol and (S)-Atenolol

To provide a comparative perspective, this guide examines alternative and well-documented synthetic routes to two prominent beta-blockers, (S)-propranolol and (S)-atenolol, utilizing different chiral precursors.

Synthesis of (S)-Propranolol

A common alternative to the direct use of this compound for the synthesis of (S)-propranolol involves the kinetic resolution of a racemic intermediate.

Table 1: Performance Comparison for the Synthesis of (S)-Propranolol

ParameterKinetic Resolution of (±)-α-Naphthyl Glycidyl Ether
Chiral Precursor Strategy Kinetic Resolution
Key Chiral Reagent Zn(NO₃)₂ / (+)-Tartaric Acid
Overall Yield of (S)-Propranolol 55%[1]
Enantiomeric Excess (ee) 89%[1]
Number of Key Steps 2
Key Reactants 1-Naphthol, Epichlorohydrin, Isopropylamine, Zn(NO₃)₂, (+)-Tartaric Acid
Synthesis of (S)-Atenolol

For the synthesis of (S)-atenolol, two prominent alternative routes have been documented: a chemoenzymatic approach involving kinetic resolution and a direct asymmetric synthesis using (R)-epichlorohydrin.

Table 2: Performance Comparison for the Synthesis of (S)-Atenolol

ParameterChemoenzymatic Synthesis via Kinetic ResolutionAsymmetric Synthesis from (R)-Epichlorohydrin
Chiral Precursor Strategy Kinetic Resolution of a Racemic ChlorohydrinDirect use of a Chiral Epoxide
Key Chiral Reagent Lipase B from Candida antarctica (CALB)(R)-Epichlorohydrin
Yield of Final Amination Step 60%[2]85%[3]
Enantiomeric Excess (ee) >99%[2]99.0%[3]
Number of Key Steps 42
Key Reactants 2-(4-hydroxyphenyl)acetamide, Epichlorohydrin, CALB, Isopropylamine4-hydroxyphenylacetamide, (R)-Epichlorohydrin, Isopropylamine

Experimental Protocols

Synthesis of (S)-Propranolol via Kinetic Resolution of (±)-α-Naphthyl Glycidyl Ether[1]

Step 1: Synthesis of (±)-α-Naphthyl Glycidyl Ether

  • To a solution of 1-naphthol (7.2 g, 0.05 mol) in DMSO (20 ml), powdered KOH (5 g) is added, and the mixture is stirred for 30 minutes at room temperature.

  • Epichlorohydrin (12 ml, 0.15 mol) is then added slowly over 45 minutes, and stirring is continued at room temperature for 6 hours.

  • The reaction is quenched with H₂O (50 ml) and extracted with chloroform (2 x 75 ml).

  • The combined organic layers are washed with a sodium hydroxide solution (2 x 30 ml) and water (5 x 100 ml) and dried over sodium sulfate.

  • The solvent is removed under reduced pressure to yield (±)-α-naphthyl glycidyl ether.

Step 2: Kinetic Resolution and Synthesis of (S)-Propranolol

  • A solution of (±)-glycidyl-α-naphthyl ether (1.6 g, 8 mmol), L-(+)-tartaric acid (1.2 g, 8 mmol), and Zn(NO₃)₂·6H₂O (2.37 g, 4 mmol) in DMSO (20 ml) is stirred for 15 minutes.

  • Isopropylamine (1.2 ml, 16 mmol) is added, and the mixture is stirred at ambient temperature for 24 hours.

  • The reaction mixture is cooled and filtered. The solid is washed with dichloromethane.

  • The filtrate is treated with aqueous 10% sodium hydroxide solution (10 ml) and extracted with dichloromethane (2 x 50 ml).

  • The combined organic layer is washed with water (5 x 50 ml) and dried over sodium sulfate.

  • The solvent is removed under reduced pressure to give the crude product.

Chemoenzymatic Synthesis of (S)-Atenolol[2]

Step 1-3: Synthesis and Resolution of Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide

  • This multi-step procedure begins with the reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin to form a mixture of the corresponding chlorohydrin and epoxide.

  • The epoxide is then converted to the chlorohydrin.

  • The resulting racemic chlorohydrin is then subjected to kinetic resolution using Lipase B from Candida antarctica (CALB) and vinyl butanoate in acetonitrile to yield the enantiopure (R)-chlorohydrin.

Step 4: Synthesis of (S)-Atenolol

  • The enantiopure (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (>99% ee) is reacted with isopropylamine in water at room temperature for 48 hours.

  • The product, (S)-atenolol, is isolated with a reported yield of 60% and an enantiomeric excess of >99%.[2]

Asymmetric Synthesis of (S)-Atenolol from (R)-Epichlorohydrin[3]

Step 1: Synthesis of (S)-4-[(2-oxiranyl)methoxy]phenylacetamide

  • A mixture of (R)-epichlorohydrin (138.75 g, 1.5 mole) and water (90 ml) is cooled to 5°C.

  • To this cold reaction mixture, a solution of 4-hydroxyphenylacetamide (151.00 g, 1 mole) and cetyltrimethylammonium chloride (1.4 g) in sodium hydroxide (40 g, 1 mole; dissolved in 700 ml of water) is added with stirring over a period of 6 hours.

Step 2: Synthesis of (S)-Atenolol

  • The optically active glycidyl ether intermediate is then reacted with isopropylamine.

  • The excess isopropylamine is removed by distillation, and the residue is treated with water.

  • The resulting slurry is acidified with 5N HCl to pH 2.0.

  • The solution is filtered and washed with water.

  • The filtrate is basified with 2N NaOH to pH 11.7, and the precipitated solid is filtered, washed with water, and dried to obtain (S)-atenolol.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key transformations in the discussed synthetic routes.

Synthesis_of_S_Propranolol cluster_step1 Step 1: Racemic Glycidyl Ether Synthesis cluster_step2 Step 2: Kinetic Resolution & Amination naphthol 1-Naphthol glycidyl_ether (±)-α-Naphthyl Glycidyl Ether naphthol->glycidyl_ether KOH, DMSO epichlorohydrin Epichlorohydrin epichlorohydrin->glycidyl_ether glycidyl_ether_res (±)-α-Naphthyl Glycidyl Ether propranolol (S)-Propranolol glycidyl_ether_res->propranolol 1. Zn(NO₃)₂/(+)-Tartaric Acid 2. Isopropylamine

Synthesis of (S)-Propranolol via Kinetic Resolution.

Synthesis_of_S_Atenolol_Chemoenzymatic cluster_steps1_3 Steps 1-3: Synthesis & Resolution cluster_step4 Step 4: Amination start 2-(4-hydroxyphenyl)acetamide rac_chloro (±)-Chlorohydrin start->rac_chloro Epichlorohydrin r_chloro (R)-Chlorohydrin rac_chloro->r_chloro CALB, Vinyl Butanoate r_chloro_step4 (R)-Chlorohydrin atenolol (S)-Atenolol r_chloro_step4->atenolol Isopropylamine, H₂O

Chemoenzymatic Synthesis of (S)-Atenolol.

Synthesis_of_S_Atenolol_Asymmetric cluster_step1 Step 1: Asymmetric Epoxidation cluster_step2 Step 2: Amination start 4-hydroxyphenylacetamide s_epoxide (S)-Glycidyl Ether start->s_epoxide NaOH, PTC r_epichlorohydrin (R)-Epichlorohydrin r_epichlorohydrin->s_epoxide s_epoxide_step2 (S)-Glycidyl Ether atenolol (S)-Atenolol s_epoxide_step2->atenolol Isopropylamine

Asymmetric Synthesis of (S)-Atenolol from (R)-Epichlorohydrin.

References

Confirming the Structure of (R)-1-Tosyloxy-2,3-propanediol: An NMR Analysis and Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the Nuclear Magnetic Resonance (NMR) analysis of (R)-1-Tosyloxy-2,3-propanediol. This guide provides a detailed comparison with alternative chiral building blocks, supported by experimental data and protocols, to facilitate unambiguous structure confirmation.

This compound is a valuable chiral building block in organic synthesis, frequently utilized for the introduction of a glyceryl moiety in the preparation of pharmaceuticals and other bioactive molecules. Its precise structure and stereochemistry are critical for its function. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous confirmation of its structure. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound and compares it with relevant alternatives.

Comparative NMR Data Analysis

The structural confirmation of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals provide a unique fingerprint of the molecule. Below is a comparison of the NMR data for this compound with its precursor, (R)-1,2-propanediol, and a common alternative, (R)-1-Mesyloxy-2,3-propanediol.

CompoundProton (Position)¹H NMR Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-1a, H-1bData not availableData not availableData not available
H-2Data not availableData not availableData not available
H-3a, H-3bData not availableData not availableData not available
Ar-H~7.4-7.8m-
CH₃ (Tos)~2.4s-
(R)-1,2-Propanediol H-1a3.48dd11.2, 7.6
H-1b3.58dd11.2, 3.6
H-23.93m-
H-31.13d6.4
1,3-Propanediol [1]H-1, H-33.674t6.2
H-21.784p6.2

Table 1: Comparative ¹H NMR Data. 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 't' denotes triplet, 'p' denotes pentet. Data for (R)-1-Mesyloxy-2,3-propanediol was not available in the search results.

CompoundCarbon (Position)¹³C NMR Chemical Shift (δ, ppm)
This compound C-1~70
C-2~68
C-3~63
C (Ar, C-S)~145
C (Ar, C-H)~130, ~128
C (Ar, C-CH₃)~133
CH₃ (Tos)~21
(R)-1,2-Propanediol C-169.3
C-270.6
C-320.7
1,3-Propanediol [1]C-1, C-361.3
C-236.5

Table 2: Comparative ¹³C NMR Data. Data for (R)-1-Mesyloxy-2,3-propanediol was not available in the search results.

The tosyl group in this compound significantly influences the chemical shifts of the adjacent protons and carbons compared to the parent diol. The electron-withdrawing nature of the tosylate group causes a downfield shift of the signals for the protons and carbon at the C-1 position. The aromatic protons of the tosyl group typically appear as two doublets in the region of 7.4-7.8 ppm, and the methyl protons give a characteristic singlet at around 2.4 ppm.

Experimental Protocols

A standard protocol for acquiring high-quality NMR spectra for the structural confirmation of this compound is provided below.

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Experiment: A standard one-dimensional proton experiment (e.g., zg30 pulse program).

  • Parameters:

    • Spectral Width: 0-10 ppm

    • Number of Scans: 8-16

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: 2-4 seconds

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Experiment: A proton-decoupled ¹³C experiment (e.g., zgpg30 pulse program).

  • Parameters:

    • Spectral Width: 0-160 ppm

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2 seconds

For a more detailed structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-proton and proton-carbon connectivities.

Mandatory Visualization

To illustrate the logical workflow for confirming the structure of this compound using NMR, the following diagram is provided.

G Workflow for NMR-based Structure Confirmation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_confirmation Structure Confirmation Sample Sample of this compound NMR_exp 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Experiments Sample->NMR_exp Chem_shift Chemical Shift Analysis NMR_exp->Chem_shift Coupling Coupling Constant Analysis NMR_exp->Coupling Multiplicity Multiplicity Analysis NMR_exp->Multiplicity Connectivity 2D Correlation Analysis NMR_exp->Connectivity Structure Proposed Structure of this compound Chem_shift->Structure Coupling->Structure Multiplicity->Structure Connectivity->Structure Confirmation Final Structure Confirmation Structure->Confirmation

Caption: Logical workflow for the confirmation of the structure of this compound using NMR spectroscopy.

References

Comparative study of different tosylating agents for glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tosylation of glycerol, a trifunctional alcohol, is a critical step in the synthesis of a wide array of chemical intermediates and pharmacologically active molecules. The resulting tosylated glycerols serve as versatile precursors, with the tosyl group acting as an excellent leaving group for subsequent nucleophilic substitution reactions. The choice of tosylating agent can significantly influence the yield, regioselectivity, and distribution of mono-, di-, and tri-substituted products. This guide provides an objective comparison of common tosylating agents for glycerol, supported by experimental data and detailed protocols.

Introduction to Glycerol Tosylation

Glycerol possesses two primary hydroxyl groups at the C1 and C3 positions and one secondary hydroxyl group at the C2 position. The reactivity of these hydroxyl groups towards tosylation can be selectively controlled to a certain extent by the choice of tosylating agent, reaction conditions, and the stoichiometry of the reactants. The primary hydroxyl groups are generally more reactive than the secondary hydroxyl group due to steric hindrance.

The tosylation reaction involves the conversion of a hydroxyl group into a tosylate ester through the reaction with a tosylating agent, typically in the presence of a base. The base serves to neutralize the acidic byproduct (e.g., HCl or p-toluenesulfonic acid) and can also act as a catalyst.

Comparative Analysis of Tosylating Agents

The selection of a suitable tosylating agent is paramount for achieving the desired outcome in glycerol tosylation. The most commonly employed agents are p-toluenesulfonyl chloride (TsCl) and p-toluenesulfonic anhydride (Ts₂O).

Tosylating AgentFormulaMolar Mass ( g/mol )Physical StateKey Characteristics
p-Toluenesulfonyl Chloride (TsCl) CH₃C₆H₄SO₂Cl190.65White solidHighly reactive, cost-effective, widely available. Reactions often require a base to neutralize the HCl byproduct.[1][2]
p-Toluenesulfonic Anhydride (Ts₂O) (CH₃C₆H₄SO₂)₂O326.40White solid"Softer" and less harsh than TsCl, byproduct (p-toluenesulfonic acid) is less corrosive than HCl. Can sometimes be used under milder, even aqueous, conditions.[3]
Performance Comparison

Direct comparative studies on the tosylation of glycerol with different agents are scarce in the literature. However, based on general principles and available data for polyols, we can summarize the expected performance. The reaction of glycerol with p-toluenesulfonyl chloride in the presence of a base is known to produce a mixture of mono-, di-, and tri-tosylates.[1] The product distribution is highly dependent on the molar ratio of the reactants.

Parameterp-Toluenesulfonyl Chloride (TsCl)p-Toluenesulfonic Anhydride (Ts₂O)
Reactivity HighModerate
Byproduct HCl (requires stoichiometric base)p-Toluenesulfonic acid (can be neutralized by a base)
Selectivity Can be controlled by stoichiometry and reaction conditions. Achieving high selectivity for monotosylation can be challenging.Generally offers better selectivity for monotosylation due to its lower reactivity.
Reaction Conditions Typically requires anhydrous conditions and an organic base (e.g., pyridine, triethylamine).Can be used under a wider range of conditions, including in the presence of water for certain substrates.
Yields Yields of specific isomers depend heavily on reaction parameters. A mixture of products is common.[1]Can provide higher yields of the desired product with fewer side reactions under optimized conditions.

Experimental Protocols

Detailed methodologies for the tosylation of glycerol are provided below. These protocols are based on established procedures for the tosylation of alcohols and polyols.

Protocol 1: Tosylation of Glycerol using p-Toluenesulfonyl Chloride (TsCl)

This protocol is adapted from general procedures for the tosylation of alcohols.[2]

Materials:

  • Glycerol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve glycerol (1.0 eq.) in anhydrous dichloromethane (10 volumes).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add pyridine (1.5 eq.) to the reaction mixture.

  • In a separate container, dissolve p-toluenesulfonyl chloride (1.2 eq. for monotosylation, adjust stoichiometry for di- or tri-tosylation) in a minimum amount of anhydrous DCM.

  • Add the TsCl solution dropwise to the glycerol solution at 0 °C over a period of 30-60 minutes.

  • Allow the reaction to stir at 0 °C for 4 hours. If monitoring by TLC shows incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.

  • After the reaction is complete, quench the reaction by adding cold deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers and wash successively with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product mixture of mono-, di-, and tri-tosylated glycerol can be purified by column chromatography on silica gel.

Protocol 2: Tosylation of Glycerol using p-Toluenesulfonic Anhydride (Ts₂O)

This protocol is based on general procedures for the use of Ts₂O.

Materials:

  • Glycerol

  • p-Toluenesulfonic anhydride (Ts₂O)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of sodium hydride (1.1 eq. per hydroxyl group to be tosylated) in anhydrous THF in a round-bottom flask, add a solution of glycerol (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to form the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonic anhydride (1.1 eq. per hydroxyl group to be tosylated) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Visualizing the Process

Glycerol Tosylation Reaction Scheme

The following diagram illustrates the general chemical transformation in the tosylation of a primary hydroxyl group of glycerol.

TosylationReaction cluster_reactants Reactants cluster_products Products glycerol Glycerol (HOCH₂(CHOH)CH₂OH) tosylated_glycerol Glycerol Monotosylate (TsOCH₂(CHOH)CH₂OH) glycerol->tosylated_glycerol + TsX (Base) tscl Tosylating Agent (TsX) byproduct Byproduct (HX)

Caption: General reaction scheme for the monotosylation of glycerol.

Experimental Workflow for Glycerol Tosylation

This diagram outlines the key steps in a typical experimental procedure for the tosylation of glycerol.

ExperimentalWorkflow start Start reaction_setup Reaction Setup (Glycerol, Solvent, Base) start->reaction_setup cooling Cooling to 0 °C reaction_setup->cooling addition Dropwise Addition of Tosylating Agent cooling->addition stirring Reaction Stirring addition->stirring quench Quenching stirring->quench extraction Workup & Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification product Isolated Product purification->product

Caption: A simplified workflow for the synthesis of tosylated glycerol.

Conclusion

The choice between p-toluenesulfonyl chloride and p-toluenesulfonic anhydride for the tosylation of glycerol depends on the desired outcome of the reaction. TsCl is a more reactive and cost-effective option, often leading to a mixture of products unless the reaction conditions are carefully controlled. Ts₂O, being a milder reagent, may offer better selectivity, particularly for achieving monotosylation, and can be advantageous when dealing with sensitive substrates. The provided protocols offer a starting point for the synthesis of tosylated glycerol derivatives, and optimization of reaction parameters such as temperature, reaction time, and stoichiometry will be crucial for achieving the desired product distribution and yield. Researchers should carefully consider the reactivity and selectivity of each agent in the context of their specific synthetic goals.

References

Safety Operating Guide

Proper Disposal of (R)-1-Tosyloxy-2,3-propanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (R)-1-Tosyloxy-2,3-propanediol is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, while not classified as acutely toxic, should be handled as hazardous waste due to its potential for irritation and the general nature of tosylated compounds. Adherence to established protocols for chemical waste management is imperative.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • Treat all this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, contaminated glassware), as hazardous chemical waste.

    • This waste must be segregated from non-hazardous materials to prevent cross-contamination and ensure proper disposal.

  • Containerization :

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

    • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".

  • Waste Accumulation and Storage :

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be located at or near the point of waste generation and away from general laboratory traffic.

  • Disposal Request and Pickup :

    • Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

    • Follow your organization's specific procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest or an online request form.

Spill and Decontamination Procedures

In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the absorbed material and any contaminated debris into a designated hazardous waste container. The spill area should then be decontaminated. For final cleaning, a standard laboratory detergent and water can be used. All materials used for cleanup should be disposed of as hazardous waste.

Summary of Disposal and Safety Information

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat
Handling Location Chemical fume hood
Waste Container Labeled, sealed, chemically compatible (HDPE or glass)
Storage Location Designated Satellite Accumulation Area (SAA)
Disposal Method Via institutional Environmental Health and Safety (EHS)

Disposal Workflow

start Start: Generation of this compound Waste wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->wear_ppe segregate Segregate as Hazardous Waste wear_ppe->segregate containerize Place in Labeled, Compatible Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store request_pickup Request Waste Pickup from EHS store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

Essential Safety and Operational Guide for Handling (R)-1-Tosyloxy-2,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (R)-1-Tosyloxy-2,3-propanediol. Adherence to these procedures is paramount for ensuring laboratory safety and the integrity of research. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on best practices for handling similar tosylated compounds and propanediol derivatives. Users must consult the specific SDS provided by their supplier for definitive guidance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles compliant with EN 166 or ANSI Z87.1 standards.[1]To protect eyes from potential splashes of solutions or dust particles.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1]To prevent direct skin contact with the compound.[1]
Body Protection A standard, fully-buttoned laboratory coat.[1]To protect skin and personal clothing from contamination.[1]
Respiratory Protection Generally not required with adequate ventilation. If dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]To prevent the inhalation of any airborne powder or aerosols.

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for minimizing environmental contamination and ensuring a safe laboratory environment.

Handling and Storage:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid generating dust. For solid compounds, carefully handle to prevent airborne particles.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Spill Cleanup:

  • Containment: For liquid spills, use an inert absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.[1]

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or methanol), followed by a thorough washing with soap and water.[1]

Disposal:

  • All waste materials, including the compound itself and any contaminated items (e.g., gloves, absorbent pads, pipette tips), must be disposed of as hazardous chemical waste.[1]

  • Collect solid and liquid waste in separate, clearly labeled, and sealed containers for disposal according to institutional and local regulations.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep Preparation - Review SDS - Don appropriate PPE handling Chemical Handling - Work in fume hood - Avoid dust/aerosol generation prep->handling spill Spill Occurs handling->spill No experiment Experiment Completion handling->experiment Yes spill_response Spill Response - Contain spill - Clean and decontaminate spill->spill_response Yes spill_response->handling disposal Waste Disposal - Segregate waste - Label and seal containers experiment->disposal cleanup Final Cleanup - Decontaminate work area - Remove PPE correctly disposal->cleanup end End of Process cleanup->end

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.